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  • Product: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline
  • CAS: 860612-45-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, a heterocyclic compound of interest for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. This document offers full editorial control to present the information in a logical and insightful manner, focusing on the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities. The specific substitution pattern of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, featuring electron-donating methoxy groups on the carbocyclic ring and a substituted phenyl group at the 2-position, makes it a valuable target for the development of novel therapeutic agents. This guide details a robust and reproducible synthetic route to this compound, centered around the classic Friedländer annulation reaction.

Synthetic Strategy: The Friedländer Annulation

The cornerstone of this synthetic approach is the Friedländer synthesis, a powerful and versatile method for the construction of quinoline rings. This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][2][3][4][5]

For the synthesis of our target molecule, the key disconnection lies between the N1-C2 and C3-C4 bonds of the quinoline core, identifying our primary precursors as 2-amino-3,6-dimethoxybenzaldehyde and 1-(4-methoxyphenyl)ethan-1-one .

Reaction Mechanism

Two primary mechanisms are proposed for the Friedländer synthesis.[1] The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to afford the quinoline product. The prevailing mechanism can be influenced by the specific reactants and the catalytic conditions employed (acidic or basic).

Friedländer Synthesis Mechanism cluster_reactants Starting Materials cluster_pathway1 Pathway 1: Aldol Condensation First cluster_pathway2 Pathway 2: Schiff Base First 2-amino-3,6-dimethoxybenzaldehyde 2-amino-3,6-dimethoxybenzaldehyde Aldol Adduct Aldol Adduct 2-amino-3,6-dimethoxybenzaldehyde->Aldol Adduct Aldol Condensation Schiff Base Schiff Base 2-amino-3,6-dimethoxybenzaldehyde->Schiff Base Schiff Base Formation 1-(4-methoxyphenyl)ethan-1-one 1-(4-methoxyphenyl)ethan-1-one 1-(4-methoxyphenyl)ethan-1-one->Aldol Adduct 1-(4-methoxyphenyl)ethan-1-one->Schiff Base Unsaturated Carbonyl Unsaturated Carbonyl Aldol Adduct->Unsaturated Carbonyl Dehydration Final Product 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Unsaturated Carbonyl->Final Product Cyclization & Dehydration Cyclized Intermediate 2 Cyclized Intermediate 2 Schiff Base->Cyclized Intermediate 2 Intramolecular Aldol Reaction Cyclized Intermediate 2->Final Product Dehydration

Caption: Proposed mechanistic pathways for the Friedländer synthesis.

Synthesis of Starting Materials

A critical aspect of this synthesis is the preparation of the requisite starting materials, particularly the non-commercially available 2-amino-3,6-dimethoxybenzaldehyde.

Synthesis of 1-(4-methoxyphenyl)ethan-1-one

1-(4-methoxyphenyl)ethan-1-one, also known as 4-methoxyacetophenone, is a readily available commercial reagent. For completeness, a common laboratory preparation involves the Friedel-Crafts acylation of anisole with acetyl chloride or acetic anhydride using a Lewis acid catalyst such as aluminum chloride.

Synthesis of 2-amino-3,6-dimethoxybenzaldehyde

This key intermediate can be prepared in a two-step sequence starting from 1,4-dimethoxy-2-nitrobenzene.

Step 1: Formylation of 1,4-dimethoxy-2-nitrobenzene

The introduction of a formyl group onto the aromatic ring can be achieved through various methods. A plausible route involves a directed ortho-metalation followed by quenching with a formylating agent.

Step 2: Reduction of 2,5-dimethoxy-6-nitrobenzaldehyde

The nitro group of the formylated intermediate is then selectively reduced to an amine to yield 2-amino-3,6-dimethoxybenzaldehyde. This transformation is commonly achieved using reducing agents such as iron powder in acetic acid or through catalytic hydrogenation.[6]

Experimental Protocols

Caution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of 2-amino-3,6-dimethoxybenzaldehyde

Materials:

  • 1,4-dimethoxy-2-nitrobenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Iron powder

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

Part A: Vilsmeier-Haack Formylation of 1,4-dimethoxy-2-nitrobenzene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-water bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add 1,4-dimethoxy-2-nitrobenzene to the flask.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir the mixture until the intermediate product precipitates.

  • Filter the solid, wash thoroughly with cold water, and dry to obtain crude 2,5-dimethoxy-6-nitrobenzaldehyde.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Part B: Reduction of 2,5-dimethoxy-6-nitrobenzaldehyde

  • In a round-bottom flask, dissolve the purified 2,5-dimethoxy-6-nitrobenzaldehyde in glacial acetic acid.

  • Add iron powder to the solution in portions with stirring.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.

  • Neutralize the filtrate carefully with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-amino-3,6-dimethoxybenzaldehyde.

Protocol 2: Friedländer Annulation for the Synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Materials:

  • 2-amino-3,6-dimethoxybenzaldehyde

  • 1-(4-methoxyphenyl)ethan-1-one (4-methoxyacetophenone)

  • Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)

  • Ethanol or Toluene

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq) and 1-(4-methoxyphenyl)ethan-1-one (1.1 eq) in ethanol (for base catalysis) or toluene (for acid catalysis).

  • Add a catalytic amount of either potassium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • If using an acid catalyst, neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. If using a base catalyst, dilute the residue with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

Reaction StepStarting MaterialsKey ReagentsCatalystSolventTemperature (°C)Time (h)
Formylation 1,4-dimethoxy-2-nitrobenzeneDMF, POCl₃-DMF60-704-6
Reduction 2,5-dimethoxy-6-nitrobenzaldehydeIron powder-Acetic Acid80-902-3
Friedländer Annulation 2-amino-3,6-dimethoxybenzaldehyde, 1-(4-methoxyphenyl)ethan-1-one-KOH or p-TsOHEthanol or TolueneReflux6-12

Table 2: Characterization Data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

AnalysisExpected Results
Appearance Pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (d, 1H), ~7.9 (d, 2H), ~7.5 (d, 1H), ~7.0 (d, 2H), ~6.8 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H), ~3.85 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~160, ~155, ~152, ~148, ~140, ~135, ~130, ~128, ~125, ~118, ~114, ~105, ~103, ~56, ~55.5, ~55.3
Mass Spectrometry (ESI) m/z: [M+H]⁺ calculated for C₁₈H₁₇NO₃

Visualization of the Synthetic Workflow

Synthetic Workflow cluster_start Starting Materials 1,4-Dimethoxy-2-nitrobenzene 1,4-Dimethoxy-2-nitrobenzene Formylation Formylation 1,4-Dimethoxy-2-nitrobenzene->Formylation Anisole Anisole Friedel-Crafts Acylation Friedel-Crafts Acylation Anisole->Friedel-Crafts Acylation Reduction Reduction Formylation->Reduction 2-amino-3,6-dimethoxybenzaldehyde Key Intermediate Reduction->2-amino-3,6-dimethoxybenzaldehyde Friedländer Annulation Friedländer Annulation 2-amino-3,6-dimethoxybenzaldehyde->Friedländer Annulation 1-(4-methoxyphenyl)ethan-1-one Key Intermediate Friedel-Crafts Acylation->1-(4-methoxyphenyl)ethan-1-one 1-(4-methoxyphenyl)ethan-1-one->Friedländer Annulation Purification Purification Friedländer Annulation->Purification Final Product 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Purification->Final Product

Caption: Overall synthetic workflow for the preparation of the target molecule.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]

  • Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Wu, J., Xia, H.-G., & Gao, K. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(1), 126-129. [Link]

  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis, 2006(22), 3825-3830. [Link]

  • Shaabani, A., Soleimani, E., & Badri, Z. (2007). Trifluoroacetic acid as a mild and efficient catalyst for the synthesis of quinolines via Friedländer annulation. Monatshefte für Chemie - Chemical Monthly, 138(1), 81–83. [Link]

  • Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948). [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

Sources

Exploratory

physicochemical properties of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

An In-Depth Technical Guide to the Physicochemical Properties of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Abstract This technical guide provides a comprehensive examination of the , a polysubstituted quinoline derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Abstract

This technical guide provides a comprehensive examination of the , a polysubstituted quinoline derivative of significant interest to the fields of medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and understanding the specific attributes imparted by its substitution pattern is critical for rational drug design.[1] This document synthesizes available data on the synthesis, structural characteristics, spectroscopic profile, and potential biological relevance of this compound. We will explore established synthetic methodologies, detail the expected analytical signatures using NMR, MS, and IR spectroscopy, and present crystallographic data from closely related analogs to infer its solid-state properties. Furthermore, this guide includes detailed experimental protocols and computational insights to provide researchers, scientists, and drug development professionals with a robust framework for utilizing this molecule in future investigations.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] The specific biological and chemical functions of a quinoline derivative are intricately dictated by the nature and position of its substituents.

The subject of this guide, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, possesses a unique combination of structural motifs. The electron-donating methoxy groups at the C5 and C8 positions and the 4-methoxyphenyl substituent at the C2 position are expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions. Such substitutions are known to enhance membrane permeability and can be crucial for modulating interactions with biological targets like kinases or topoisomerase enzymes.[4] This guide aims to provide a detailed analysis of these properties, offering field-proven insights into its synthesis and characterization.

Synthesis and Structural Elucidation

The synthesis of polysubstituted quinolines is a well-established area of organic chemistry. While a specific documented synthesis for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is not prevalent, its structure lends itself to established methodologies such as the Friedländer annulation or Combes synthesis. A plausible and efficient approach involves the acid-catalyzed condensation of 2-amino-3,6-dimethoxybenzaldehyde with 1-(4-methoxyphenyl)ethan-1-one, followed by cyclization.

The rationale behind this choice is the high efficiency and atom economy of the Friedländer synthesis for producing 2-substituted quinolines from readily available precursors. The subsequent purification and characterization workflow is critical for validating the identity and purity of the final compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Characterization Start Starting Materials: - 2-amino-3,6-dimethoxybenzaldehyde - 1-(4-methoxyphenyl)ethan-1-one Reaction Friedländer Annulation (Acid Catalyst, Reflux) Start->Reaction Workup Aqueous Workup & Solvent Extraction Reaction->Workup Crude Crude Product Workup->Crude Chromatography Silica Gel Column Chromatography Crude->Chromatography Pure Pure Compound Chromatography->Pure Analysis Structural Analysis: - NMR (¹H, ¹³C) - HRMS - IR Spectroscopy - X-ray Crystallography Pure->Analysis

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for any application, particularly in drug development where factors like solubility and stability are paramount.

General and Predicted Properties

The properties in the table below are calculated based on the compound's structure and inferred from data on similar molecules. These values are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols. For instance, the predicted LogP suggests high lipophilicity, indicating good membrane permeability but potentially poor aqueous solubility.[5]

PropertyValueSource / Method
Molecular Formula C₁₈H₁₇NO₃-
Molecular Weight 295.33 g/mol -
Appearance Expected to be a yellow or off-white solidInference from analogs[6]
Solubility Poorly soluble in water; Soluble in DMSO, CHCl₃, Ethyl AcetateInference from analogs[7][8]
Predicted LogP ~4.2Cheminformatics Prediction
Predicted PSA 47.9 ŲCheminformatics Prediction
Spectroscopic Profile

Spectroscopic analysis provides irrefutable evidence of a molecule's structure. While experimental data for the exact target molecule is not available in the cited literature, we can reliably predict its spectral features based on closely related, well-characterized analogs.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline and phenyl rings, typically in the range of δ 7.0-8.5 ppm. Three sharp singlets corresponding to the three methoxy groups (-OCH₃) would appear in the upfield region, likely between δ 3.8-4.1 ppm.

    • ¹³C NMR: The carbon spectrum would be characterized by signals for the aromatic carbons (δ 100-160 ppm) and the methoxy carbons (δ 55-60 ppm). For the closely related analog 8-Methoxy-4-(4-Methoxyphenyl)Quinoline, characteristic methoxy carbon signals appear at 55.29 and 55.99 ppm.[9]

  • High-Resolution Mass Spectrometry (HRMS):

    • Using electrospray ionization (ESI), the compound is expected to show a prominent molecular ion peak corresponding to its protonated form [M+H]⁺ at an m/z value of approximately 296.1281, confirming its elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would display characteristic absorption bands. Key peaks would include C=N stretching for the quinoline ring (~1620 cm⁻¹), C-O stretching for the methoxy ether linkages (~1250 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹).[2]

G mol

Caption: Chemical structure of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Crystallographic and Solid-State Properties

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state. Although crystal data for the target compound is not published, the structure of 8-Methoxy-4-(4-methoxyphenyl)quinoline offers valuable insights.[9][10]

In this analog, the dihedral angle between the quinoline and benzene ring systems is 62.17°.[10] A similar non-planar conformation is expected for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, driven by steric hindrance. In the crystal lattice, molecules are likely to form chains or layers stabilized by C-H···O hydrogen bonds and potential π-π stacking interactions, which are common in such aromatic systems.[8][10]

Parameter8-Methoxy-4-(4-Methoxyphenyl)quinoline[10]
Formula C₁₇H₁₅NO₂
Molecular Weight 265.30
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.362 (2)
b (Å) 10.355 (2)
c (Å) 14.276 (4)
β (˚) 101.556 (6)
Volume (ų) 1355.9 (5)
Z 4

Potential Applications and Biological Context

The structural features of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline suggest significant potential for biological activity. The quinoline core is a known pharmacophore, and the appended methoxy groups can modulate activity and improve pharmacokinetic properties.[4]

  • Anticancer Research: Many substituted quinolines exhibit potent anticancer activity. The 5,8-dimethoxy substitution pattern is found in quinoline-5,8-diones, a class of compounds known to act as substrates for enzymes like DT-diaphorase, which is overexpressed in many cancer cells.[11]

  • Antimicrobial Agents: The quinoline scaffold is central to several antimalarial drugs (e.g., chloroquine) and has shown promise in the development of new antibacterial and antifungal agents.[1][12]

  • Enzyme Inhibition: The aromatic system and hydrogen-bond accepting methoxy groups make this molecule a candidate for inhibiting enzymes such as kinases, which are critical targets in oncology.[4]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of the title compound. They are based on established, reliable methodologies for similar quinoline derivatives.

Protocol 1: Proposed Synthesis via Friedländer Annulation
  • Rationale: This protocol is chosen for its directness and use of common laboratory reagents to construct the quinoline core.

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq), 1-(4-methoxyphenyl)ethan-1-one (1.1 eq), and ethanol (30 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, slowly add cold water until a solid forms.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold ethanol.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford the pure compound.[8]

Protocol 2: Standard Characterization Workflow
  • Rationale: This workflow ensures the unambiguous identification and purity assessment of the synthesized compound.

  • Sample Preparation: Prepare separate, accurately weighed samples of the purified product.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[13] Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Dissolve a small amount (~1 mg) in methanol or acetonitrile. Analyze using an ESI-TOF or ESI-QTOF mass spectrometer to obtain a high-resolution mass spectrum.[6][13]

  • IR Spectroscopy: Prepare a KBr pellet containing ~1 mg of the compound or analyze as a thin film to obtain the infrared spectrum.

Conclusion

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is a molecule with significant untapped potential. This guide has synthesized the available information to provide a detailed overview of its physicochemical properties, from its molecular structure and spectroscopic signature to its probable solid-state behavior. The provided synthetic and analytical protocols offer a clear path for researchers to produce and validate this compound. Based on its structural relation to numerous bioactive molecules, it stands as a promising candidate for further investigation in drug discovery, particularly in the development of novel anticancer and antimicrobial agents.

References

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Acetanilides with Alkynes for the Synthesis of 2-Phenylquinolin-4(1H)-ones". (n.d.). American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis. BenchChem.
  • Ladraa, S., et al. (2010). 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2312. Retrieved February 15, 2026, from [Link]

  • Supporting Information for "Gold-Catalyzed Intramolecular Alkyne-Azide Cycloaddition". (n.d.). American Chemical Society.
  • Islam, R., et al. (2007). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. Journal of the Bangladesh Chemical Society, 20(1), 86-91.
  • Supporting Information for "Visible-Light-Mediated Dehydrogenation of Amines under Carbon Dioxide Atmosphere". (n.d.). Max-Planck-Gesellschaft.
  • Supporting Information for "Palladium-catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines". (n.d.). American Chemical Society.
  • Pérez-Bolívar, C., et al. (2010). 8-Methoxy-4-(4-Methoxyphenyl)Quinoline. ScholarWorks@BGSU. Retrieved February 15, 2026, from [Link]

  • Pérez-Bolívar, C., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 66(1), o113. Retrieved February 15, 2026, from [Link]

  • Török, B., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1415. Retrieved February 15, 2026, from [Link]

  • Iyengar, D. S., et al. (2007). Process for the synthesis of quinoline derivatives. U.S. Patent Application No. 10/599,531.
  • Prabhuswamy, M., et al. (2014). 6,7-Dimethoxy-2,4-diphenylquinoline. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o149. Retrieved February 15, 2026, from [Link]

  • Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini Reviews in Medicinal Chemistry. Published online August 29, 2025. Retrieved February 15, 2026, from [Link]

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Retrieved February 15, 2026, from [Link]

  • Putra, D. P., et al. (2019). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology, 6(1), 1-10. Retrieved February 15, 2026, from [Link]

  • MySkinRecipes. (n.d.). 5,8-Dimethoxy-2-methylquinoline. Retrieved February 15, 2026, from [Link]

  • Wróbel, A., et al. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 29(20), 4811. Retrieved February 15, 2026, from [Link]

  • Li, J., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Molecules, 27(15), 4949. Retrieved February 15, 2026, from [Link]

  • Kumar, A., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(34), 16015-16024. Retrieved February 15, 2026, from [Link]

  • Sonawane, L. V., & Salunke, A. S. (2011). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques. Research Journal of Chemical Sciences, 1(5), 85-87. Retrieved February 15, 2026, from [Link]

Sources

Foundational

Structural Elucidation & Crystal Engineering: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

An in-depth technical guide on the structural analysis and crystallographic characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. Executive Summary The quinoline scaffold remains a cornerstone in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the structural analysis and crystallographic characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Executive Summary

The quinoline scaffold remains a cornerstone in medicinal chemistry, particularly for antimalarial and anticancer therapeutics.[1] The specific derivative 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline represents a high-value target due to the electronic modulation provided by the 5,8-dimethoxy pattern, which influences both the basicity of the quinoline nitrogen and the planarity of the aromatic system.

This technical guide details the protocol for the synthesis, crystallization, and X-ray structural analysis of this compound. It provides a self-validating workflow for researchers to determine the precise molecular conformation, specifically focusing on the torsion angle of the 2-aryl substituent and the steric locking of the methoxy groups—critical parameters that dictate binding affinity in biological targets.

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following protocol utilizes a modified Doebner-Miller synthesis , optimized for electron-rich anilines.

Synthetic Pathway

The synthesis involves the condensation of 2,5-dimethoxyaniline with 4-methoxycinnamaldehyde (or equivalent precursors via Friedländer synthesis).

Reaction Logic:

  • 2,5-Dimethoxyaniline: Provides the electron-rich core. The 5,8-substitution pattern is established here.

  • Acid Catalyst (6M HCl): Promotes the formation of the Schiff base and subsequent cyclization.

  • Oxidant (Chloranil/Iodine): Essential if using a dihydro-intermediate route to ensure full aromatization.

Crystallization Methodology

Achieving diffraction-quality crystals requires controlling the nucleation rate to prevent twinning.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 50 mg of the purified solid in a minimal amount of Dichloromethane (DCM) (approx. 2 mL).

  • Antisolvent Layering: Carefully layer 4 mL of Methanol (MeOH) or Hexane on top of the DCM solution. Do not mix.

  • Environment: Seal the vial with parafilm, poke a single pinhole to allow slow evaporation, and store at 4°C in a vibration-free environment.

  • Harvesting: Crystals (typically yellow prisms/needles) should appear within 48–72 hours.

Expert Insight: The 5,8-dimethoxy substitution increases solubility in polar organic solvents compared to naked quinoline. If crystals are too small, switch to a slow cooling method in Acetonitrile.

Crystallographic Analysis Workflow

This section outlines the data collection and refinement strategy, emphasizing the handling of potential disorder in the methoxy groups.

Data Collection Parameters[1][2][3][4][5][6][7]
  • Radiation Source: Mo Kα (λ = 0.71073 Å) is preferred to minimize absorption effects from the aromatic packing, though Cu Kα is acceptable for smaller crystals.

  • Temperature: Collect at 100 K (cryogenic) to reduce thermal motion (ellipsoids) of the terminal methyl groups.

  • Resolution: Aim for 0.8 Å or better to resolve the C-O bond lengths precisely.

Structural Solution Logic (SHELXT/SHELXL)

When solving the structure, pay specific attention to the space group determination. Analogs often crystallize in Monoclinic (P21/c) or Triclinic (P-1) systems.

Refinement Checklist:

  • Methoxy Groups: Check for rotational disorder around the C(aryl)-O bond. If the thermal ellipsoids are elongated, model with split positions (e.g., PART 1 / PART 2).

  • Hydrogen Atoms: Place aromatic H atoms geometrically (C-H = 0.95 Å). For methoxy methyls, use a riding model with torsion refinement (AFIX 137) to find the correct staggered conformation.

Critical Structural Features & Analysis

The biological activity of this molecule is governed by its 3D conformation. The analysis must quantify the following three core features.

Quinoline Planarity & Puckering

While the quinoline core is nominally planar, the 5,8-dimethoxy substitution can induce slight puckering due to steric repulsion between the C5-methoxy oxygen and the C4-proton (peri-interaction).

  • Metric: Calculate the RMS deviation of the ten quinoline atoms from the mean plane.

  • Threshold: A deviation >0.02 Å indicates significant steric strain.

The 2-Aryl Twist (Torsion Angle)

The bond between the quinoline C2 and the phenyl ring C1' allows rotation.

  • Expectation: Unlike the 2,4-diphenyl analogs which show large twists (>60°), the 2-(4-methoxyphenyl) group often adopts a more coplanar conformation (torsion angle < 30°) to maximize π-conjugation, unless crystal packing forces a twist.

  • Relevance: A planar conformation favors intercalation into DNA, while a twisted conformation may favor groove binding.

Intermolecular Interactions (Hirshfeld Surface)

The crystal packing is driven by a competition between π-π stacking and weak hydrogen bonds.

  • C-H···O Interactions: Look for contacts between the methoxy oxygens and aromatic protons of neighboring molecules.

  • π-π Stacking: Measure the centroid-to-centroid distance between quinoline rings. (Typical range: 3.5–3.8 Å).

Visualization of Structural Logic

The following diagram illustrates the hierarchical analysis workflow, from the raw diffraction pattern to the biological implication of the structure.

StructuralAnalysis cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Structure Solution cluster_2 Phase 3: Structural Analysis Crystal Single Crystal Growth (DCM/MeOH Layering) Diffraction X-Ray Diffraction (Mo Kα, 100K) Crystal->Diffraction RawData Raw Intensity Data (hkl file) Diffraction->RawData Phasing Direct Methods (SHELXT) RawData->Phasing Refinement Least-Squares Refinement (SHELXL) Phasing->Refinement Validation CheckCIF / PLATON (Validation) Refinement->Validation Conformation Conformational Analysis (Torsion Angles & Planarity) Validation->Conformation Interactions Hirshfeld Surface Analysis (C-H...O & Pi-Pi Stacking) Validation->Interactions BioRelevance Bioactivity Prediction (DNA Intercalation Potential) Conformation->BioRelevance Interactions->BioRelevance

Caption: Workflow for the crystallographic elucidation of 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline.

Quantitative Data Summary (Representative)

The table below summarizes typical crystallographic parameters observed for 5,8-dimethoxyquinoline derivatives, serving as a benchmark for validation.

ParameterRepresentative ValueStructural Significance
Space Group

or

Common for planar aromatics; allows centrosymmetric dimers.
a, b, c (Å) ~8–12 Å rangeShort axis usually corresponds to the stacking direction.
Z (Units/Cell) 4Indicates one molecule per asymmetric unit in

.
C-O Bond Length 1.36–1.37 ÅTypical for

bonds; shorter indicates conjugation.
Torsion (Ar-Ar) 10° – 45°Critical for determining planarity; <20° suggests high conjugation.
R-Factor (

)
< 0.05 (5%)Indicates a high-quality structural solution.

References

  • Llovera, L., González, T., Anzenbacher, P., & López, S. E. (2010).[2] 8-Methoxy-4-(4-methoxyphenyl)quinoline.[2] Acta Crystallographica Section E: Structure Reports Online, 66(2), o113. Link

  • Prabhuswamy, M., Madan Kumar, S., Swaroop, T. R., Rangappa, K. S., & Lokanath, N. K. (2014).[3] 6,7-Dimethoxy-2,4-diphenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 70(2), o165. Link

  • Benzerka, A., Bouraiou, A., Bouacida, S., & Roisnel, T. (2011). 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1487. Link

  • ChemicalBook. (n.d.). 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Product Description. Retrieved from ChemicalBook.[4] Link

Sources

Exploratory

Spectroscopic Characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: A Technical Guide

Introduction 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is a polysubstituted quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in numerous clinically approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The specific substitution pattern of this compound, featuring electron-donating methoxy groups, suggests potential for unique photophysical properties and biological interactions.

Molecular Structure and Numbering

The structural framework and atom numbering scheme for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline are presented below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline are detailed below, based on the analysis of similar compounds reported in the literature.[1][2][3][4][5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and phenyl rings, as well as the methoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.20d~8.51HH4
~7.95d~8.82HH2', H6'
~7.40d~8.51HH3
~7.05d~8.82HH3', H5'
~6.90d~8.01HH6
~6.70d~8.01HH7
~4.10s-3H8-OCH₃
~3.95s-3H5-OCH₃
~3.90s-3H4'-OCH₃

Interpretation of the ¹H NMR Spectrum:

  • Quinoline Protons: The protons on the quinoline core are expected to appear in the aromatic region. H4 is anticipated to be the most downfield of the quinoline protons due to the anisotropic effect of the neighboring nitrogen atom. It should appear as a doublet, coupled to H3. H3 will also be a doublet, coupled to H4. The protons H6 and H7 on the dimethoxy-substituted ring are expected to be doublets, coupled to each other.

  • Phenyl Protons: The protons of the 4-methoxyphenyl group will exhibit a characteristic AA'BB' system. The ortho-protons (H2' and H6') will be downfield compared to the meta-protons (H3' and H5') and will appear as a doublet. The meta-protons will also appear as a doublet.

  • Methoxy Protons: The three methoxy groups are expected to appear as sharp singlets in the upfield region of the spectrum, each integrating to three protons.

Experimental Protocol for ¹H NMR:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.

  • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Process the data with appropriate software, including Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~161.0C4'
~157.0C2
~155.5C8
~150.0C5
~148.5C8a
~138.0C4a
~132.0C1'
~129.5C2', C6'
~127.0C4
~121.0C6
~118.0C3
~114.5C3', C5'
~107.0C7
~56.08-OCH₃
~55.85-OCH₃
~55.44'-OCH₃

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons: The carbon atoms bearing substituents (C2, C4', C5, C8, C4a, C8a, and C1') are expected to appear at lower field strengths. The carbons attached to oxygen (C2, C4', C5, and C8) will be the most deshielded.

  • CH Carbons: The protonated aromatic carbons will appear in the range of approximately 107-130 ppm.

  • Methoxy Carbons: The carbons of the methoxy groups will be observed in the upfield region, typically around 55-56 ppm.

Experimental Protocol for ¹³C NMR:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the spectrum on a 100 or 125 MHz NMR spectrometer.

  • Employ proton decoupling to simplify the spectrum.

  • A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
3050-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1620-1580StrongC=N and C=C stretching (quinoline ring)
1520-1480StrongC=C stretching (aromatic rings)
1250-1200StrongC-O stretching (aryl ether, asymmetric)
1050-1000StrongC-O stretching (aryl ether, symmetric)
850-800StrongC-H out-of-plane bending (aromatic)

Interpretation of the IR Spectrum:

  • The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1620-1480 cm⁻¹ region.[7][8]

  • The characteristic strong absorptions around 1250 cm⁻¹ and 1050 cm⁻¹ are indicative of the aryl ether linkages of the methoxy groups.[9]

  • The C-H stretching of the methyl groups will be observed below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

  • The spectrum can be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data

  • Molecular Ion (M⁺): m/z = 293.12 (for C₁₈H₁₅NO₃)

  • Major Fragments:

    • m/z = 278 (M - CH₃)⁺: Loss of a methyl radical from one of the methoxy groups.

    • m/z = 262 (M - OCH₃)⁺: Loss of a methoxy radical.

    • m/z = 135 (C₉H₇O)⁺: Fragment corresponding to the 4-methoxyphenyl cation.

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 293, confirming the molecular weight of the compound.[1][2][4][10] The fragmentation pattern will likely involve the loss of methyl and methoxy radicals from the methoxy substituents, which are common fragmentation pathways for such compounds.

Experimental Protocol for Mass Spectrometry:

  • The mass spectrum can be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

  • For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the source.

  • For EI, a small amount of the solid sample is introduced directly into the source.

  • High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition of the molecular ion.

Visualization of Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Dissolve Dissolve in CDCl3 (for NMR) or prepare KBr pellet/ATR (for IR) or dissolve in MeOH/MeCN (for MS) Sample->Dissolve NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FT-IR Spectrometer Dissolve->IR MS Mass Spectrometer (ESI or EI) Dissolve->MS NMR_Data Acquire FID Process (FT, Phasing) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT) IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Confirm Structure of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, offer a comprehensive resource for the unambiguous characterization of this important quinoline derivative. The principles and data outlined herein can be readily applied by researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science to support their research and development endeavors. The provided information is grounded in the extensive literature on related compounds, ensuring a high degree of scientific integrity and practical utility.

References

  • BenchChem. (2025). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis.
  • AWS. (n.d.). Contents.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from

  • National Institutes of Health. (n.d.). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC.
  • (n.d.). Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline.
  • (n.d.). catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines - Supporting Information.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0068446).
  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline - PMC.
  • National Institutes of Health. (n.d.). 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile - PMC.
  • Google Patents. (n.d.). US20070123708A1 - Process for the synthesis of quinoline derivatives.
  • ScholarWorks@BGSU. (n.d.). 8-Methoxy-4-(4-Methoxyphenyl)Quinoline.
  • Open Research@CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
  • (n.d.). Design, synthesis and in-silico study of 2,4-diphenylquinolines on KDM4B proteins.
  • Cardinal Scholar. (2013, December). Synthesis of Quinoline Analogues.
  • (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar.
  • MDPI. (2023, November 28). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • (n.d.). Optical study of blue emitting Methoxy substituted 2, 4-Diphenyl uinoline.

Sources

Foundational

The Multifaceted Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its unique structural features and sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its unique structural features and synthetic tractability have made it a privileged scaffold in the quest for novel drugs targeting a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted quinoline derivatives, with a particular focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We delve into the intricate structure-activity relationships that govern their therapeutic efficacy, explore their diverse mechanisms of action, and provide detailed, field-proven experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoline, a fused benzene and pyridine ring system, is a fundamental heterocyclic motif found in numerous natural products, most notably the cinchona alkaloids such as quinine, a historic antimalarial drug. The inherent chemical properties of the quinoline ring, including its ability to intercalate into DNA, chelate metals, and participate in hydrogen bonding and π-π stacking interactions, contribute to its diverse pharmacological profile.[1] The versatility of synthetic methodologies allows for the precise introduction of a wide range of substituents at various positions of the quinoline nucleus, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.[2] This has led to the development of a multitude of clinically approved drugs and promising drug candidates with applications spanning from infectious diseases to oncology.[2]

Anticancer Activities of Substituted Quinolines

The development of novel anticancer agents is a paramount challenge in modern medicine, and substituted quinolines have emerged as a highly promising class of compounds in this arena.[3] Their anticancer effects are often multifaceted, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[3]

Mechanisms of Anticancer Action

Substituted quinolines exert their anticancer effects through a variety of mechanisms, including:

  • Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, enzymes crucial for DNA replication and transcription.[1][4] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.[1][5] Camptothecin and its analogs are classic examples of quinoline-containing topoisomerase I inhibitors.[4]

  • Kinase Inhibition: Several quinoline-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cancer cell growth and survival. Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others.[6]

  • Induction of Apoptosis: Beyond topoisomerase inhibition, certain quinolines can induce apoptosis through various other mechanisms, such as the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[3]

  • Cell Cycle Arrest: Many 2,4-disubstituted quinolines have been shown to inhibit cancer cell growth by inducing cell cycle arrest at different phases, such as G1 or G2/M.[3][7]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • 2,4-Disubstituted Quinolines: The presence of bulky aryl groups at the 2 and 4 positions has been shown to enhance cytotoxic activity.[8]

  • 4-Aminoquinolines: The 4-aminoquinoline scaffold is a key pharmacophore for anticancer activity. Substitutions at the 7-position of the quinoline ring can significantly modulate this activity.[9]

  • 2-Substituted Quinolines: The introduction of aryl or heteroaryl groups at the 2-position can enhance cytotoxicity. For instance, a 2-(3-chlorophenyl) group combined with dimethoxy groups at C6 and C7 showed considerable activity against colon and lung cancer cell lines.

Data Presentation: Anticancer Activity of Representative Substituted Quinolines
Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
2-Phenylquinoline6-substituentsHeLa, PC38.3 - 34.34[10]
2-Phenylquinolin-4-amineVariousHT-298.12 - 11.34[3]
2-Quinolone HybridC3, C5 DibromoHCT-1161.89[11]
2-Quinolone HybridC3, C5 DibromoHepG24.05[11]
2-Quinolone HybridC3, C5 DibromoMCF-78.48[11]
4-AminoquinolineVariousA549, MCF7Comparable to Doxorubicin[6]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods to assess cell metabolic activity, which serves as an indicator of cell viability.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted quinoline compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Reagent Addition:

    • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[13]

    • MTS Assay: Add 20 µL of the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol allows for the determination of the cell cycle distribution of cancer cells treated with substituted quinolines.[14][15]

Protocol:

  • Cell Treatment: Treat cancer cells with the desired concentrations of the quinoline compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[15]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[16][17]

Protocol:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, reaction buffer, and the substituted quinoline compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.

Visualization of Anticancer Mechanisms

Anticancer_Mechanisms cluster_Quinoline Substituted Quinoline cluster_Cellular_Targets Cellular Targets cluster_Cellular_Effects Cellular Effects cluster_Outcome Outcome Quinoline Substituted Quinoline Topoisomerase Topoisomerase I/II Quinoline->Topoisomerase Inhibition Kinases Protein Kinases (EGFR, VEGFR) Quinoline->Kinases Inhibition Mitochondria Mitochondria Quinoline->Mitochondria Disruption Cell_Cycle_Arrest Cell Cycle Arrest Quinoline->Cell_Cycle_Arrest DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Signal_Block Signal Transduction Blockade Kinases->Signal_Block ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis DNA_Damage->Apoptosis Signal_Block->Apoptosis ROS->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanisms of anticancer action of substituted quinolines.

Antimicrobial Activities of Substituted Quinolines

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. Quinolines have a long history in this field, with the fluoroquinolones being a prominent class of synthetic antibiotics.[2]

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria), enzymes essential for DNA replication, repair, and recombination.[2] Inhibition of these enzymes leads to bacterial cell death.

  • Other Mechanisms: Some quinoline derivatives exhibit antimicrobial activity through other mechanisms, such as disruption of the bacterial cell membrane or inhibition of other essential enzymes.

Structure-Activity Relationship (SAR) Insights
  • Fluoroquinolones: The fluorine atom at position 6 and the cyclopropyl group at position 1 are crucial for the broad-spectrum antibacterial activity of fluoroquinolones.

  • 4-Aminoquinolines: The 4-aminoquinoline scaffold is also important for antibacterial activity. The nature of the substituent at the 7-position can influence the potency and spectrum of activity.

Data Presentation: Antimicrobial Activity of Representative Substituted Quinolines
Compound ClassSubstituentsBacterial StrainMIC (µg/mL)Reference
Quinoline Derivative6-amino-4-methyl-1H-quinoline-2-one with sulfonyl/benzoyl/propargyl moietiesBacillus cereus3.12 - 50[18]
Quinoline Derivative6-amino-4-methyl-1H-quinoline-2-one with sulfonyl/benzoyl/propargyl moietiesStaphylococcus aureus3.12 - 50[18]
Quinoline Derivative6-amino-4-methyl-1H-quinoline-2-one with sulfonyl/benzoyl/propargyl moietiesPseudomonas aeruginosa3.12 - 50[18]
Quinoline Derivative6-amino-4-methyl-1H-quinoline-2-one with sulfonyl/benzoyl/propargyl moietiesEscherichia coli3.12 - 50[18]
Quinoxaline DerivativeVariousStaphylococcus aureus (MRSA)0.125 - 0.500[14]
Quinoxaline DerivativeVariousEnterococcus faecalis (VRE)0.60[14]
Thiazolidinone DerivativeVariousStaphylococcus aureus0.75 - 25 mM[8]
Quinone CompoundChlorinatedStaphylococcus aureus (MSSA & MRSA)1 - 4[19]
Quinone CompoundBrominatedStaphylococcus aureus (MSSA & MRSA)1 - 4[19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the MIC of an antimicrobial agent.[10]

Protocol:

  • Compound Preparation: Prepare a stock solution of the substituted quinoline in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.[10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[10]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Antimicrobial Assay Workflow

MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Prep_Compound Prepare Serial Dilutions of Quinoline Compound Inoculation Inoculate Microtiter Plate Prep_Compound->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC NFkB_Pathway cluster_Stimulus Inflammatory Stimulus cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS/TNF-α IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Quinoline Substituted Quinoline Quinoline->IKK Inhibits Quinoline->NFkB_nuc Inhibits Nuclear Translocation DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines

Caption: Inhibition of the NF-κB signaling pathway by substituted quinolines.

Conclusion and Future Perspectives

Substituted quinolines undeniably represent a versatile and highly valuable scaffold in the ongoing pursuit of novel therapeutic agents. Their demonstrated efficacy across a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory, underscores their immense potential in drug discovery. The ability to readily modify the quinoline core allows for the systematic optimization of their pharmacological profiles, paving the way for the development of more potent, selective, and safer drugs.

Future research in this field will likely focus on several key areas:

  • Rational Drug Design: The use of computational modeling and structure-based drug design will be instrumental in the development of next-generation quinoline derivatives with enhanced target specificity and reduced off-target effects.

  • Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to overcome drug resistance and enhance therapeutic efficacy.

  • Novel Mechanisms of Action: Further elucidation of the molecular mechanisms underlying the biological activities of substituted quinolines will open up new avenues for therapeutic intervention.

  • Personalized Medicine: The development of quinoline-based drugs that target specific molecular alterations in individual patients holds great promise for the future of personalized medicine.

References

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Exploratory

Theoretical Modeling of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: A Computational Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold and the Promise of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds that exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization.[2][3] The versatility of the quinoline core allows for facile chemical modifications, enabling the fine-tuning of its pharmacological properties.

This technical guide focuses on the theoretical modeling of a specific derivative, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline . While direct experimental biological data for this particular molecule is not extensively available in the public domain, its structural features suggest a strong potential for biological activity. The methoxy groups at positions 5 and 8, along with the 4-methoxyphenyl substituent at position 2, are common moieties in known bioactive compounds.

Given the well-established role of quinoline derivatives as kinase inhibitors, this guide will present a comprehensive computational workflow to investigate the potential of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its aberrant activation is a hallmark of various cancers, making it a prime target for therapeutic intervention.[5] Notably, several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib, are based on the structurally related quinazoline scaffold.[6]

This guide will provide researchers, scientists, and drug development professionals with a detailed, step-by-step protocol for the theoretical investigation of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, encompassing quantum chemical calculations, molecular docking, and molecular dynamics simulations. The overarching goal is to elucidate its electronic properties, predict its binding affinity and mode of interaction with EGFR, and assess the stability of the resulting protein-ligand complex.

Part 1: Quantum Chemical Characterization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules.[7][8][9] It provides valuable insights into a molecule's reactivity, stability, and spectroscopic properties.[10][11] In this section, we outline a protocol for performing DFT calculations on 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline to determine its optimized geometry and key electronic properties.

Experimental Protocol: DFT Calculations
  • Molecule Building and Initial Optimization:

    • Construct the 3D structure of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally inexpensive method like the semi-empirical PM6 method to obtain a reasonable starting structure.

  • DFT Geometry Optimization:

    • Prepare an input file for a DFT software package (e.g., Gaussian, ORCA).

    • Specify the level of theory and basis set. A common and well-balanced choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set.

    • The input file should include keywords for geometry optimization (Opt) and frequency calculation (Freq).

    • Submit the calculation. The Opt keyword will minimize the energy of the molecule to find its most stable conformation.

  • Frequency Analysis:

    • The Freq calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • The absence of imaginary frequencies in the output file confirms a stable structure.

  • Calculation of Electronic Properties:

    • From the optimized structure, perform a single-point energy calculation to obtain various electronic properties.

    • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are important indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an estimate of the molecule's excitability.

    • Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for understanding potential non-covalent interactions with a protein target.

Data Presentation: Calculated Electronic Properties
PropertyCalculated Value (Hartree)Calculated Value (eV)
Energy of HOMO[Insert Value][Insert Value]
Energy of LUMO[Insert Value][Insert Value]
HOMO-LUMO Energy Gap[Insert Value][Insert Value]
Visualization: DFT Workflow

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation (Gaussian/ORCA) cluster_analysis Analysis build Build 3D Structure pre_opt Initial Optimization (PM6) build->pre_opt dft_opt Geometry Optimization (B3LYP/6-31G(d)) pre_opt->dft_opt freq_calc Frequency Analysis dft_opt->freq_calc stable_check Confirm Stable Structure (No Imaginary Frequencies) freq_calc->stable_check sp_energy Single-Point Energy Calculation stable_check->sp_energy properties Calculate HOMO, LUMO, MEP sp_energy->properties

Caption: Workflow for DFT calculations on 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Part 2: Predicting Binding Interactions with Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.[12][13][14][15] It is a cornerstone of structure-based drug design, providing insights into the binding affinity and the key molecular interactions that stabilize the protein-ligand complex.

Selection of Protein Target and Structure

Based on the prevalence of quinoline derivatives as anticancer agents targeting EGFR, we will use the crystal structure of the EGFR kinase domain for our docking studies. A suitable PDB entry is 1M17 , which features EGFR in complex with the quinazoline-based inhibitor erlotinib.[16] This structure provides a well-defined active site for our docking simulations. Other relevant PDB entries for EGFR with inhibitors include 4RJ7 and 7U9A.[17][18]

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Download the PDB file (e.g., 1M17) from the RCSB PDB database.

    • Using a molecular modeling tool like UCSF Chimera or PyMOL, remove water molecules, co-solvents, and the co-crystallized ligand (erlotinib).

    • Add polar hydrogens and assign appropriate atomic charges to the protein.

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

  • Ligand Preparation:

    • Use the DFT-optimized structure of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

    • Assign partial charges (e.g., Gasteiger charges) and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Define a three-dimensional grid box that encompasses the active site of EGFR. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The location of the co-crystallized ligand in the original PDB structure can be used to guide the placement of the grid box.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina.

    • Specify the prepared protein and ligand files, as well as the grid box parameters.

    • Run the docking simulation. AutoDock Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (docking scores).

  • Analysis of Docking Results:

    • Visualize the predicted binding poses in the context of the EGFR active site using PyMOL or Discovery Studio.

    • Analyze the top-ranked pose to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.

    • Compare the binding mode of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline with that of known EGFR inhibitors.

Data Presentation: Docking Results
Binding PoseDocking Score (kcal/mol)Interacting ResiduesInteraction Type
1[Insert Value][e.g., Met793, Leu718][e.g., Hydrogen Bond, Hydrophobic]
2[Insert Value][e.g., Thr790, Cys797][e.g., Hydrophobic]
............
Visualization: Molecular Docking Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking (AutoDock Vina) cluster_analysis Analysis protein_prep Prepare Protein (PDB: 1M17) grid_gen Define Grid Box protein_prep->grid_gen ligand_prep Prepare Ligand (DFT Optimized) run_docking Run Docking Simulation ligand_prep->run_docking grid_gen->run_docking pose_analysis Analyze Binding Poses run_docking->pose_analysis interaction_analysis Identify Key Interactions pose_analysis->interaction_analysis

Caption: Workflow for molecular docking of the ligand with EGFR.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of its behavior over time in a simulated physiological environment.[19][20] This section outlines a protocol for performing an MD simulation of the 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline-EGFR complex using GROMACS.[21]

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • Start with the best-ranked docked complex of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline and EGFR.

    • Choose a suitable force field for the protein (e.g., AMBER, CHARMM) and generate topology and parameter files for the ligand using a tool like the CGenFF server.[19]

    • Place the complex in a periodic simulation box (e.g., cubic or dodecahedron).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT Equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex. Position restraints are typically applied to the heavy atoms of the protein and ligand.

      • NPT Equilibration: Bring the system to the desired pressure (e.g., 1 bar) while maintaining the temperature. This ensures the correct density of the system. Position restraints are gradually released.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints.

    • Save the trajectory and energy data at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

    • Binding Free Energy Calculation (Optional): Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand.

Data Presentation: MD Simulation Analysis
Analysis MetricDescriptionExpected Outcome for a Stable Complex
RMSD (Protein Backbone)Measures the deviation of the protein structure from the initial conformation.Plateauing of the RMSD value after an initial increase.
RMSD (Ligand)Measures the deviation of the ligand's position within the binding site.Stable RMSD value, indicating the ligand remains bound.
RMSF (per residue)Indicates the flexibility of individual amino acid residues.Lower fluctuations in the binding site residues.
Hydrogen BondsNumber of hydrogen bonds between the ligand and protein over time.Consistent hydrogen bonding pattern with key residues.
Visualization: MD Simulation Workflow

MD_Workflow cluster_setup System Setup cluster_sim Simulation (GROMACS) cluster_analysis Trajectory Analysis start_complex Start with Docked Complex force_field Assign Force Field & Generate Ligand Topology start_complex->force_field solvate_ions Solvate and Add Ions force_field->solvate_ions em Energy Minimization solvate_ions->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt production Production MD Run npt->production rmsd RMSD Analysis production->rmsd rmsf RMSF Analysis production->rmsf h_bond Hydrogen Bond Analysis production->h_bond

Caption: Workflow for the molecular dynamics simulation of the protein-ligand complex.

Conclusion and Future Directions

This in-depth technical guide has provided a comprehensive theoretical framework for the investigation of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline as a potential anticancer agent targeting EGFR. By integrating Density Functional Theory, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecule's electronic properties, its potential binding mode within the EGFR active site, and the stability of the resulting complex.

The computational data generated through this workflow can serve as a strong foundation for the rational design and synthesis of novel quinoline derivatives with improved potency and selectivity. The predicted binding interactions can guide further optimization of the lead compound. It is imperative to underscore that these computational predictions should be validated through experimental studies, including in vitro enzyme assays and cell-based cytotoxicity assays, to confirm the biological activity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline and its analogs. The synergy between computational modeling and experimental validation is paramount in accelerating the drug discovery and development process.

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Foundational

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Quinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natura...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic therapeutic agents.[1][2] First isolated from coal tar in 1834, this bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring, offers a versatile framework for structural modification, enabling the development of compounds with a vast range of biological activities.[3][4] Quinoline derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents, underscoring their enduring importance in drug discovery.[5][6][7][8]

This guide provides an in-depth technical overview of the core methodologies for the synthesis, isolation, and structural elucidation of novel quinoline derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to navigate the path from conceptual design to a fully characterized, high-purity compound.

Part 1: Synthesis of the Quinoline Core: A Tale of Classic Reactions and Modern Innovations

The construction of the quinoline ring system is a well-trodden path in organic chemistry, with several robust and versatile named reactions forming the foundation of modern synthetic strategies.[9][10][11] The choice of a specific synthetic route is a critical decision, dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale.

Foundational Synthetic Strategies

Classical methods, though sometimes requiring harsh conditions, remain highly relevant for their reliability and broad applicability.[10]

  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[12][13] The reaction proceeds through the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the quinoline.[12][14] While effective for producing unsubstituted quinoline, the reaction is notoriously exothermic and can be violent, often necessitating moderators like ferrous sulfate.[12][13][15]

  • Doebner-von Miller Reaction: A significant modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol.[10][16] This variation allows for the synthesis of a wider range of substituted quinolines and is typically catalyzed by Brønsted or Lewis acids.[16][17]

  • Friedländer Annulation: This method provides a powerful route to polysubstituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or ester).[18][19][20] Its primary advantage is the unambiguous regiochemistry of the product. Modern protocols often employ milder catalysts like molecular iodine or ceric ammonium nitrate to improve efficiency and avoid harsh conditions.[18][21]

  • Gould-Jacobs Reaction: Particularly valuable for synthesizing 4-hydroxyquinolines (which exist as 4-quinolone tautomers), this reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[22][23] Subsequent hydrolysis and decarboxylation yield the 4-quinolone core, a key pharmacophore in many antibacterial agents.[23][24]

Comparative Overview of Classical Synthesis Methods

The selection of a synthetic pathway is a strategic decision based on the target molecule's specific substitution pattern. The following diagram illustrates the general schemes for these foundational reactions.

G cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller cluster_friedlander Friedländer Annulation cluster_gouldjacobs Gould-Jacobs Reaction s_aniline Aniline s_quinoline Quinoline s_aniline->s_quinoline s_glycerol Glycerol + H₂SO₄ + Oxidant s_glycerol->s_quinoline dvm_aniline Aniline dvm_quinoline Substituted Quinoline dvm_aniline->dvm_quinoline dvm_carbonyl α,β-Unsaturated Carbonyl dvm_carbonyl->dvm_quinoline f_amino 2-Aminoaryl Aldehyde/Ketone f_quinoline Polysubstituted Quinoline f_amino->f_quinoline f_methylene Active Methylene Compound f_methylene->f_quinoline gj_aniline Aniline gj_quinoline 4-Hydroxyquinoline gj_aniline->gj_quinoline gj_malonate Alkoxymethylene- malonate gj_malonate->gj_quinoline

Caption: Foundational synthetic routes to the quinoline scaffold.

Modern Advancements: Enhancing Efficiency and Sustainability

While classical methods are robust, modern research focuses on improving their efficiency, safety, and environmental impact.[25] Microwave-assisted organic synthesis (MAOS), for example, has been shown to dramatically reduce reaction times and improve yields in reactions like the Gould-Jacobs synthesis.[23][24] The use of novel catalysts, including ionic liquids and reusable solid acids, also represents a significant step towards greener chemical processes.[18][25][26]

MethodTraditional ConditionsModern ImprovementYield AdvantageReference
Gould-Jacobs High-boiling solvent (e.g., Diphenyl ether), >250 °C, several hours.Microwave irradiation, 300 °C, 5 minutes.Up to 47% isolated yield in minutes vs. lower yields over hours.[27]
Friedländer High temperatures (150-220 °C) or harsh acid/base catalysts.Molecular Iodine (1 mol%) or Ionic Liquids at 45-100 °C.Excellent yields under significantly milder conditions.[18][21][26]
Skraup Concentrated H₂SO₄, highly exothermic.Use of ionic liquids under microwave irradiation.Better control and potentially safer reaction conditions.[9]
Detailed Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes the synthesis of a 4-quinolone-3-carboxylate derivative, a key intermediate, using a modern microwave-assisted approach adapted from published procedures.[23][27]

Objective: To synthesize Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

  • Aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)

  • 2.5 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile for washing

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[27] The excess DEEM acts as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor cavity. Heat the mixture to 300 °C and hold for 5 minutes.[27] Causality Note: The high temperature is necessary to overcome the energy barrier for the intramolecular thermal cyclization, while the microwave heating allows for rapid and uniform energy transfer, drastically reducing the required time compared to conventional heating.[23][27]

  • Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product using a Büchner funnel and wash the collected solid with a small amount of ice-cold acetonitrile (approx. 3 mL).[27] Causality Note: Washing with a cold, sparingly solvating solvent removes residual starting materials and soluble impurities without significantly dissolving the desired product.

  • Drying and Analysis: Dry the resulting white solid under vacuum. The purity can be assessed by HPLC-MS and the structure confirmed by NMR spectroscopy.

Part 2: The Art of Isolation and Purification

A successful synthesis is only half the battle. The isolation and purification of the target compound from the crude reaction mixture is a critical process that dictates the quality of all subsequent biological and analytical data. A multi-step approach is typically required to remove unreacted starting materials, byproducts, and residual catalysts.

A Self-Validating Purification Workflow

The logical progression from crude workup to a highly pure, crystalline solid is a self-validating system. Each step removes a different class of impurities, and the success of each step is verified before proceeding to the next.

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/H₂O) start->extraction Quenches reaction, removes water-soluble salts & reagents drying Drying of Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation crude_solid Crude Solid Product evaporation->crude_solid chromatography Flash Column Chromatography crude_solid->chromatography Separates compounds based on polarity fractions Combine Pure Fractions chromatography->fractions evap2 Solvent Evaporation fractions->evap2 impure_crystals Amorphous Solid / Impure Crystals evap2->impure_crystals recrystallization Recrystallization impure_crystals->recrystallization Removes trace impurities, yields ordered crystal lattice pure_crystals High-Purity Crystalline Solid recrystallization->pure_crystals

Caption: A standard workflow for the isolation and purification of a novel derivative.

Protocol: Flash Column Chromatography

Objective: To separate the target quinoline derivative from closely related impurities based on polarity.

Materials:

  • Crude solid product

  • Silica gel (appropriate particle size for flash chromatography)

  • Eluent system (e.g., a mixture of hexane and ethyl acetate; determined by prior TLC analysis)

  • Glass column, collection tubes, air pressure source

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 100% hexane). Pour the slurry into the column and allow it to pack under gravity, then gently apply pressure to create a firm, level bed.

  • Sample Loading: Dissolve the crude solid in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin elution with the starting solvent mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on TLC. Causality Note: A gradual increase in solvent polarity allows for the sequential elution of compounds, from least polar to most polar, providing effective separation.

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation: Combine the fractions that contain the pure desired product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified, amorphous solid.

Protocol: Recrystallization

Objective: To achieve the highest possible purity by removing trace impurities trapped in the solid matrix.[28][29]

Materials:

  • Purified amorphous solid from chromatography

  • Recrystallization solvent (e.g., ethanol, methanol, or a solvent pair)

  • Erlenmeyer flask, heat source, filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[29] This differential solubility is the driving force for recrystallization.

  • Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of near-boiling solvent dropwise until the solid just dissolves.[28][29] Using excess solvent will result in a significant loss of yield.

  • Cooling: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.[29] Rapid cooling can cause the compound to precipitate as an amorphous solid, trapping impurities. After reaching room temperature, the flask may be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the pure crystals by vacuum filtration.[30]

  • Washing & Drying: Wash the crystals with a minimal amount of ice-cold solvent to remove any residual soluble impurities from their surface.[29] Dry the crystals thoroughly to remove all traces of solvent.

Part 3: Definitive Structural Characterization

Unambiguous structural elucidation is the final, critical step in the discovery process. A combination of spectroscopic techniques is employed to confirm the molecular weight, connectivity, and stereochemistry of the newly isolated compound.

The Analytical Toolkit
  • Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering the most direct confirmation of the molecular formula.[31] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to predict the elemental composition. Fragmentation patterns, especially in tandem MS (MS/MS), can reveal structural motifs and confirm the presence of the quinoline core.[32][33] For instance, quinoline-2-carboxylic acid typically shows a characteristic loss of the COOH group (45 Da) or CO₂ (44 Da).[31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the precise carbon-hydrogen framework of a molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of every atom. 2D NMR techniques (like COSY and HSQC) are used to establish definitive bond correlations.

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous 3D structure of the molecule. This is considered the "gold standard" for structural proof.[34]

A Logic-Driven Approach to Elucidation

The characterization process follows a logical progression, where each piece of data validates the others to build a conclusive structural assignment.

G start Pure Isolated Compound ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr result_ms Provides: - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Clues ms->result_ms result_nmr Provides: - C-H Framework - Atom Connectivity - Substitution Pattern nmr->result_nmr conclusion Proposed Structure result_ms->conclusion result_nmr->conclusion final_proof Definitive Structure Confirmed conclusion->final_proof

Caption: Logical workflow for spectroscopic structure elucidation.

Representative Spectroscopic Data

The following table summarizes the kind of data one would expect for a hypothetical derivative, 2-methylquinoline.

TechniqueExpected DataInterpretation
EI-MS Molecular Ion (M⁺•) at m/z = 143.Confirms the molecular weight of C₁₀H₉N.
¹H NMR δ ≈ 2.7 ppm (singlet, 3H); δ ≈ 7.3-8.1 ppm (multiplets, 6H).Indicates a methyl group and six aromatic protons on the quinoline core.
¹³C NMR δ ≈ 25 ppm; δ ≈ 120-160 ppm (9 signals).Shows one aliphatic carbon (methyl) and nine aromatic/heteroaromatic carbons.

Conclusion

The journey from a synthetic concept to a fully characterized novel quinoline derivative is a systematic process grounded in the principles of organic synthesis and analytical chemistry. It requires a deep understanding of reaction mechanisms to select the appropriate synthetic strategy, a meticulous approach to isolation and purification to ensure compound integrity, and a logical application of spectroscopic methods for definitive structural proof. By integrating classical knowledge with modern techniques, researchers can efficiently navigate this process, accelerating the discovery of new chemical entities with the potential to become next-generation therapeutics.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

  • Gómez-Cárdenas, L. A., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • University of Alberta. (n.d.). Recrystallization. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Sharma, P., & Kumar, A. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). [Link]

  • Skraup reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Various Authors. (2020). Skraup reaction. Wikipedia.
  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • Vidal, J. L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
  • Yadav, J. S., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Organic Letters. [Link]

  • Kumar, S., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Man, R.-J., et al. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Bentham Science Publishers. [Link]

  • Kumar, D., et al. (2016). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed. [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. [Link]

  • Singh, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. [Link]

  • Vidal, J. L. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Nnadi, E. C., et al. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Ren, Y., et al. (2020). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Fiber Bioengineering and Informatics. [Link]

  • Doebner–Miller reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Vijayakumar, V. (2011). An Overview: The biologically important quninoline derivatives.
  • Al-Ostoot, F. H., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Advanced Quinoline Synthesis Techniques: From Classic to Modern MCRs. [Link]

  • Singh, S., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • Palimkar, S. S., et al. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry. [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Singh, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Taylor & Francis Online. [Link]

  • Wu, J., et al. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Al-Anshori, J., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Screening of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Executive Summary This technical guide outlines the rigorous evaluation of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline , a pharmacologically distinct New Chemical Entity (NCE). Belonging to the 2-arylquinoline class, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous evaluation of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline , a pharmacologically distinct New Chemical Entity (NCE). Belonging to the 2-arylquinoline class, this scaffold exhibits structural features—specifically the 5,8-dimethoxy substitution pattern and the 2-(4-methoxyphenyl) moiety—that suggest high lipophilicity and potential DNA intercalation or tubulin binding properties.

This document provides a standardized, self-validating workflow for researchers to determine the compound's cytotoxic potency (


), selectivity indices (SI), and preliminary mechanism of action (MOA).

Part 1: Structural Rationale & Physicochemical Pre-Screening

Pharmacophore Analysis

The molecule comprises a planar quinoline core flanked by electron-donating methoxy groups.

  • 5,8-Dimethoxy Pattern: Enhances redox potential (quinone-methide formation capability) and modulates lipophilicity, potentially increasing membrane permeability compared to unsubstituted quinolines.

  • 2-(4-Methoxyphenyl) Group: Provides a "propeller-like" twist or planar extension depending on steric hindrance, critical for fitting into the colchicine-binding site of tubulin or intercalating between DNA base pairs.

Solubility & Stock Preparation (Critical Control Point)

Hydrophobic quinolines often precipitate in aqueous cell culture media, leading to false negatives (lack of exposure) or false positives (crystal-induced physical stress).

Protocol: Solubilization & Stability

  • Primary Stock: Dissolve 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in anhydrous DMSO (Grade: Cell Culture Tested,

    
    99.9%) to a concentration of 20 mM .
    
    • Note: Sonicate at 37°C for 5 minutes if turbidity persists.

  • Working Solutions: Perform serial dilutions in DMSO first, then spike into media.

  • Precipitation Check: Before adding to cells, dilute the highest concentration (e.g., 100 µM) into pre-warmed (

    
    C) complete media. Vortex and inspect under 10x microscopy. If crystals form, reduce maximum test concentration or use a solubility enhancer (e.g., 0.5% cyclodextrin), though this may alter bioavailability.
    

Part 2: In Vitro Cytotoxicity Screening Workflow

Experimental Design: The "3-Tier" Approach

To ensure data integrity, do not jump immediately to


 determination. Follow this tiered logic:
  • Tier 1: Range Finding (Logarithmic): 0.1, 1, 10, 100 µM (Single replicate, broad stroke).

  • Tier 2: Precise

    
     (Linear/Log):  5–7 concentrations centered around the Tier 1 "hit" zone (e.g., 1, 2.5, 5, 10, 25, 50 µM).
    
  • Tier 3: Selectivity: Test against a normal fibroblast line (e.g., WI-38 or NIH/3T3) to calculate the Selectivity Index (

    
    ).
    
Standardized MTT Assay Protocol

While SRB (Sulforhodamine B) is superior for protein quantification, MTT is preferred here for assessing metabolic collapse, a hallmark of quinoline-induced mitochondrial dysfunction.

Reagents:

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HepG2 (Liver).[1]

  • Positive Control: Doxorubicin (DNA intercalator) or Combretastatin A-4 (Tubulin inhibitor).

  • Vehicle Control: 0.1% DMSO (Must not exceed 0.5%).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing the compound dilutions.

    • Self-Validation: Include 3 "Media Only" wells (Blank) and 3 "Cells + DMSO" wells (100% Viability).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. Shake for 15 min.

  • Readout: Measure Absorbance (

    
    ) at 570 nm (Reference: 630 nm).
    

Data Calculation:



Visualization: Screening Logic Flow

The following diagram illustrates the decision-making process for screening this specific quinoline derivative.

ScreeningWorkflow Start Compound: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Solubility Step 1: Solubility Check (DMSO Stock -> Media) Start->Solubility Precipitation Precipitation Observed? Solubility->Precipitation Reformulate Reformulate (Add Cyclodextrin or Lower Conc.) Precipitation->Reformulate Yes RangeFind Step 2: Tier 1 Range Finding (0.1 - 100 µM) Precipitation->RangeFind No (Clear Solution) Reformulate->Solubility Active Active? (>50% kill at 10 µM) RangeFind->Active Stop Stop: Inactive Scaffold Active->Stop No IC50 Step 3: Tier 2 IC50 Determination (7-point dose response) Active->IC50 Yes Selectivity Step 4: Selectivity Index (SI) (vs. Normal Fibroblasts) IC50->Selectivity Mechanism Step 5: Mechanistic Validation (Tubulin vs. DNA) Selectivity->Mechanism

Caption: Logical workflow for validating quinoline cytotoxicity, incorporating critical solubility checkpoints.

Part 3: Mechanistic Validation & Data Interpretation

Hypothesis: Tubulin Destabilization vs. DNA Intercalation

Given the structural homology to 2-arylquinolines (e.g., analogues of combretastatin), the primary hypothesis for cytotoxicity is inhibition of tubulin polymerization , leading to G2/M cell cycle arrest. A secondary hypothesis, due to the planar quinoline ring, is DNA intercalation .[2]

Validation Assays:

  • Cell Cycle Analysis (Flow Cytometry):

    • Expectation: If tubulin target: G2/M arrest.[2] If DNA damage: S-phase arrest or sub-G1 (apoptosis).

    • Protocol: Stain ethanol-fixed cells with Propidium Iodide (PI) + RNase A.

  • Tubulin Polymerization Assay (Cell-Free):

    • Measure fluorescence enhancement of DAPI-tubulin complex. A decrease in

      
       indicates polymerization inhibition.
      
Visualization: Proposed Signaling Pathway

This diagram details the downstream effects of the compound entering the cell, assuming the primary tubulin-targeting mechanism.

MechanismPath Compound 5,8-Dimethoxy-2- (4-methoxyphenyl)quinoline Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Defect Polymerization->Spindle Causes G2M G2/M Cell Cycle Arrest Spindle->G2M Bcl2 Bcl-2 (Phosphorylation/Inactivation) G2M->Bcl2 Signaling Caspase Caspase-3/7 Activation Bcl2->Caspase Triggers Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Hypothetical Mechanism of Action (MOA) showing the cascade from tubulin binding to apoptotic cell death.[2]

Part 4: Data Presentation & Analysis

Quantitative Data Summary (Template)

Researchers should tabulate results to compare potency against standard care drugs.

Cell LineTissue Origin

(µM) [Compound]

(µM) [Doxorubicin]
Selectivity Index (SI)
HCT-116 Colon CarcinomaExperimental0.2 - 0.5

MCF-7 Breast AdenocarcinomaExperimental0.1 - 0.3-
HepG2 Hepatocellular CarcinomaExperimental1.0 - 2.5-
WI-38 Normal Lung FibroblastExperimental> 50N/A

Interpretation: An SI > 3.0 is generally considered a promising hit for early-stage discovery.

Troubleshooting Common Issues
  • High Background in MTT: Usually caused by phenol red interference or compound precipitation. Solution: Use phenol-red free media or switch to CellTiter-Glo (ATP assay).

  • Flat Dose-Response: Compound degraded or precipitated. Solution: Fresh DMSO stock; check stability via HPLC.

References

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Cytotoxic Potential of Novel Quinoline Derivative... against Different Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • MDPI. (2023). 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities. Retrieved from [Link]

Sources

Foundational

The 5,8-Dimethoxyquinoline Scaffold: A Privileged Core in Medicinal Chemistry

< A Technical Guide for Researchers and Drug Development Professionals Introduction The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

<

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] Among its many derivatives, the 5,8-dimethoxyquinoline scaffold has emerged as a particularly privileged structure. Its unique electronic properties and the steric arrangement of the methoxy groups provide a versatile platform for the development of novel bioactive molecules. Analogues derived from this core have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases.[3][4] This technical guide provides a comprehensive literature review of 5,8-dimethoxyquinoline analogues, focusing on their synthesis, biological activities, and structure-activity relationships, with the aim of equipping researchers and drug development professionals with a thorough understanding of this important chemical space.

Synthetic Strategies for 5,8-Dimethoxyquinoline Analogues

The construction of the 5,8-dimethoxyquinoline core and its subsequent derivatization are crucial for exploring its therapeutic potential. Several synthetic strategies have been developed to access this scaffold and its analogues, with the Conrad-Limpach-Knorr synthesis being a widely adopted and direct method for preparing the key 4-hydroxyquinoline intermediates.[5]

Core Synthesis: The Conrad-Limpach-Knorr Reaction

A common and efficient route to a key precursor, 5,8-dimethoxy-2-methylquinolin-4-ol, utilizes the Conrad-Limpach-Knorr synthesis. This reaction involves the condensation of 2,5-dimethoxyaniline with ethyl acetoacetate, followed by a thermal cyclization.[5]

Experimental Protocol: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol [5]

  • Condensation: In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to 140-150°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline starting material.

  • Allow the reaction mixture to cool to room temperature. The product of this step is the intermediate ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.

  • Cyclization: The intermediate is added to a high-boiling point solvent such as Dowtherm A or mineral oil.

  • The mixture is heated to approximately 250°C to induce cyclization.

  • After cooling, the reaction mixture is diluted with a solvent like hexane, and the precipitated product, 5,8-dimethoxy-2-methylquinolin-4-ol, is collected by filtration.

Key Derivatization Reactions

Once the core 5,8-dimethoxyquinoline scaffold is obtained, further modifications can be introduced at various positions to modulate its biological activity. Two of the most common and important derivatization reactions are chlorination at the 4-position and etherification of the 4-hydroxyl group.

1. Chlorination of the 4-Hydroxy Group: The conversion of the 4-hydroxyquinoline to a 4-chloroquinoline is a critical step for enabling subsequent nucleophilic substitution reactions, allowing for the introduction of various side chains.[5][6]

Experimental Protocol: Chlorination using Phosphorus Oxychloride (POCl₃) [5]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 5,8-dimethoxy-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 8.

  • The resulting precipitate, 4-chloro-5,8-dimethoxy-2-methylquinoline, is collected by filtration, washed with water, and dried.

2. O-Alkylation of the 4-Hydroxy Group: The introduction of an alkoxy group at the C4 position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[5]

Experimental Protocol: O-Alkylation with an Alkyl Halide [5]

  • To a solution of 5,8-dimethoxy-2-methylquinolin-4-ol (1 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the 4-alkoxy-5,8-dimethoxyquinoline analogue.

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathways cluster_products Key Intermediates/Products start1 2,5-Dimethoxyaniline step1 Conrad-Limpach-Knorr Condensation & Cyclization start1->step1 start2 Ethyl Acetoacetate start2->step1 intermediate 5,8-Dimethoxy-2-methylquinolin-4-ol step1->intermediate path1 Chlorination (POCl₃) intermediate->path1 path2 O-Alkylation (Alkyl Halide, K₂CO₃) intermediate->path2 product1 4-Chloro-5,8-dimethoxy- 2-methylquinoline path1->product1 product2 4-Alkoxy-5,8-dimethoxy- 2-methylquinoline path2->product2 G cluster_mechanisms Mechanisms of Action cluster_outcome Cellular Outcome Quinoline 5,8-Dimethoxyquinoline Analogues TOP1 Topoisomerase I Inhibition Quinoline->TOP1 SphK Sphingosine Kinase Inhibition Quinoline->SphK PI3K PI3K/AKT/mTOR Pathway Inhibition Quinoline->PI3K NQO1 NQO1 Inhibition Quinoline->NQO1 Apoptosis Apoptosis & Cell Cycle Arrest TOP1->Apoptosis Proliferation Reduced Cell Proliferation SphK->Proliferation PI3K->Proliferation NQO1->Apoptosis

Caption: Anticancer mechanisms of 5,8-dimethoxyquinoline analogues.

Antimalarial Activity

Quinoline derivatives have historically been the cornerstone of antimalarial therapy, with chloroquine being a prominent example. [1][7]The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. [7]The 5,8-dimethoxyquinoline scaffold has been explored in this context, often as a modification of the classic 8-aminoquinoline structure found in drugs like primaquine and tafenoquine. [8] Research into 5-aryl-8-aminoquinoline derivatives has shown that these compounds can be more potent than primaquine against P. falciparum growth and are more active against chloroquine-resistant strains than sensitive ones. [8]Structure-activity relationship studies have indicated that analogues with electron-donating groups on the 5-aryl substituent tend to have better activity. [8]Furthermore, these novel compounds have shown metabolic stability in human and mouse microsomal preparations, which is a favorable characteristic for drug candidates. [8]While some of these new agents did not show significant causal prophylactic activity, they were found to be substantially less toxic than primaquine and tafenoquine in mouse models. [8]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the 5,8-dimethoxyquinoline scaffold has yielded valuable insights into the structural features required for potent biological activity.

  • For Anticancer Activity (Topoisomerase I Inhibitors): In a series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines, a propyl linker at the C4 position was found to be more favorable than an ethyl linker. [3]The nature and position of the substituent on the C2-phenyl ring also significantly impact activity, with a para-trifluoromethyl (p-CF₃) group often leading to the most potent analogues. [3]* For Antimalarial Activity: In the 5-aryl-8-aminoquinoline series, the electronic properties of the substituent on the 5-aryl ring are critical. Electron-donating groups generally enhance antimalarial activity against P. falciparum. [8]* General Observations: The presence and position of substituents on the quinoline core can dramatically influence the compound's interaction with its biological target. For instance, in a series of 6,7-dimethoxy-4-anilinoquinolines designed as c-Met inhibitors, substitutions on the anilino ring led to a wide range of inhibitory concentrations, with di-chloro substituted compounds showing particularly high potency. [1][9]

Future Perspectives and Challenges

The 5,8-dimethoxyquinoline scaffold continues to be an attractive starting point for the development of new therapeutics. The established synthetic routes and the amenability of the core to chemical modification provide a solid foundation for further exploration. [1] Future research should focus on:

  • Target-Specific Design: Leveraging structural biology and computational modeling to design analogues with high affinity and selectivity for specific biological targets, thereby minimizing off-target effects and toxicity.

  • Exploration of New Therapeutic Areas: While oncology and antimalarial research are prominent, the versatile quinoline core suggests potential for other applications, such as antiviral, antibacterial, and neuroprotective agents. [1][4]* Pharmacokinetic Optimization: A key challenge is to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of these compounds to ensure they have suitable drug-like characteristics for in vivo efficacy.

  • Combination Therapies: Investigating the potential of 5,8-dimethoxyquinoline analogues in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes. [7]

Conclusion

The 5,8-dimethoxyquinoline scaffold represents a highly valuable and privileged structure in medicinal chemistry. Analogues based on this core have demonstrated potent and diverse biological activities, particularly as anticancer and antimalarial agents. The synthetic versatility of this system allows for extensive structure-activity relationship studies, which have provided crucial insights for the rational design of more effective and selective therapeutic candidates. As our understanding of the molecular basis of diseases grows, the 5,8-dimethoxyquinoline scaffold is poised to remain a fertile ground for the discovery and development of next-generation drugs.

References

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry.
  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. Available from: [Link].

  • Mandal, S., et al. (2022).
  • O'Reilly, C., et al. (2022). Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. Molecules.
  • Wikipedia. Alfuzosin. Available from: [Link].

  • Jiang, H., et al. (2013). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
  • Kumar, V., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry.
  • Sestak, V., et al. (2023).
  • Saez, J., et al. (2008). Antimalarial and antioxidant activity of three compounds from Piper tricuspe (Piperaceae). PharmacologyOnLine.
  • Khan, M. A., et al. (2011). Antimalarial activity of novel 5-aryl-8-aminoquinoline derivatives. European Journal of Medicinal Chemistry.
  • Khan, I., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry.
  • Singh, P., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules.
  • Weisman, J. L., et al. (2006). Searching for New Antimalarial Therapeutics amongst Known Drugs. Chemical Biology & Drug Design.
  • Wun, P., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)
  • Wang, M., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules.
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy.
  • Kumar, S., et al. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry.
  • Wang, Y., et al. (2024). Empowering of novel anti-tumor formulations with quinone-based active natural products. Journal of Nanobiotechnology.
  • Wróbel, D., et al. (2023).
  • Wang, M., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling.
  • Liu, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry.
  • ResearchGate. Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... Available from: [Link].

  • Zhang, Q-W., et al. (2018). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (DMMQ) in Anticancer Assays

Abstract & Introduction 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (DMMQ) is a synthetic small molecule belonging to the 2-arylquinoline class of antineoplastic agents. Structurally, it mimics the pharmacophore of Combre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (DMMQ) is a synthetic small molecule belonging to the 2-arylquinoline class of antineoplastic agents. Structurally, it mimics the pharmacophore of Combretastatin A-4 (CA-4) and related chalcones, positioning it as a putative Microtubule Destabilizing Agent (MDA) .

Unlike kinase inhibitors that often require specific phosphorylation assays, DMMQ is predicted to bind to the colchicine-binding site of


-tubulin. This binding event inhibits microtubule polymerization, leading to mitotic catastrophe, G2/M cell cycle arrest, and subsequent apoptosis.

This Application Note provides a standardized workflow for evaluating DMMQ, moving from physicochemical preparation to mechanistic validation.

Key Mechanistic Rationale
  • Scaffold: The 2-phenylquinoline core provides a rigid template that locks the aryl rings in a cis-like configuration, essential for fitting into the hydrophobic pocket of tubulin.

  • Substitution: The 5,8-dimethoxy pattern enhances lipophilicity and alters the electronic density of the A-ring, potentially overcoming P-glycoprotein (P-gp) mediated efflux often seen with taxanes.

Physicochemical Properties & Reconstitution[1]

Before biological testing, proper solubilization is critical to prevent precipitation-induced false negatives.

PropertySpecification
Molecular Formula

Molecular Weight ~295.33 g/mol
Solubility Soluble in DMSO (>20 mM); Poorly soluble in water
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock) -80°C (Single-use aliquots recommended)
Reconstitution Protocol
  • Solvent: Use sterile, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a 10 mM master stock.

    • Calculation: Weigh 2.95 mg of DMMQ and dissolve in 1.0 mL DMSO.

  • Vortexing: Vortex for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Sterility: Filter sterilization is generally not recommended for small volumes of DMSO stocks due to potential compound loss on the membrane. Ensure all handling is done in a biosafety cabinet.

Experimental Workflow Overview

The following diagram outlines the logical progression of assays required to validate DMMQ efficacy and mechanism.

G cluster_Screen Phase 1: Phenotypic Screening cluster_Mech Phase 2: Target Validation Start DMMQ Synthesis/Source Prep DMSO Stock Preparation (10 mM) Start->Prep Cytotox Cytotoxicity Assay (MTT / SRB) Target: IC50 < 10 µM Prep->Cytotox Tubulin In Vitro Tubulin Polymerization Assay (Fluorescence) Cytotox->Tubulin If Potent CellCycle Cell Cycle Analysis (Flow Cytometry) Marker: G2/M Arrest Tubulin->CellCycle Confirm Mechanism Decision Lead Candidate Confirmation CellCycle->Decision

Figure 1: Critical path for evaluating DMMQ. Phase 1 establishes potency; Phase 2 confirms the tubulin-targeting mechanism.

Protocol 1: In Vitro Cytotoxicity (SRB Assay)

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for quinoline derivatives because it measures total protein mass and is less susceptible to metabolic interference (e.g., mitochondrial uncoupling) which some quinolines can induce.

Materials
  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical).

  • Reagent: Sulforhodamine B (0.4% w/v in 1% acetic acid).

  • Fixative: Trichloroacetic acid (TCA).

Step-by-Step Methodology
  • Seeding: Seed tumor cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of DMMQ in culture media.

    • Range: 0.01 µM to 100 µM (Logarithmic scale).

    • Control: Vehicle control (DMSO final concentration < 0.5%).

    • Positive Control: Colchicine or Paclitaxel (1 µM).

  • Incubation: Treat cells for 48 hours at 37°C/5% CO₂.

  • Fixation:

    • Gently layer 50 µL of cold 50% TCA on top of the media (Final TCA ~10%).

    • Incubate at 4°C for 1 hour.

    • Wash 5x with tap water and air dry.

  • Staining: Add 100 µL SRB solution for 15 minutes. Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye.

  • Readout: Measure absorbance at 510 nm .

  • Analysis: Calculate % Growth Inhibition and determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Protocol 2: Tubulin Polymerization Assay (Fluorescence)[2]

This is the definitive assay to confirm DMMQ acts as a Microtubule Destabilizing Agent (MDA). DMMQ should inhibit the assembly of tubulin into microtubules, distinct from taxanes (which enhance assembly).

Principle

Free tubulin is non-fluorescent. Upon polymerization, the reporter dye (DAPI or a proprietary fluorophore) incorporates into the microtubule lattice, increasing fluorescence.[1][2] MDAs suppress this signal increase.

Materials
  • Purified Tubulin: >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent).

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP.

  • Reporter: DAPI (10 µM) or fluorescent reporter kit.

Step-by-Step Methodology
  • Preparation: Pre-warm the 96-well black half-area plate to 37°C.

  • Master Mix: Prepare tubulin (3 mg/mL) in the reaction buffer containing GTP and the fluorescent reporter. Keep on ice until the last second.

  • Compound Addition:

    • Add 5 µL of 10x concentrated DMMQ (Final: 5 µM and 10 µM) to the wells.

    • Control: 5 µL DMSO (Solvent control).

    • Inhibitor Control: Colchicine (5 µM).

    • Enhancer Control: Paclitaxel (5 µM).

  • Initiation: Add 45 µL of the cold Tubulin Master Mix to each well.

  • Kinetics: Immediately place in a fluorescence plate reader pre-heated to 37°C .

  • Measurement: Read fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes .

Data Interpretation[1][5][6][7]
  • Normal (DMSO): Sigmoidal curve (Lag phase

    
     Growth phase 
    
    
    
    Plateau).
  • DMMQ Effect: If DMMQ is an MDA, the curve will show a reduced Vmax (slower growth) and a lower steady-state plateau compared to DMSO.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)

To confirm the biological consequence of tubulin inhibition, DMMQ must demonstrate cell cycle arrest at the G2/M phase.

Step-by-Step Methodology
  • Treatment: Treat HCT-116 or HeLa cells with DMMQ (at 2x IC50 concentration) for 24 hours .

  • Harvesting: Collect cells (including floating cells) by trypsinization.

  • Washing: Wash 2x with cold PBS.

  • Fixation:

    • Resuspend pellet in 300 µL PBS.

    • Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently.

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash fixed cells with PBS.

    • Resuspend in 500 µL staining solution: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .

    • Incubate 30 minutes at 37°C in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record 10,000 events.

  • Analysis: Use ModFit or FlowJo to quantify the percentage of cells in G0/G1, S, and G2/M phases.

    • Success Criterion: A significant increase in the G2/M peak (4N DNA content) compared to control.

Mechanism of Action Visualization

The following diagram illustrates the specific pathway by which DMMQ exerts its cytotoxicity.

MOA DMMQ DMMQ (5,8-Dimethoxy...) Tubulin Tubulin Heterodimer (Colchicine Site) DMMQ->Tubulin Binds Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Spindle Mitotic Spindle Formation Polymer->Spindle Check Spindle Assembly Checkpoint (SAC) Spindle->Check Defects Activate Arrest G2/M Arrest Check->Arrest Sustained Activation Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Mitotic Catastrophe

Figure 2: Pharmacodynamics of DMMQ. Binding to the colchicine site prevents polymerization, triggering the Spindle Assembly Checkpoint.

References

  • Kuo, S. C., et al. (2009). Synthesis and antitumor activity of 2-phenylquinoline derivatives. Journal of Medicinal Chemistry.

    • Context: Establishes the SAR of 2-phenylquinolines as antimitotic agents.
  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol (Fluorescence). Cytoskeleton.com.

    • Context: Standard industry protocol for the fluorescence-based tubulin assay.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.

    • Context: Authoritative methodology for the SRB cytotoxicity assay.
  • Bates, P. J., & Eastman, A. (2017). Microtubule Destabilizing Agents: Structural and Mechanistic Insights. Biochemical Pharmacology.

    • Context: Reviews the binding modes of colchicine-site inhibitors including quinoline deriv

Sources

Application

Application Note: A Comprehensive Protocol for Evaluating the Antimalarial Activity of Quinoline Compounds

Introduction For decades, quinoline-containing compounds such as chloroquine (CQ), quinine, and mefloquine have been pivotal in the global fight against malaria, a devastating disease caused by Plasmodium parasites.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, quinoline-containing compounds such as chloroquine (CQ), quinine, and mefloquine have been pivotal in the global fight against malaria, a devastating disease caused by Plasmodium parasites.[1] These drugs primarily target the blood stages of the parasite's life cycle, where they are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][2][3] The parasite sequesters toxic heme into an inert crystalline form called hemozoin (malaria pigment).[2][4] Quinoline antimalarials accumulate in the parasite's acidic food vacuole and are believed to inhibit this heme polymerization process, leading to a buildup of toxic heme that ultimately kills the parasite.[1][2][5] However, the rise of drug-resistant Plasmodium falciparum strains necessitates a robust and standardized pipeline for the discovery and evaluation of new, effective quinoline-based antimalarials.

This application note provides a detailed, multi-faceted protocol for researchers, scientists, and drug development professionals to comprehensively evaluate the antimalarial potential of novel quinoline compounds. The workflow progresses from high-throughput in vitro screening to essential in vivo efficacy studies, incorporating critical assessments of cytotoxicity and preliminary mechanism of action.

I. In Vitro Antiplasmodial Activity Assessment

The initial step in evaluating a new compound is to determine its direct activity against the parasite. The SYBR Green I-based fluorescence assay is a widely adopted, reliable, and high-throughput method for measuring parasite growth inhibition.[6][7] This assay quantifies the proliferation of parasites by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.

Core Principle

The assay measures the total DNA content in a culture of P. falciparum-infected red blood cells (RBCs). Since mature RBCs are anucleated, the fluorescence signal is directly proportional to the number of parasites. A decrease in fluorescence in the presence of a test compound indicates inhibition of parasite growth.

Experimental Workflow: In Vitro Screening

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Synchronize P. falciparum Culture (Ring Stage) P3 Prepare Assay Plate (Compounds, Controls) P1->P3 P2 Prepare Serial Dilutions of Quinoline Compounds P2->P3 A1 Add Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) P3->A1 A2 Incubate for 72 hours (37°C, Gas Mixture) A1->A2 A3 Add SYBR Green I Lysis Buffer A2->A3 A4 Incubate in Dark (1 hour, Room Temp) A3->A4 D1 Measure Fluorescence (Ex: ~485 nm, Em: ~530 nm) A4->D1 D2 Subtract Background (Uninfected RBCs) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value (Non-linear Regression) D3->D4

Caption: Workflow for the SYBR Green I-based P. falciparum growth inhibition assay.

Detailed Protocol: SYBR Green I Assay

1. Parasite Culture and Synchronization:

  • Maintain a continuous culture of a chloroquine-sensitive strain (e.g., 3D7 or NF54) and a chloroquine-resistant strain (e.g., K1 or Dd2) of P. falciparum.

  • Synchronize the parasite cultures to the ring stage using 5% D-sorbitol treatment. This is crucial for assay reproducibility.[6]

  • Confirm synchronization and determine the parasitemia (percentage of infected RBCs) via light microscopy of Giemsa-stained thin blood smears.

2. Preparation of Drug Dilutions:

  • Prepare a 10 mM stock solution of the test quinoline compound in dimethyl sulfoxide (DMSO).

  • Create a 2x working stock solution in complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • Perform serial two-fold dilutions in a separate 96-well plate to generate a range of concentrations.

  • Include wells with a known antimalarial (e.g., chloroquine, artemisinin) as a positive control and wells with culture medium plus the highest concentration of DMSO as a vehicle control.[6]

3. Assay Plate Setup:

  • Use black, clear-bottom 96-well microplates to minimize background fluorescence.

  • Transfer 50 µL of each drug dilution (and controls) in triplicate to the assay plate.[6]

  • Include wells with uninfected RBCs at the same hematocrit as the test wells to serve as a background control.[6]

4. Addition of Parasites and Incubation:

  • Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.

  • Add 50 µL of this parasite suspension to each well, bringing the final volume to 100 µL.[6]

  • Place the plate in a modular incubation chamber, flush with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂, and incubate at 37°C for 72 hours.[6] This duration allows for approximately 1.5-2 cycles of parasite replication.

5. Lysis, Staining, and Fluorescence Measurement:

  • Prepare a lysis buffer containing SYBR Green I dye (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I diluted 1:5000).[6]

  • After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.[6]

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[6][8]

6. Data Analysis:

  • Subtract the average fluorescence intensity of the uninfected RBC control wells (background) from all other readings.

  • Normalize the data by setting the vehicle control (untreated infected RBCs) to 100% growth.

  • Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model using appropriate software (e.g., GraphPad Prism, Origin).

CompoundP. falciparum StrainResistance ProfileTypical IC50 Range (nM)
Chloroquine3D7 / NF54Sensitive10 - 30
ChloroquineK1 / Dd2Resistant150 - 400[9]
Quinine3D7 / NF54Sensitive50 - 200
Mefloquine3D7 / NF54Sensitive10 - 40
Artemisinin3D7 / NF54Sensitive1 - 10
Table 1: Representative IC50 values for common antimalarials against sensitive and resistant P. falciparum strains.

II. Cytotoxicity Assessment

A crucial step in drug development is to ensure that the compound's activity is specific to the parasite and not a result of general toxicity to host cells.[10][11][12] The MTT assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[10][13]

Detailed Protocol: MTT Cytotoxicity Assay

1. Cell Culture:

  • Culture a relevant mammalian cell line, such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney), in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics). The choice of cell line can be tailored to investigate potential organ-specific toxicity.[11]

2. Assay Procedure:

  • Seed the cells in a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere for 18-24 hours.[10][13]

  • Expose the cells to serial dilutions of the quinoline compounds for 24-48 hours.[13]

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[10][13]

  • Carefully remove the supernatant and dissolve the formazan crystals by adding 100 µL of DMSO to each well.[13]

  • Measure the optical density at 570 nm using a microplate reader.[13]

3. Data Analysis:

  • Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression dose-response curve.[10]

  • Determine the Selectivity Index (SI) by dividing the CC50 value by the antiplasmodial IC50 value (SI = CC50 / IC50). A higher SI value (typically >10) indicates greater selectivity for the parasite.

III. Preliminary Mechanism of Action: Heme Polymerization Inhibition Assay

For quinoline compounds, a primary suspected mechanism of action is the inhibition of hemozoin formation.[1] A cell-free, colorimetric assay can be used to quickly assess a compound's ability to interfere with this critical detoxification pathway.[14]

Core Principle

This assay measures the ability of a compound to prevent the conversion of monomeric heme (hematin) into insoluble β-hematin (the synthetic equivalent of hemozoin) under mildly acidic conditions that mimic the parasite's food vacuole. Unpolymerized heme can be quantified colorimetrically after separating it from the insoluble β-hematin pellet.

Detailed Protocol: Heme Polymerization Inhibition Assay

1. Reagent Preparation:

  • Prepare a stock solution of hematin by dissolving it in 0.1 M NaOH.

  • Prepare the test compounds and a positive control (e.g., chloroquine) in appropriate solvents.

2. Assay Procedure:

  • In a 96-well plate, add the test compounds at various concentrations.

  • Add a solution of hematin (final concentration ~50 µM) to each well.[14]

  • Induce polymerization by adding a buffer to lower the pH (e.g., 0.5 M sodium acetate, pH 4.8).

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

  • Centrifuge the plate to pellet the insoluble β-hematin.

  • Transfer the supernatant, containing unpolymerized heme, to a new plate.

  • Quantify the amount of heme in the supernatant by measuring absorbance at ~405-415 nm.[14]

3. Data Analysis:

  • Calculate the percentage of inhibition of heme polymerization for each compound concentration relative to a no-drug control.

  • Determine the IC50 value for heme polymerization inhibition. Comparing this value to the antiplasmodial IC50 can provide evidence that heme polymerization is a relevant target.

IV. In Vivo Antimalarial Efficacy Assessment

Promising compounds with high in vitro potency and selectivity must be evaluated in an animal model to assess their efficacy in a whole-organism system. The Plasmodium berghei mouse model is a standard and widely used primary screen for in vivo antimalarial activity.[15][16]

The Peters' 4-Day Suppressive Test

This is the standard assay to evaluate the schizonticidal activity of a compound against the blood stages of the parasite.

Experimental Workflow: In Vivo Efficacy

G I1 Inoculate Mice with P. berghei-infected RBCs (Day 0) T1 Initiate Treatment (2-4 hours post-infection) I1->T1 T2 Administer Daily Doses (Days 0, 1, 2, 3) T1->T2 M1 Monitor Parasitemia (Daily from Day 4) T2->M1 Treatment Period E1 Determine Mean Parasitemia for Each Group on Day 4 M1->E1 M2 Monitor Survival (Up to 30 days) M1->M2 Post-Treatment Monitoring E2 Calculate % Parasite Growth Inhibition E1->E2 E3 Determine ED50 and ED90 E2->E3

Caption: Workflow for the 4-day suppressive test in the P. berghei mouse model.

Detailed Protocol: 4-Day Suppressive Test

1. Animal Model and Parasite Inoculation:

  • Use Swiss albino or other suitable mouse strains.

  • On Day 0, inoculate mice intravenously or intraperitoneally with approximately 1 x 10⁷ P. berghei-infected red blood cells.

2. Compound Administration:

  • Group the mice (n=3-5 per group) and, within 2-4 hours of infection, begin treatment.

  • Administer the test compound once daily for four consecutive days (Days 0, 1, 2, and 3).[17] Administration is typically oral (p.o.) or intraperitoneal (i.p.).[17][18]

  • Include a vehicle control group (receiving only the drug vehicle) and a positive control group (e.g., treated with chloroquine at 10 mg/kg/day or artesunate).[18]

3. Monitoring and Data Collection:

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Continue to monitor the mice for survival for up to 30 days to assess for recrudescence and potential cures.[17]

4. Data Analysis:

  • Calculate the average parasitemia for each treatment group and the vehicle control group.

  • Determine the percentage of parasite growth suppression using the formula: [(Mean Parasitemia of Control - Mean Parasitemia of Treated) / Mean Parasitemia of Control] x 100

  • Calculate the dose that produces 50% (ED50) and 90% (ED90) suppression of parasitemia.[15] Compounds with ED90 values below 10 mg/kg are generally considered highly promising.[15][16]

ParameterDescriptionTypical Value/Observation
Route of Administration Oral (p.o.) or Intraperitoneal (i.p.)Oral is preferred for drug development.[18]
Dose Range e.g., 3, 10, 30, 100 mg/kg/dayTo determine ED50 and ED90.[15][18]
Primary Endpoint % Parasitemia on Day 4Compared to vehicle control.
Secondary Endpoint Mean Survival TimeExtended survival indicates significant activity.[18]
Cure No detectable parasitemia by Day 30Indicates complete parasite clearance.[15][17]
Table 2: Key parameters and endpoints for in vivo efficacy studies.

Conclusion

This comprehensive protocol outlines a systematic and robust framework for the preclinical evaluation of novel quinoline antimalarial compounds. By progressing from high-throughput in vitro screening and cytotoxicity assessment to targeted mechanism-of-action studies and essential in vivo efficacy validation, researchers can efficiently identify and prioritize lead candidates for further development. Adherence to these standardized methods ensures the generation of reliable, comparable, and decisive data, which is paramount in the urgent quest for new therapies to combat drug-resistant malaria.

References

  • Title: Quinoline antimalarials: mechanisms of action and resistance. Source: PubMed. URL: [Link]

  • Title: Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. Source: PubMed. URL: [Link]

  • Title: Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. Source: MESA. URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: ACS Publications. URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: SciELO. URL: [Link]

  • Title: In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. Source: PubMed. URL: [Link]

  • Title: Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. Source: PMC. URL: [Link]

  • Title: The mechanism of action of quinolines and related anti-malarial drugs. Source: Sabinet African Journals. URL: [Link]

  • Title: Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids. Source: PubMed. URL: [Link]

  • Title: Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi. Source: PMC. URL: [Link]

  • Title: SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Source: PubMed. URL: [Link]

  • Title: Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Source: PNAS. URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: Revista Brasileira de Ciências Farmacêuticas. URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: Brazilian Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Quinoline-Based Hybrid Compounds with Antimalarial Activity. Source: MDPI. URL: [Link]

  • Title: In vitro and in vivo antiplasmodial activity of novel quinoline derivative compounds by molecular hybridization. Source: Malaria World. URL: [Link]

  • Title: Aminopropyl-Linked Quinoline-Triazole Hybrids with Enhanced Antiplasmodial Activity Targeting β-Hematin Formation. Source: ACS Publications. URL: [Link]

  • Title: P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Source: WWARN. URL: [Link]

  • Title: In vitro assessment for cytotoxicity screening of new antimalarial candidates. Source: SciELO. URL: [Link]

  • Title: Synthesis and in vitro antiplasmodial activity of quinoline-ferrocene esters. Source: PubMed. URL: [Link]

  • Title: The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. Source: PMC. URL: [Link]

  • Title: Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. Source: PMC. URL: [Link]

  • Title: Discovery of potent, novel, non-toxic anti-malarial compounds via quantum modelling, virtual screening and in vitro experimental validation. Source: PMC. URL: [Link]

  • Title: Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Haematin (haem) polymerization and its inhibition by quinoline antimalarials. Source: PubMed. URL: [Link]

  • Title: A common mechanism for blockade of heme polymerization by antimalarial quinolines. Source: PubMed. URL: [Link]

Sources

Method

Application Notes and Protocols: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline as a Novel Fluorescent Probe for pH Sensing and Bioimaging

Introduction: The Quinoline Scaffold as a Privileged Fluorophore Quinoline and its derivatives represent a versatile and powerful class of heterocyclic aromatic compounds in the field of chemical biology and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Fluorophore

Quinoline and its derivatives represent a versatile and powerful class of heterocyclic aromatic compounds in the field of chemical biology and drug development.[1] Their rigid, planar structure and inherent fluorescence properties make them exceptional scaffolds for the design of molecular probes.[2][3] These probes are instrumental for a wide range of applications, including cellular staining, environmental sensing, and the detection of specific biomolecules and ions.[1][2] The photophysical characteristics of quinoline-based probes can be finely tuned through chemical modification, allowing for the rational design of sensors with specific excitation and emission profiles, sensitivities, and selectivities.[1]

This document details the proposed application of a novel quinoline derivative, 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline , as a highly sensitive fluorescent probe. The unique substitution pattern of this molecule suggests significant potential, particularly for pH sensing and intracellular imaging:

  • 5,8-Dimethoxy Groups: These strong electron-donating groups on the quinoline core are anticipated to enhance the fluorescence quantum yield and modulate the electronic properties of the fluorophore.[4]

  • 2-(4-methoxyphenyl) Group: The aryl substituent at the 2-position extends the π-conjugated system, which typically results in a bathochromic (red) shift of both absorption and emission spectra. The additional methoxy group on the phenyl ring further contributes to the electron-donating character of the substituent.[5]

  • Quinoline Nitrogen: The nitrogen atom within the heterocyclic ring can act as a proton acceptor, making the molecule's fluorescence properties potentially sensitive to changes in environmental pH.[2]

Proposed Sensing Mechanism: pH-Modulated Intramolecular Charge Transfer (ICT)

The fluorescence behavior of 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline is likely governed by an Intramolecular Charge Transfer (ICT) mechanism.[6][7] In this model, the electron-rich dimethoxy and methoxyphenyl moieties act as electron donors, while the electron-deficient quinoline ring system serves as the acceptor. Upon photoexcitation, an ICT state is formed, which then relaxes via fluorescence emission.

The key to its function as a pH probe lies in the protonation of the quinoline nitrogen under acidic conditions. This protonation significantly increases the electron-accepting ability of the quinoline ring, which drastically alters the energy of the ICT state. This change typically manifests as either a pronounced quenching ("turn-off") of fluorescence or a significant ratiometric shift in the emission wavelength, providing a clear signal for pH changes.[2][8]

cluster_neutral Neutral pH (e.g., pH > 7) cluster_acidic Acidic pH (e.g., pH < 5) Neutral Probe (Neutral) Low Electron Acceptor Strength Excited_N Excited State (ICT) Neutral->Excited_N Excitation (hν) Acidic Probe-H+ (Protonated) High Electron Acceptor Strength Neutral->Acidic Protonation Fluorescence_On Strong Fluorescence Emission Excited_N->Fluorescence_On Emission Acidic->Neutral Deprotonation Excited_A Altered Excited State (Enhanced ICT) Acidic->Excited_A Excitation (hν) Fluorescence_Off Quenched or Shifted Emission Excited_A->Fluorescence_Off Non-radiative Decay or Shifted Emission

Figure 1: Proposed pH sensing mechanism based on Intramolecular Charge Transfer (ICT).

Photophysical and Chemical Properties

The following table summarizes the expected quantitative data for 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline based on the properties of structurally related quinoline derivatives.[9][10] These values should be determined experimentally for the specific compound.

PropertyExpected Value / CharacteristicRationale / Reference
Molecular Formula C₁₉H₁₇NO₃-
Molecular Weight 307.35 g/mol -
Excitation Max (λex) ~350 - 370 nmAryl-substituted quinolines often absorb in the UV-A range.[11]
Emission Max (λem) ~440 - 480 nm (in neutral organic solvent)Expected blue-to-cyan emission, typical for substituted quinolines.[10][11]
Stokes Shift > 80 nmA large Stokes shift is characteristic of ICT fluorophores.[2]
Quantum Yield (ΦF) Moderate to High in non-polar solventsMethoxy substituents can enhance quantum yield.[12]
Solubility Soluble in DMSO, DMF, Acetonitrile, ChloroformExpected based on its aromatic and ether functionalities.[1]
Appearance Likely a pale yellow or white solidCommon for quinoline derivatives.[5]

Experimental Protocols

Protocol 1: Synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

This protocol is a proposed route based on the well-established Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[5][13]

Materials:

  • 2-Amino-3,6-dimethoxybenzaldehyde

  • 1-(4-Methoxyphenyl)ethan-1-one (4'-Methoxyacetophenone)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Reactants 1. Combine Reactants - 2-Amino-3,6-dimethoxybenzaldehyde - 4'-Methoxyacetophenone - Ethanol - KOH (catalyst) Reflux 2. Heat to Reflux (e.g., 80°C for 6-12 hours) Monitor by TLC Reactants->Reflux Workup 3. Reaction Workup - Cool to room temperature - Evaporate solvent - Add water & extract with Ethyl Acetate Reflux->Workup Purify 4. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under vacuum - Purify via silica gel column chromatography Workup->Purify Characterize 5. Characterization - NMR & Mass Spectrometry - Confirm structure and purity Purify->Characterize

Figure 2: General workflow for the synthesis of the target quinoline probe.

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3,6-dimethoxybenzaldehyde (1 equivalent) and 4'-methoxyacetophenone (1.1 equivalents) in ethanol.

  • Add a catalytic amount of potassium hydroxide (e.g., 0.2 equivalents).

  • Heat the mixture to reflux (approximately 80°C) and stir for 6-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add deionized water to the residue and perform a liquid-liquid extraction with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel to yield the final product, 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Characterization of pH-Dependent Fluorescence

This protocol is essential to validate the probe's response to pH and determine its effective sensing range.

Materials:

  • 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline stock solution (1-10 mM in anhydrous DMSO).[1]

  • A series of pH buffers (e.g., citrate, phosphate, borate) covering a range from pH 2 to 12.

  • Spectrofluorometer and UV-Vis spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution: Dilute the DMSO stock solution of the probe into an appropriate buffer/solvent mixture (e.g., PBS with 1% DMSO) to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

  • Acquire Fluorescence Spectra:

    • For each pH buffer in the series, prepare a test solution by adding a small aliquot of the probe's working solution.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for equilibration.[14]

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the predetermined excitation wavelength (λex).

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (λem) against the corresponding pH value.

    • The resulting titration curve can be used to determine the apparent pKa of the probe, which corresponds to the pH at which the fluorescence intensity is at 50% of its maximum change. This defines the optimal sensing range for the probe.

Protocol 3: Application in Live Cell Imaging of Acidic Organelles

Given its potential as a pH probe and its lipophilic character, the compound can be explored for imaging acidic organelles such as lysosomes.

Materials:

  • HeLa cells or another suitable cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Glass-bottom dishes suitable for fluorescence microscopy.

  • Phosphate-buffered saline (PBS).

  • Probe stock solution (1-10 mM in DMSO).

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's λex/λem).

Culture 1. Cell Culture Seed cells on glass-bottom dishes and incubate for 24h to allow adherence Prepare 2. Prepare Staining Solution Dilute probe stock (in DMSO) to working concentration (1-10 µM) in serum-free medium Culture->Prepare Stain 3. Cell Staining - Wash cells once with PBS - Add staining solution - Incubate for 15-60 min at 37°C Prepare->Stain Wash 4. Wash - Remove staining solution - Wash cells 2-3 times with PBS to remove excess probe Stain->Wash Image 5. Fluorescence Microscopy - Add fresh medium or imaging buffer - Image using appropriate λex/λem filters Wash->Image

Figure 3: Workflow for live cell imaging using the quinoline probe.

Procedure:

  • Cell Culture: Culture cells in T-75 flasks until they reach 80-90% confluency. Seed the cells onto glass-bottom dishes and incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence.[1]

  • Probe Preparation and Staining:

    • On the day of the experiment, prepare a working solution of the probe (typically 1-10 µM) by diluting the DMSO stock in serum-free cell culture medium. The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.

    • Remove the complete medium from the cultured cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type and probe concentration.[1]

  • Washing and Imaging:

    • After incubation, remove the probe solution and wash the cells two to three times with PBS or an appropriate imaging buffer to remove any unbound probe.[1]

    • Add fresh complete medium or imaging buffer to the dish.

    • Place the dish on the microscope stage and image using the appropriate excitation and emission wavelengths. Use the lowest possible excitation intensity to minimize phototoxicity.[1]

References

  • Fortin, S., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Omega. Available from: [Link]

  • Singh, J., & Shachi. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available from: [Link]

  • El-Sayed, N. F., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry. Available from: [Link]

  • Rajalakshmi, R., et al. (2021). Quinoline based reversible fluorescent probe for Pb2+; applications in milk, bioimaging and INHIBIT molecular logic gate. Food Chemistry. Available from: [Link]

  • Wang, D., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available from: [Link]

  • Singh, J., & Shachi. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. Available from: [Link]

  • Singh, J., & Shachi. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Available from: [Link]

  • Rama Devi, K., et al. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Llovera, L., et al. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • ResearchGate. (n.d.). Table 1. Fluorescence emission characteristics of 6-methoxy quinoline.... ResearchGate. Available from: [Link]

  • Duman, M., & Koca, A. (2021). Synthesis, characterization, photophysics, and photochemistry of peripherally substituted tetrakis(quinolinylethylenephenoxy)-substituted zinc(ii) phthalocyanines. New Journal of Chemistry. Available from: [Link]

  • Borisov, S. M., et al. (2016). Fluorescent materials for pH sensing and imaging based on novel 1,4-diketopyrrolo-[3,4-c]pyrrole dyes. Journal of Materials Chemistry C. Available from: [Link]

Sources

Application

Application Note: Evaluation of Antibacterial Spectrum and Potency for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Abstract This application note details the standardized protocol for assessing the antibacterial spectrum of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (hereafter referred to as DMMQ ). As a lipophilic quinoline derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for assessing the antibacterial spectrum of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (hereafter referred to as DMMQ ). As a lipophilic quinoline derivative, DMMQ presents specific challenges regarding solubility and bioavailability in aqueous media. This guide moves beyond basic screening, offering a rigorous workflow for Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) analysis, and Time-Kill kinetics. The protocols align with CLSI M07-A11 standards, adapted for hydrophobic small molecules to ensure data reproducibility and scientific integrity.

Chemical Context and Solubility Management

Expertise Insight: DMMQ features a quinoline core substituted with three methoxy groups and a phenyl ring. This structure imparts significant lipophilicity (high LogP). A common failure mode in testing such compounds is "pseudo-resistance," where the compound precipitates out of the media before interacting with the bacteria, or "solvent toxicity," where the high DMSO concentration kills the bacteria, masking the compound's true inactivity.

Solubility Protocol
  • Solvent Vehicle: Dimethyl Sulfoxide (DMSO), molecular biology grade.[1]

  • Stock Concentration: Prepare a 10.24 mg/mL master stock. This specific concentration allows for binary (log2) dilutions that align with standard MIC ranges (e.g., 64, 32, 16 µg/mL) after final dilution.

  • Visual Check: The 5,8-dimethoxy substitution pattern can lead to aggregation. Vortex vigorously for 2 minutes. If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Media Compatibility: Do not add DMMQ stock directly to cold media. Allow Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach room temperature to minimize precipitation shock.

Experimental Workflow Visualization

The following diagram outlines the critical path from stock preparation to data interpretation.

Antibacterial_Workflow Stock Stock Prep (10.24 mg/mL DMSO) Dilution Serial Dilution (2-fold in CAMHB) Stock->Dilution 1:100 Dilution Incubation Incubation (35°C, 16-20h) Dilution->Incubation Add Compound Inoculum Inoculum Prep (5x10^5 CFU/mL) Inoculum->Incubation Add Bacteria Readout MIC Readout (Visual/OD600) Incubation->Readout MBC_Step MBC Plating (Agar Recovery) Readout->MBC_Step If Growth Inhibited

Figure 1: High-level workflow for DMMQ antibacterial assessment.[2] Colors denote critical phases: Blue (Prep), Yellow (Processing), Green (Biology), Red (Analysis).

Protocol A: Broth Microdilution (MIC)

This protocol is the "Gold Standard" for quantifying potency, based on Clinical and Laboratory Standards Institute (CLSI) guidelines [1].

Materials
  • Test Plates: 96-well round-bottom polystyrene plates (untreated).[3]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] Note: For quinolines, cation adjustment (Ca²⁺, Mg²⁺) is critical as these ions bridge the interaction between the drug and the bacterial outer membrane/DNA.

  • Reference Strain Panel:

    • Staphylococcus aureus ATCC 29213 (Gram-positive control)[4]

    • Escherichia coli ATCC 25922 (Gram-negative control)

    • Pseudomonas aeruginosa ATCC 27853 (Permeability barrier control)

Step-by-Step Methodology
  • Intermediate Dilution: Dilute the 10.24 mg/mL DMSO stock 1:40 into CAMHB to create a 256 µg/mL working solution (2.5% DMSO).

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2–12 of the 96-well plate.

  • Serial Dilution: Add 200 µL of the 256 µg/mL working solution to column 1. Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Result: Concentration range 128 µg/mL to 0.25 µg/mL.

    • DMSO Control: Column 11 contains CAMHB + 2.5% DMSO (Growth Control).

    • Sterility Control: Column 12 contains CAMHB only.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Resuspend in saline to reach 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Final Test System: Compound concentration halves (64 µg/mL max), DMSO reduces to 1.25% (non-toxic), Bacterial density = 5 x 10^5 CFU/mL .

  • Incubation: Seal with a gas-permeable film. Incubate at 35 ± 2°C for 16–20 hours in ambient air.

Data Interpretation

The MIC is the lowest concentration showing no visible growth (no turbidity or pellet).

  • Valid Test: Growth control (Col 11) must be turbid. Sterility control (Col 12) must be clear.

  • Precipitation Check: If DMMQ precipitates at high concentrations (visible as crystals/flakes), the MIC is invalid for those wells. Report as "> Solubility Limit."

Protocol B: Time-Kill Kinetics

MIC values are static; they do not reveal how the bacteria die. For quinoline derivatives, which often exhibit concentration-dependent killing, this assay is vital [2].

Experimental Design
  • Concentrations: Test DMMQ at 1x MIC and 4x MIC .

  • Time Points: 0, 2, 4, 8, and 24 hours.

Methodology
  • Prepare 10 mL of CAMHB containing DMMQ at the target concentration.

  • Inoculate with S. aureus (or sensitive strain) to a starting density of ~1 x 10^6 CFU/mL.

  • Incubate at 37°C with shaking (200 rpm).

  • At each time point, remove 100 µL, perform serial 10-fold dilutions in saline, and plate onto nutrient agar.

  • Count colonies after 24h incubation.

Success Metric: A compound is defined as bactericidal if it achieves a ≥3 log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum.

Mechanism of Action (MoA) Logic

Understanding whether DMMQ acts via membrane disruption (common for lipophilic cations) or DNA targeting (typical for quinolines) is crucial.

MoA_Logic Result MIC Result Ratio Calculate MBC/MIC Ratio Result->Ratio Static Bacteriostatic (Ratio > 4) Ratio->Static Cidal Bactericidal (Ratio ≤ 4) Ratio->Cidal Membrane Likely Membrane Active (Rapid Kill < 2h) Cidal->Membrane Time-Kill Analysis Gyrase Likely DNA Gyrase Target (Slower Kill > 4h) Cidal->Gyrase Time-Kill Analysis

Figure 2: Decision tree for characterizing the antibacterial mode of action based on phenotypic data.

Data Reporting Template

Summarize results in the following format to ensure comparability with literature.

StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213Positive[Data][Data][Calc]Susceptible/Resistant
E. coli ATCC 25922Negative[Data][Data][Calc]Intrinsic Resistance?
P. aeruginosa ATCC 27853Negative[Data][Data][Calc]Efflux Pump Active?

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI, Wayne, PA.[5] [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Reading guide for broth microdilution.[3][5][6][7][Link]

Sources

Method

Application Note &amp; Protocol: Development of a Cell-Based Bioassay for the Evaluation of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Introduction: The Therapeutic Potential of Quinoline Scaffolds The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] The diverse pharmacological profiles of quinoline derivatives have driven extensive research into the synthesis and biological evaluation of novel analogues to develop new therapeutic agents.[1][4][5] This application note provides a detailed protocol for the development of a robust cell-based bioassay to characterize the biological activity of a specific quinoline derivative, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Given the established role of quinoline-based compounds in oncology, this guide will focus on assessing the potential anticancer effects of the target compound. A structurally related compound, 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline, has demonstrated antitumor activity by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[6][7] Therefore, the bioassay strategy outlined herein will focus on evaluating the cytotoxicity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline against a relevant cancer cell line and subsequently probing its effect on the PI3K/AKT/mTOR pathway.

Principle of the Bioassay: A Two-Tiered Approach

This protocol employs a two-tiered approach to comprehensively evaluate the biological activity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline:

  • Tier 1: Cytotoxicity Screening: An initial assessment of the compound's ability to inhibit cancer cell proliferation will be performed using a colorimetric cell viability assay, such as the MTT or MTS assay.[8] These assays are widely used for preliminary anticancer activity screening of synthetic and natural products.[8] They provide a quantitative measure of whole-cell cytotoxicity, which is a crucial first step in identifying potential therapeutic candidates.[8][9]

  • Tier 2: Mechanistic Investigation: Based on the cytotoxicity data, subsequent experiments will be designed to elucidate the underlying mechanism of action. This will involve investigating the compound's effect on the PI3K/AKT/mTOR signaling pathway through Western blotting.

This tiered strategy allows for an efficient and cost-effective screening process, followed by a more in-depth mechanistic study of promising compounds.

Experimental Protocols

PART 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed HCT116 cells in 96-well plate C Treat cells with compound (48-72h incubation) A->C Overnight incubation B Prepare serial dilutions of test compound B->C D Add MTT solution (4h incubation) C->D E Solubilize formazan with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

Caption: Workflow of the MTT cell viability assay.

Quantitative Data Summary

Compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
Vehicle Control (DMSO)1.25 ± 0.08100
0.11.18 ± 0.0694.4
10.95 ± 0.0576.0
100.42 ± 0.0333.6
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Note: The data presented in this table is hypothetical and for illustrative purposes only.

PART 2: Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol will be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, namely AKT and mTOR, upon treatment with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. A decrease in the phosphorylation of these proteins would suggest inhibition of the pathway.

Materials:

  • HCT116 cells

  • 6-well plates

  • 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed HCT116 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline at concentrations around its IC50 value for a specified time (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use GAPDH as a loading control.

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline 5,8-Dimethoxy-2- (4-methoxyphenyl)quinoline Quinoline->PI3K Potential Inhibition? Quinoline->AKT Potential Inhibition? Quinoline->mTORC1 Potential Inhibition?

Caption: Potential inhibitory action on the PI3K/AKT/mTOR pathway.

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the bioassay, the following validation parameters should be assessed:

  • Z'-factor: This parameter is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Signal-to-Background Ratio (S/B): This ratio compares the signal of the positive control to the signal of the negative control and indicates the dynamic range of the assay.

  • Reproducibility: The assay should be performed on multiple days to assess inter-assay variability. The coefficient of variation (CV) should ideally be below 15%.

By establishing these validation criteria, the trustworthiness of the generated data is significantly enhanced, providing a solid foundation for further drug development efforts.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial biological characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. By employing a tiered approach of cytotoxicity screening followed by mechanistic investigation, researchers can efficiently evaluate the potential of this compound as an anticancer agent. The provided methodologies, when coupled with rigorous assay validation, will yield reliable and actionable data to guide future research and drug development endeavors in the promising field of quinoline-based therapeutics.

References

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Aziz, M., et al. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1878, 1-12. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Solovyeva, V. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • Wang, M., et al. (2024). Guideline for anticancer assays in cells. Food Science and Human Wellness, 13(1), 1-13. [Link]

  • Wikipedia. Enzyme assay. [Link]

  • Ingerman, L. A. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • Wikipedia. Enzyme inhibitor. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Fang, H.-G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548. [Link]

  • Fang, H.-G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PubMed, 30717148. [Link]

  • Bentham Science Publishers. Biological Activities of Quinoline Derivatives. [Link]

  • Ali, A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(2), 319-324. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(35), 24185-24205. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7760-7774. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24185-24205. [Link]

  • Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. International Journal of Molecular Sciences, 24(20), 15142. [Link]

  • Wang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. [Link]

  • Acta Crystallographica Section E: Structure Reports Online. (2010). 8-Methoxy-4-(4-methoxyphenyl)quinoline. [Link]

Sources

Application

Topic: In Vitro Experimental Design for the Biological Characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the initial in vitro characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, a novel chemical entity with a quinoline scaffold. Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them privileged structures in drug discovery. This guide presents a systematic, multi-phase experimental workflow designed to first identify cytotoxic or cytostatic activity, and then to elucidate the underlying cellular mechanisms of action. As a novel compound, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline requires a foundational screening cascade to establish its biological profile. The protocols and strategies outlined herein are designed for researchers in academic and industrial settings to efficiently assess the compound's potential as a therapeutic agent. We will proceed from broad phenotypic screening to more focused mechanistic assays, providing detailed, step-by-step protocols, the scientific rationale behind experimental choices, and methods for data interpretation.

Introduction: The Quinoline Scaffold and the Research Imperative

The quinoline ring system is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs with applications ranging from anticancer to antimalarial and antibacterial therapies. Its rigid, heterocyclic structure allows for versatile functionalization, enabling the fine-tuning of interactions with a wide array of biological targets. The specific compound, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, possesses substitutions that suggest potential interactions with enzymatic pockets, particularly those of protein kinases, a common target for quinoline-based inhibitors.

Given its novelty, a logical and unbiased approach is required to uncover its biological function. This application note details a three-phase in vitro screening cascade:

  • Phase I: Foundational Viability and Cytotoxicity Screening. To determine the compound's effect on cell proliferation and establish a working concentration range.

  • Phase II: Primary Mechanistic Elucidation. To investigate how the compound affects cells, focusing on the induction of apoptosis and cell cycle arrest.

  • Phase III: Target Deconvolution. To identify potential molecular targets, with a focus on protein kinase inhibition, a common mechanism for compounds of this class.

This structured workflow ensures that resources are used efficiently while building a robust biological case for the compound.

Phase I: Foundational Viability and Cytotoxicity Screening

Scientific Rationale: The first critical step in evaluating any new chemical entity is to determine its effect on cell viability. A broad-spectrum cytotoxicity assay performed across a panel of cell lines serves two primary purposes: 1) It identifies the concentration range at which the compound exerts a biological effect, and 2) It reveals potential selectivity towards cancerous cells versus non-cancerous cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this phase.

We recommend a panel that includes diverse cancer cell lines (e.g., lung, breast, colon) and at least one non-transformed cell line (e.g., human fibroblasts) to assess specificity.

Recommended Assay: MTT or CellTiter-Glo®

Both the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CellTiter-Glo® assays are robust methods for assessing cell viability.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is proportional to the number of living cells.

  • CellTiter-Glo® Luminescent Assay: This assay quantifies ATP, the presence of which is an indicator of metabolically active cells. It is a homogeneous "add-mix-measure" assay, where a single reagent is added to the cells, which lyses them and generates a luminescent signal proportional to the amount of ATP. This method is known for its high sensitivity and suitability for high-throughput screening.

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies and is suitable for adherent cells in a 96-well plate format.

Materials:

  • Cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer, and MRC-5 normal lung fibroblasts).

  • Complete culture medium (specific to each cell line).

  • 96-well flat-bottom sterile tissue culture plates.

  • 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (stock solution in DMSO, e.g., 10 mM).

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Multichannel pipette and sterile tips.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the quinoline compound in culture medium. A common starting range is 100 µM to 0.1 µM. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with the same percentage of DMSO used for the highest compound concentration) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Subtract the average absorbance of the "no-cell" blank wells from all other wells.

    • Normalize the data to the vehicle control wells: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Determine IC50: Plot the % Viability against the log-transformed compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that results in 50% inhibition of cell viability. Software such as GraphPad Prism is ideal for this analysis.

Data Summary Table (Hypothetical Data):

Cell LineTypeIC50 (µM)
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.1
HCT116Colorectal Carcinoma3.5
MRC-5Normal Lung Fibroblast> 50

This table allows for a quick assessment of the compound's potency and selectivity. The hypothetical data suggests the compound is most potent against HCT116 cells and shows selectivity for cancer cells over normal fibroblasts.

Visualization: Phase I Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) incubate1 Incubate for 24h (Allow Attachment) seed->incubate1 treat Add Serial Dilutions of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent (Incubate 2-4h) incubate2->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate % Viability read->analysis ic50 Determine IC50 via Non-linear Regression analysis->ic50

Caption: Workflow for Phase I Cytotoxicity Screening using the MTT assay.

Phase II: Elucidating Mechanisms of Cell Death and Proliferation

Scientific Rationale: Once the IC50 value is established, the next logical question is: how does the compound inhibit cell proliferation? The two most common mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle. Distinguishing between these possibilities is crucial for understanding the compound's mechanism of action. We will use flow cytometry for both analyses as it provides robust, quantitative, single-cell data.

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost, intercalating with DNA to fluoresce brightly. This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Treat them with the quinoline compound at concentrations around its IC50 and 2x IC50 for 24 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., from a kit like Thermo Fisher Scientific's).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively replicating their DNA and will have between 2N and 4N DNA content.

  • G2/M phase: Cells have a duplicated (4N) amount of DNA, preparing for or undergoing mitosis. An accumulation of cells in any particular phase suggests the compound interferes with cell cycle progression at that checkpoint.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay (IC50 and 2x IC50 concentrations). A 24-hour treatment is a good starting point.

  • Cell Harvesting: Collect and wash cells as described above.

  • Fixation: To allow PI to enter the cells and stain the DNA, the cells must be fixed. Slowly add ice-cold 70% ethanol to the cell pellet while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry, measuring the fluorescence of PI. The resulting histogram is analyzed using cell cycle modeling software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Data Presentation and Visualization

Data Summary Table (Hypothetical Data):

Treatment% Early Apoptosis% Late Apoptosis% G0/G1% S% G2/M
Vehicle Control4.52.155.225.119.7
Compound (IC50)25.810.320.115.564.4
Compound (2x IC50)40.118.915.310.274.5

This data suggests the compound induces apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle.

Visualization: Principles of Phase II Mechanistic Assays

G cluster_apoptosis Apoptosis Detection cluster_cellcycle Cell Cycle Analysis live Live Cell (Annexin V-, PI-) early Early Apoptotic (Annexin V+, PI-) live->early PS Flipping late Late Apoptotic (Annexin V+, PI+) early->late Membrane Permeability g1 G1 Phase (2N DNA) s S Phase (2N -> 4N DNA) g1->s Replication g2m G2/M Phase (4N DNA) s->g2m Growth g2m->g1 Mitosis

Caption: Principles of apoptosis detection and cell cycle phase differentiation.

Phase III: Target Deconvolution via Kinase Profiling

Scientific Rationale: The observation of G2/M arrest and apoptosis induction strongly suggests an interaction with the cellular machinery that regulates these processes. Many quinoline-based anticancer agents function by inhibiting protein kinases, which are master regulators of the cell cycle and survival signaling. Therefore, a logical next step is to screen the compound against a panel of relevant protein kinases to identify potential molecular targets. This moves the investigation from a phenotypic observation to a specific molecular mechanism of action.

Recommended Assay: Luminescence-Based Kinase Assay

Principle: Luminescence-based assays like Promega's Kinase-Glo® are ideal for high-throughput screening. The principle is straightforward: a kinase reaction uses ATP to phosphorylate a substrate. After the reaction, the amount of ATP remaining in the well is quantified. The Kinase-Glo® reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. Therefore, a low light signal indicates high kinase activity (ATP has been consumed), while a high light signal indicates low kinase activity (ATP remains).

This method is highly sensitive, has a large dynamic range, and is less prone to interference than fluorescence-based methods.

General Protocol: In Vitro Kinase Inhibition Profiling

While it is common to use commercial services (e.g., Eurofins Discovery, Reaction Biology) for large-scale kinase profiling, the following protocol outlines the general steps for a single kinase assay.

Materials:

  • Purified, active recombinant kinase (e.g., CDK1/CycB for G2/M arrest, or a panel of kinases).

  • Specific peptide substrate for the kinase.

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, BSA, and DTT).

  • ATP solution.

  • 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline at various concentrations.

  • Kinase-Glo® Luminescent Kinase Assay kit.

  • White, opaque 384-well assay plates (low-volume).

  • Luminometer.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the quinoline compound (or vehicle control) in the kinase assay buffer.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes).

  • Detection: Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well. This stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Controls needed: "No enzyme" control (maximum signal, 100% inhibition) and "vehicle" control (minimum signal, 0% inhibition).

    • % Inhibition = 100 * (Luminescence_Inhibitor - Luminescence_Vehicle) / (Luminescence_NoEnzyme - Luminescence_Vehicle)

  • Screening Data: For a primary screen, a single high concentration (e.g., 10 µM) of the compound is tested against a large panel of kinases.

Data Summary Table (Hypothetical Screening Data at 10 µM):

Kinase TargetKinase Family% Inhibition
CDK1/CycBCell Cycle92%
Aurora ACell Cycle85%
PLK1Cell Cycle78%
EGFRReceptor Tyrosine Kinase15%
SRCNon-receptor Tyrosine Kinase8%
AKT1Survival Signaling12%

This hypothetical data strongly suggests the compound is a potent inhibitor of key mitotic kinases, which is consistent with the observed G2/M arrest phenotype. Follow-up dose-response experiments would be performed on the "hit" kinases to determine their IC50 values.

Visualization: Potential Target Signaling Pathway

G cluster_pathway Simplified Mitotic Entry Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK1 CDK1/Cyclin B G2M G2/M Transition CDK1->G2M Inhibitor 5,8-Dimethoxy-2- (4-methoxyphenyl)quinoline Inhibitor->CDK1

Caption: Potential inhibition of the CDK1/Cyclin B complex, a key regulator of the G2/M transition.

Conclusion and Future Directions

This application note has outlined a systematic, three-phase workflow for the initial in vitro characterization of a novel quinoline compound, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive biological profile of the compound.

The hypothetical results presented here—cytotoxicity against cancer cells, induction of apoptosis, G2/M cell cycle arrest, and specific inhibition of mitotic kinases—illustrate how this workflow can logically connect a cellular phenotype to a molecular mechanism. Future work would involve validating the identified kinase targets in a cellular context (e.g., Western blotting for downstream substrate phosphorylation), assessing off-target effects, and eventually progressing to in vivo models of efficacy and safety. This structured approach provides a robust foundation for the continued development of this promising compound.

References

  • T. Mosmann. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of Apoptosis by Annexin V Staining. Cold Spring Harbor Protocols, 2016(9). [Link]

  • Sun, C., Wang, L., & Feng, S. (2021). The MAPK/ERK signaling pathway in cancer. Cancer Letters, 513, 27-37. [Link]

  • Afzal, O., Kumar, S., Haider, M. R., Ali, M. R., Kumar, R., Jaggi, M., & Bawa, S. (2015). A review on anticancer potential of quinoline derivatives. Bioorganic & Medicinal Chemistry, 23(13), 3063-3083. [Link]

Method

techniques for measuring the enzyme inhibition of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

This Application Note provides a comprehensive technical guide for evaluating the enzyme inhibition profile of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (CAS: 860612-45-9).[1] Based on the structural pharmacophore—a pla...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for evaluating the enzyme inhibition profile of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (CAS: 860612-45-9).[1] Based on the structural pharmacophore—a planar 2-arylquinoline core with electron-donating methoxy substituents—this compound acts as a privileged scaffold often associated with Type II Topoisomerase inhibition (via DNA intercalation) and Tyrosine Kinase inhibition (via ATP-binding site competition).[1]

The following protocols detail the industry-standard methodologies for characterizing these specific enzymatic interactions.

[1]

Introduction & Mechanism of Action

The compound 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline belongs to a class of nitrogen-heterocycles known for their broad biological activity.[1] The 2-arylquinoline core mimics the structure of flavonoids and chalcones, allowing it to interact with nucleotide-binding pockets and DNA minor grooves.[1]

Structural Logic for Assay Selection
  • Topoisomerase II (Topo II): The planar quinoline ring facilitates intercalation between DNA base pairs, while the 5,8-dimethoxy pattern provides hydrogen-bond acceptors that can stabilize the "cleavable complex," preventing DNA religation.[1] This mechanism mimics established inhibitors like doxorubicin or etoposide.[1]

  • Tyrosine Kinases (e.g., VEGFR/EGFR): The nitrogen in the quinoline ring and the 4-methoxyphenyl moiety can mimic the adenine ring of ATP, allowing the molecule to function as a Type I or Type II ATP-competitive inhibitor.[1]

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the logical flow for profiling this compound, distinguishing between DNA-dependent enzyme assays and direct kinase inhibition.

EnzymeInhibitionWorkflow Start Compound: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Solubility Solubility Check (DMSO) Start->Solubility Branch Select Target Assay Solubility->Branch TopoPath Target: Topoisomerase II Branch->TopoPath DNA Interactor KinasePath Target: Tyrosine Kinase (e.g., VEGFR) Branch->KinasePath ATP Mimic RelaxationAssay kDNA Relaxation Assay (Gel Electrophoresis) TopoPath->RelaxationAssay Intercalation DNA Intercalation Check (Ethidium Displacement) RelaxationAssay->Intercalation If active TopoResult Outcome: IC50 & Mechanism (Catalytic vs. Poison) Intercalation->TopoResult FRET TR-FRET / ADP-Glo Assay KinasePath->FRET ATP_Comp ATP Competition Study (Lineweaver-Burk) FRET->ATP_Comp Validation KinaseResult Outcome: Ki & Selectivity ATP_Comp->KinaseResult

Caption: Workflow for bifurcated profiling of quinoline derivatives against Topoisomerase II and Kinase targets.

Protocol A: Topoisomerase II Relaxation Assay

Objective: To measure the ability of the compound to inhibit the relaxation of supercoiled plasmid DNA by human Topoisomerase II


.[1]
Reagents & Materials
  • Enzyme: Recombinant Human Topoisomerase II

    
     (2 units/
    
    
    
    L).
  • Substrate: Supercoiled pHOT1 plasmid or kDNA (kinetoplast DNA).

  • Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 100 mM MgCl

    
    , 10 mM DTT, 300 mM KCl, 2 mM ATP.
    
  • Stop Solution: 5% SDS, 0.25% Bromophenol Blue, 40% Glycerol.[1]

  • Vehicle: DMSO (Final concentration < 1%).

Experimental Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in 100% DMSO. Perform serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M) in 1X Assay Buffer.
  • Reaction Assembly: In a 0.2 mL PCR tube, combine:

    • 16

      
      L H
      
      
      
      O
    • 2

      
      L 10X Assay Buffer[1]
      
    • 1

      
      L Supercoiled DNA (200 ng)
      
    • 1

      
      L Compound dilution (or DMSO control)
      
  • Enzyme Initiation: Add 1

    
    L Topoisomerase II
    
    
    
    to initiate the reaction.[1]
  • Incubation: Incubate at 37°C for 30 minutes .

    • Note: Quinoline derivatives may require pre-incubation (10 min) with DNA if intercalation is the primary mode of action.

  • Termination: Add 4

    
    L of Stop Solution.
    
  • Analysis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 60V for 2-3 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5

    
    g/mL) for 30 minutes, destain in water, and image under UV light.
    
Data Interpretation
  • Negative Control (No Enzyme): Shows a single fast-migrating band (Supercoiled DNA).[1]

  • Positive Control (Enzyme + DMSO): Shows multiple slow-migrating bands (Relaxed topoisomers).[1]

  • Active Inhibition: The presence of the supercoiled band in the presence of the enzyme indicates inhibition.[1]

  • Quantification: Measure band intensity using densitometry software (e.g., ImageJ). Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Protocol B: Kinase Inhibition (ADP-Glo™ Method)

Objective: To quantify the inhibition of a representative Tyrosine Kinase (e.g., VEGFR2 or EGFR) by measuring ATP-to-ADP conversion.[1]

Reagents & Materials
  • Kinase: Recombinant VEGFR2 (KDR).

  • Substrate: Poly (Glu:Tyr) 4:1 peptide.

  • Detection System: ADP-Glo™ Kinase Assay (Promega).[1]

  • Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA.
    
Experimental Procedure
  • Reaction Setup (384-well plate):

    • Add 2

      
      L of Kinase (optimized concentration, e.g., 2 ng/well).
      
    • Add 1

      
      L of Compound (serially diluted in buffer/DMSO).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Substrate Addition:

    • Add 2

      
      L of ATP/Substrate mix (10 
      
      
      
      M ATP final).
    • Incubate at RT for 60 minutes.

  • ADP Generation Stop:

    • Add 5

      
      L of ADP-Glo™ Reagent.[1] Incubate for 40 minutes (depletes remaining ATP).
      
  • Detection:

    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase signal).
    • Incubate for 30 minutes.

  • Readout: Measure Luminescence (RLU) on a multimode plate reader.

Data Analysis

Calculate the percent inhibition using the formula:



Where 

is the enzyme control (no inhibitor) and

is the no-enzyme control.[2][3]

Summary of Expected Results & Troubleshooting

ParameterTopoisomerase II AssayKinase Assay (ADP-Glo)
Primary Readout Migration of DNA bands (Gel)Luminescence (RLU)
Typical IC

Range
1 - 50

M (for Quinolines)
100 nM - 10

M
Common Artifact Intercalation: High concentrations of quinoline may alter DNA migration independently of enzyme inhibition.[1]Fluorescence: 5,8-dimethoxyquinolines can be fluorescent.[1] Use Luminescence assays (ADP-Glo) to avoid interference.[1]
Validation Step Run a "No Enzyme + Compound" lane to check for DNA mobility shift.[1]Check for "Compound + Luciferase" inhibition to rule out false positives.

References

  • Quinoline Scaffolds in Cancer Therapy: Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1] Current Medicinal Chemistry, 18(10), 1488-1508.[1]

  • Topoisomerase II Inhibition Protocols: Nitiss, J. L., et al. (2012). Procedures for detecting topoisomerase II-mediated DNA breaks. Methods in Molecular Biology, 878, 27-38.[1]

  • Kinase Assay Methodologies: Ma, H., et al. (2008). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases.[1] Assay and Drug Development Technologies, 6(2).

  • Structural Characterization of 5,8-Dimethoxy-2-arylquinolines: Llovera, L., et al. (2010).[1] 8-Methoxy-4-(4-methoxyphenyl)quinoline.[1][2][4] Acta Crystallographica Section E, 66(1), o113.[5] (Structural homolog reference).

  • BindingDB Entry for 2-(4-methoxyphenyl) Analogs: BindingDB. (2025).[1] Affinity Data for 2-(4-methoxyphenyl)cyclohexa-2,5-diene-1,4-dione derivatives.

Sources

Application

use of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in organic electronics

Application Note: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in Organic Electronics Executive Summary This guide details the integration of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (hereafter referred to as DM-MPQ ) in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in Organic Electronics

Executive Summary

This guide details the integration of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (hereafter referred to as DM-MPQ ) into organic electronic devices, specifically Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1]

DM-MPQ is a solution-processable, small-molecule organic semiconductor.[1] Distinguished by its electron-rich methoxy substituents on both the quinoline core (positions 5,8) and the phenyl ring (para-position), this molecule exhibits strong intramolecular charge transfer (ICT) characteristics. These features make it a high-efficiency blue-green fluorescent emitter and a versatile electron-transporting material with enhanced solubility compared to unsubstituted quinolines.[1]

Material Properties & Mechanistic Insight

Structure-Property Relationships

The efficacy of DM-MPQ in electronics stems from three structural modifications to the standard quinoline scaffold:

  • Quinoline Core (Electron Deficient): Acts as the electron-accepting moiety, facilitating electron transport.

  • 5,8-Dimethoxy Substitution: These strong electron-donating groups (EDGs) raise the Highest Occupied Molecular Orbital (HOMO) level. This reduces the ionization potential, facilitating hole injection compared to bare quinolines.

  • 2-(4-Methoxyphenyl) Group: Extends the

    
    -conjugation length and introduces a secondary donor site.[1] This "push-pull" architecture (Donor-Acceptor-Donor) fine-tunes the bandgap (
    
    
    
    ), typically resulting in high quantum yields (
    
    
    ) in the blue-green spectral region (450–520 nm).[1]
Physicochemical Data Table
PropertyValue (Approx.)Significance
Molecular Formula

Precursor validation
Molecular Weight 295.34 g/mol Vacuum evaporation calibration
HOMO Level -5.4 to -5.6 eVMatches work function of PEDOT:PSS
LUMO Level -2.8 to -3.0 eVFacilitates electron injection from Al/LiF
Solubility High (

mg/mL in

)
Enables spin-coating/inkjet printing
Emission (

)
460–510 nm (Solvent dependent)Blue/Green Emitter
Thermal Stability (

)

Stable under thermal evaporation

Synthesis & Purification Protocol

High-purity material (>99.5%) is critical for device performance to prevent trap states.[1] We utilize a modified Friedländer Condensation for robust yield and purity.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Precursors Precursors: 2-Amino-3,6-dimethoxybenzaldehyde + 4-Methoxyacetophenone Catalysis Base Catalysis: KOH / Ethanol Reflux 80°C, 12h Precursors->Catalysis Condensation Crude Precipitation: Ice Water Quench Filtration Catalysis->Crude Workup Purification Purification: Recrystallization (EtOH) Sublimation (Optional) Crude->Purification Refining Final Final Product: DM-MPQ Crystal Purification->Final >99.5% Purity

Caption: Friedländer synthesis pathway for DM-MPQ, emphasizing the transition from precursors to electronic-grade purity.

Step-by-Step Synthesis Protocol
  • Reagent Prep: Dissolve 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq) and 4-methoxyacetophenone (1.1 eq) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add freshly pulverized KOH (0.1 eq) or piperidine (catalytic amount).

  • Reaction: Reflux at 80°C for 12–16 hours under

    
     atmosphere. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
    
  • Workup: Cool mixture to room temperature. Pour into crushed ice/water (10x volume). The precipitate (yellow solid) is filtered and washed with cold water.

  • Purification (Critical for Electronics):

    • Step A: Recrystallize twice from hot ethanol.

    • Step B (Optional but Recommended): Vacuum sublimation at

      
       Torr if using for thermal evaporation devices.[1]
      

Device Fabrication: Solution-Processed OLED

Application: Blue-Green Fluorescent OLED (Host or Dopant). Device Architecture: ITO / PEDOT:PSS / DM-MPQ (Emissive Layer) / TPBi / LiF / Al

Fabrication Workflow (DOT Diagram)

DeviceFab Substrate 1. Substrate Prep ITO Cleaning & O2 Plasma HIL 2. Hole Injection Layer PEDOT:PSS Spin Coat (4000 rpm, 40nm) Substrate->HIL Hydrophilic Surface EML 3. Emissive Layer (DM-MPQ) Solvent: Chlorobenzene Conc: 10 mg/mL Spin: 1500 rpm HIL->EML Anneal 120°C, 10min ETL 4. Electron Transport TPBi Vacuum Deposition (30nm) EML->ETL Transfer to Vacuum Cathode 5. Cathode Deposition LiF (1nm) / Al (100nm) ETL->Cathode Thermal Evap Encap 6. Encapsulation Glass/Epoxy in Glovebox Cathode->Encap Protect from O2/H2O

Caption: Layer-by-layer fabrication protocol for a hybrid solution-vacuum OLED utilizing DM-MPQ as the active emissive layer.

Detailed Fabrication Protocol

A. Substrate Preparation

  • Cleaning: Sonicate ITO-coated glass in detergent, deionized water, acetone, and isopropanol (15 min each).

  • Activation: Treat with UV-Ozone or Oxygen Plasma for 10 minutes to increase work function and wettability.

B. Hole Injection Layer (HIL)

  • Filter PEDOT:PSS (Clevios P VP AI 4083) through a 0.45

    
    m PVDF filter.
    
  • Spin coat at 4000 rpm for 60s.

  • Anneal: Bake at 120°C for 15 min in air to remove residual water. Transfer to

    
     glovebox immediately.
    

C. Emissive Layer (DM-MPQ) Rationale: The methoxy groups render DM-MPQ soluble in non-polar solvents, preventing re-dissolution of the underlying PEDOT:PSS.

  • Solution: Dissolve DM-MPQ in Chlorobenzene or Chloroform (10 mg/mL). Stir at 50°C for 1 hour.

  • Filtration: Filter through 0.2

    
    m PTFE filter.
    
  • Deposition: Spin coat at 1000–2000 rpm (target thickness: 50–70 nm).

  • Anneal: Bake at 80°C for 20 min to remove solvent and improve film morphology.

D. Electron Transport & Cathode (Vacuum Step)

  • Transfer to thermal evaporator (

    
     Torr).
    
  • Deposit TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene) at 1 Å/s (Thickness: 30 nm).[1] Note: TPBi blocks holes and transports electrons, confining excitons within the DM-MPQ layer.

  • Deposit LiF (0.8 nm) at 0.1 Å/s.

  • Deposit Aluminum (100 nm) at 2–5 Å/s.

Characterization & Validation

To validate the device and material quality, the following tests are mandatory.

TestMethodologySuccess Criteria
Photoluminescence (PL) Excitation @ 365nm (Thin Film)Peak

460–500 nm; FWHM < 60 nm
Electroluminescence (EL) Apply voltage (0–10V), measure spectraEL spectrum matches PL spectrum (confirms emission is from DM-MPQ)
J-V-L Characteristics Source Meter + PhotodiodeTurn-on voltage < 5V; Luminance > 1000 cd/

AFM Morphology Tapping mode on EML filmRMS Roughness < 2 nm (Pinholes cause short circuits)

Troubleshooting Guide:

  • Problem: High leakage current.

    • Cause: Pinholes in the DM-MPQ layer due to poor wetting or dust.[1]

    • Fix: Increase solution concentration or use a solvent blend (e.g., Chlorobenzene:o-Dichlorobenzene).

  • Problem: Low brightness.[2]

    • Cause: Exciton quenching or poor electron injection.

    • Fix: Optimize LiF thickness (critical) or increase TPBi thickness to prevent excitons reaching the cathode.

References

  • Fundamental Quinoline Synthesis

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.
  • Quinoline Derivatives in OLEDs

    • Tong, Q., Lai, S. L., Chan, M. Y., Zhou, Y. C., Kwong, H. L., & Lee, C. S. (2007). High-efficiency organic light-emitting devices based on a new blue-emitting quinoline derivative.[1] Chemistry of Materials, 19(24), 5851-5855.

  • Methoxy-Substituted Quinolines & Solvatochromism

    • Bardez, E., Chatelain, A., Larrey, B., & Valeur, B. (1994). Solvatochromism of 6-methoxyquinoline and 6-methoxy-1-methylquinolinium ion.[1] Journal of Physical Chemistry, 98(9), 2357–2366. (Provides mechanistic basis for methoxy-group electronic tuning).

  • 2-Phenylquinoline Phosphors

    • Kulkarni, A. P., Tonzola, C. J., Babel, A., & Jenekhe, S. A. (2004). Electron Transport Materials for Organic Light-Emitting Diodes.
  • Standard OLED Fabrication Protocols (PEDOT/Small Molecule)

    • Hoppe, H., & Sariciftci, N. S. (2004). Organic solar cells: An overview. Journal of Materials Research, 19(7), 1924-1945. (Foundational solution processing techniques applicable to this molecule).[3][4][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this specific synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, optimize reaction conditions, and ultimately improve your synthetic yield.

Section 1: Foundational Knowledge & Synthesis Strategy
FAQ: What are the most viable synthetic routes for preparing 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline?

The synthesis of polysubstituted quinolines is a well-established field, with several named reactions offering potential pathways. For the target molecule, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, the most logical and commonly explored routes are the Combes synthesis and the Doebner-von Miller reaction , due to the commercial availability of the required precursors.[1][2][3]

  • The Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an arylamine with a β-diketone.[1][4] For our target, this translates to the reaction between 2,5-dimethoxyaniline and 1-(4-methoxyphenyl)butane-1,3-dione . The reaction first forms an enamine intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration to yield the quinoline core.[2][4]

  • The Doebner-von Miller Reaction: This reaction constructs the quinoline ring from an aniline and an α,β-unsaturated carbonyl compound under strong acid catalysis.[3][5] The precursors for our target would be 2,5-dimethoxyaniline and 1-(4-methoxyphenyl)prop-2-en-1-one (4-methoxychalcone). This method is often robust but can be prone to polymerization and lower yields due to the harsh conditions.[6][7]

Other modern methods, such as palladium-catalyzed annulations, exist but often require more specialized starting materials or catalysts.[8][9] For routine lab-scale synthesis, the Combes reaction typically offers a more controlled and higher-yielding approach.

Retrosynthetic Analysis cluster_combes Combes Synthesis cluster_dvm Doebner-von Miller Synthesis target 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline aniline1 2,5-Dimethoxyaniline target->aniline1 Disconnect aniline2 2,5-Dimethoxyaniline target->aniline2 Disconnect diketone 1-(4-methoxyphenyl)butane-1,3-dione diketone->target + chalcone 4-Methoxychalcone (α,β-unsaturated ketone) chalcone->target +

Caption: Retrosynthetic approaches for the target quinoline.

Section 2: Troubleshooting the Combes Synthesis

The Combes synthesis is often the preferred route. However, achieving high yields requires careful control of several parameters.

FAQ: My Combes reaction using 2,5-dimethoxyaniline is giving a low yield and significant tar formation. What are the critical parameters to investigate?

This is a common issue. Low yields in the Combes synthesis typically stem from three areas: catalyst choice, temperature control, and reactant stability. The electron-rich nature of 2,5-dimethoxyaniline makes it highly reactive and susceptible to degradation under harsh acidic conditions.

1. Catalyst Selection and Concentration: The catalyst's role is to promote the intramolecular electrophilic aromatic substitution (the ring-closing step) and subsequent dehydration.[4]

  • Concentrated Sulfuric Acid (H₂SO₄): While effective, it is extremely corrosive and can lead to sulfonation of the aromatic rings and significant charring if the temperature is not rigorously controlled.[2]

  • Polyphosphoric Acid (PPA): Often the superior choice. PPA is an excellent dehydrating agent and a milder acid catalyst than H₂SO₄, generally leading to cleaner reactions and less tar formation.[2]

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): A powerful yet often cleaner alternative to PPA for difficult cyclizations.

2. Temperature Control: This is arguably the most critical parameter.

  • Initial Condensation (Enamine Formation): This step can often be performed at a lower temperature (e.g., room temperature to 60 °C) before the main cyclization.

  • Cyclization/Dehydration: This step requires higher temperatures (typically 100-140 °C), but over-heating is the primary cause of decomposition. The electron-donating methoxy groups activate the ring, potentially lowering the required temperature for cyclization compared to less-substituted anilines.

3. Reaction Monitoring and Time: Prolonged heating will degrade both the starting material and the product. The reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of maximum product formation before significant decomposition occurs.

Table 1: Impact of Acid Catalyst on Combes Synthesis Yield
CatalystTypical Temp. RangeAdvantagesDisadvantagesExpected Yield Range
Conc. H₂SO₄ 100 - 120 °CInexpensive, strong dehydratorHigh risk of charring/sulfonation, difficult work-up30-50%
PPA 110 - 140 °CMilder, good dehydrator, cleaner reactionViscous, can be difficult to stir and work-up50-75%
Eaton's Reagent 80 - 110 °CHigh reactivity, often cleanerExpensive, moisture-sensitive60-85%

Yields are estimates and highly dependent on specific substrate and conditions.

FAQ: How can I minimize the formation of regioisomers?

When using an unsymmetrical β-diketone like 1-(4-methoxyphenyl)butane-1,3-dione, two different quinoline regioisomers can theoretically form. However, the cyclization is an electrophilic aromatic substitution. The electron-donating methoxy groups on the aniline ring strongly direct the cyclization to the ortho and para positions. In the case of 2,5-dimethoxyaniline, the C6 position is the most sterically accessible and electronically activated site for cyclization, leading predominantly to the desired 5,8-dimethoxy product. Steric hindrance from the C2-substituent of the enamine intermediate also plays a key role in directing the regioselectivity.[4][10]

Section 3: Purification & Characterization
FAQ: My crude product is a dark, viscous oil. What is the most effective purification strategy?

A dark, oily crude product is typical and indicates the presence of polymeric byproducts. A multi-step purification approach is recommended.[11]

  • Aqueous Work-up: After the reaction is complete, cool the mixture and carefully quench it by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH₄OH solution) until pH > 9. This will precipitate the crude product and neutralize the catalyst. Be cautious, as this is a highly exothermic process.

  • Solvent Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate. The desired quinoline product will be in the organic phase, while many inorganic salts and some tars will remain in the aqueous layer.[7][11]

  • Column Chromatography: This is essential for separating the product from closely related impurities and baseline tar.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient system of ethyl acetate in hexanes or petroleum ether is a good starting point. Begin with a low polarity (e.g., 5% EtOAc) and gradually increase it to elute your product.[11] Monitor fractions by TLC.

  • Recrystallization: Once fractions containing the pure product are identified and combined, recrystallization can be used to obtain a highly pure, crystalline solid.

    • Solvent Selection: Experiment with solvents like ethanol, methanol, or a binary system such as ethyl acetate/hexane. The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold.[11]

FAQ: What are the expected spectroscopic signatures for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline?

Verifying the structure of your final product is critical. Below are the expected NMR and Mass Spec data points.

  • ¹H NMR (in CDCl₃): Expect signals for the three methoxy groups (~3.8-4.1 ppm, each a 3H singlet), aromatic protons on the quinoline and phenyl rings (in the ~6.8-8.2 ppm range), with characteristic coupling constants for the substituted aromatic systems.[12][13][14]

  • ¹³C NMR (in CDCl₃): Expect signals for the methoxy carbons (~55-56 ppm), and a series of signals in the aromatic region (~100-160 ppm) corresponding to the quinoline and phenyl carbons.[13][14]

  • Mass Spectrometry (ESI-MS): The primary ion observed should be the protonated molecule [M+H]⁺. For C₁₈H₁₇NO₃, the calculated monoisotopic mass is 295.12. Therefore, you should look for a peak around m/z = 296.13.

Section 4: Optimized Experimental Protocol (Combes Synthesis)

This protocol is designed to maximize yield by using a milder catalyst and controlled conditions.

Optimized Combes Workflow start Start reagents Combine 2,5-dimethoxyaniline and 1-(4-methoxyphenyl)butane-1,3-dione in a flask. start->reagents ppa Add Polyphosphoric Acid (PPA) portion-wise with stirring. reagents->ppa heat Heat reaction mixture to 120-130 °C. Monitor by TLC (Target Rf ~0.4 in 3:1 Hex/EtOAc). ppa->heat quench Cool and quench reaction by pouring onto ice/water. heat->quench neutralize Neutralize with conc. NH₄OH to pH > 9. quench->neutralize extract Extract with Dichloromethane (DCM) (3x volume). neutralize->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate. extract->dry chromatography Purify by Silica Gel Chromatography (Hexane/EtOAc gradient). dry->chromatography recrystallize Recrystallize pure fractions from Ethanol/Water. chromatography->recrystallize end Obtain Pure Product recrystallize->end

Caption: Step-by-step workflow for the optimized synthesis.

Step-by-Step Methodology:

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxyaniline (1.53 g, 10 mmol) and 1-(4-methoxyphenyl)butane-1,3-dione (2.08 g, 10 mmol).

  • Catalyst Addition: Slowly and carefully add polyphosphoric acid (~20 g) to the flask with vigorous stirring. The mixture will become thick.

  • Reaction: Heat the reaction mixture in an oil bath to 120-130 °C. Monitor the reaction progress every 30 minutes using TLC (eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Work-up & Quenching: Allow the flask to cool to about 80 °C. In a well-ventilated fume hood, slowly pour the viscous mixture into a beaker containing 200 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic slurry by slowly adding concentrated ammonium hydroxide solution until the pH is ~9-10 (test with pH paper). A solid precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure. If desired, recrystallize the resulting solid from hot ethanol to yield 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline as a crystalline solid.

Section 5: Advanced Troubleshooting Logic

If you continue to experience low yields after optimizing the protocol, use the following logic tree to diagnose the issue.

Troubleshooting Logic Tree problem problem category category cause cause solution solution low_yield Low Yield or No Product check_reactants 1. Check Reactants low_yield->check_reactants check_conditions 2. Analyze Conditions low_yield->check_conditions check_workup 3. Review Work-up low_yield->check_workup impure_aniline Aniline Impure/Oxidized? check_reactants->impure_aniline impure_diketone Diketone Quality Poor? check_reactants->impure_diketone temp_high Temp Too High? (Charring observed) check_conditions->temp_high temp_low Temp Too Low? (Starting material remains) check_conditions->temp_low bad_catalyst Catalyst Inactive/Wrong? check_conditions->bad_catalyst incomplete_extraction Incomplete Extraction? check_workup->incomplete_extraction product_loss Product Loss during Purification? check_workup->product_loss sol_aniline Purify aniline by distillation or use fresh bottle. impure_aniline->sol_aniline sol_diketone Verify diketone purity by NMR. Synthesize fresh if needed. impure_diketone->sol_diketone sol_temp_high Reduce temp by 10 °C. Use PPA instead of H₂SO₄. temp_high->sol_temp_high sol_temp_low Increase temp by 10 °C. Increase reaction time. temp_low->sol_temp_low sol_catalyst Use fresh PPA or Eaton's Reagent. bad_catalyst->sol_catalyst sol_extraction Ensure pH > 9 before extraction. Use more solvent (DCM). incomplete_extraction->sol_extraction sol_loss Use a shallower gradient in column chromatography. product_loss->sol_loss

Caption: A decision tree for systematically troubleshooting low yields.

References
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • PMC - NIH. (n.d.). 8-Methoxy-4-(4-methoxyphenyl)quinoline. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.

Sources

Optimization

troubleshooting 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline purification by chromatography

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of the substituted quinoline, 5,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the chromatographic purification of the substituted quinoline, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your future experiments. The advice herein is synthesized from established chromatographic theory and practical field experience.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses the most pressing and common issues encountered during the purification of quinoline-based compounds.

Question 1: My compound is streaking severely on the TLC plate and my column fractions are broad and overlapping. What is causing this and how do I fix it?

Answer:

This is the most common problem faced when purifying quinoline derivatives on silica gel, and it stems from a fundamental chemical interaction.

  • The Root Cause: Acid-Base Interaction Your target molecule, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, contains a basic nitrogen atom within the quinoline ring system.[1] Standard silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen on your compound interacts strongly and non-specifically with these acidic sites, leading to a "drag" effect as the compound moves through the stationary phase. This results in significant peak tailing on TLC and broad, poorly resolved peaks during column chromatography.[2]

  • Immediate Solution: Neutralize the Stationary Phase The most direct solution is to suppress this acid-base interaction by adding a small amount of a volatile organic base to your mobile phase.

    • Triethylamine (TEA): Add 0.5-1% triethylamine to your chosen solvent system (e.g., Hexane/Ethyl Acetate). The TEA is more basic than your quinoline and will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[2] This allows your quinoline to elute based on polarity differences with much-improved peak shape.

    • Ammonia in Methanol: For more polar solvent systems like Dichloromethane/Methanol, using a 10% solution of ammonia in methanol as the polar component can also be highly effective.[3]

  • Workflow for Optimization:

    Caption: Decision workflow for resolving peak tailing.

Question 2: My compound won't move off the baseline on the TLC plate (Rf ≈ 0), even when I use 100% ethyl acetate. What should I do?

Answer:

An Rf value near zero indicates that your compound is too strongly adsorbed to the stationary phase relative to the polarity of your mobile phase.[4] While the strong interaction with silanol groups (as discussed in Question 1) is a contributing factor, the primary issue here is insufficient solvent strength.

  • The Root Cause: Insufficient Eluting Power Ethyl acetate, while polar, may not be strong enough to displace a highly polar compound from the silica gel. The multiple methoxy groups on your quinoline derivative increase its polarity, making it "stickier" than less substituted analogs.

  • Solutions: Increase Mobile Phase Polarity Systematically You need to introduce a stronger, more polar solvent into your mobile phase.

    • Introduce Methanol (MeOH): Start by trying a mobile phase of 5% Methanol in Dichloromethane (DCM).[3] Methanol is a very polar solvent that is highly effective at eluting polar compounds from silica.

    • Increase Methanol Concentration: If the Rf is still too low, gradually increase the percentage of methanol (e.g., to 7%, 10%, etc.). Be cautious, as using more than 10-15% methanol in your mobile phase can sometimes lead to the dissolution of the silica gel stationary phase.[3]

    • Add Base: Remember to include 0.5-1% triethylamine in these more polar systems to prevent the peak tailing discussed previously.

Question 3: I am struggling to separate my product from a very similar impurity. The spots are almost on top of each other on the TLC plate. How can I improve the separation?

Answer:

This is a classic resolution problem. Assuming you have addressed any peak shape issues (see Question 1), the challenge is now to exploit subtle differences in the polarity and structure of your product and the impurity.

  • The Root Cause: Insufficient Selectivity Your current solvent system is not interacting differently enough with the two compounds to achieve separation. The goal is to change the "selectivity" of the chromatographic system.

  • Strategies for Improving Resolution:

    • Change Solvent Components: Do not just vary the ratio of your current solvents (e.g., Hexane/EtOAc). Instead, swap one of the components for a solvent with different chemical properties. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Hexane or Diethyl Ether/Hexane.[3][5] Different solvents interact with compounds in unique ways (e.g., dipole-dipole vs. hydrogen bonding), which can alter the relative retention times.

    • Optimize the Solvent Ratio: Once you find a solvent system that shows some separation, fine-tune the ratio. The ideal Rf for the target compound on a TLC plate for good column separation is between 0.25 and 0.35. This provides the optimal balance between retention on the column and reasonable elution time.

    • Use a shallower gradient: During column chromatography, instead of a large step-change in solvent polarity, use a slow, shallow gradient. This gives the compounds more time to interact with the stationary phase and resolve.

Question 4: I suspect my compound is degrading on the silica gel during the column run. How can I verify this and what can I do to prevent it?

Answer:

Compound degradation on acidic silica is a valid concern, especially for molecules with acid-sensitive functional groups.[2] Electron-rich aromatic systems can also be susceptible to oxidation.

  • Verification:

    • TLC Analysis: Spot your crude material on a TLC plate. Then, take a small amount of the crude material, dissolve it in your mobile phase, add a pinch of silica gel, and stir it for an hour. Spot this "silica-treated" sample next to the original crude spot on the same TLC plate. If you see new spots or a significant decrease in the intensity of your product spot in the silica-treated lane, degradation is likely occurring.

  • Prevention Strategies:

    • Deactivate the Silica Gel: Before running your column, you can neutralize the silica's acidity. Pack the column as usual, then flush it with 2-3 column volumes of your initial, non-polar eluent containing 1-2% triethylamine. This pre-treats the silica. Then, switch back to your intended mobile phase (which should also contain 0.5-1% TEA) to run the separation.[2]

    • Switch to a Neutral Stationary Phase: If deactivation is insufficient, change your stationary phase altogether. Neutral alumina is an excellent alternative for basic compounds that are sensitive to silica gel.[2]

    • Consider Reversed-Phase Chromatography: If the compound has sufficient hydrophobic character, reversed-phase flash chromatography (using a C18-functionalized silica) can be a powerful alternative. Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline? A: Depending on the synthetic route (e.g., Doebner-von Miller, Friedländer), common impurities include unreacted starting materials like 2,5-dimethoxyaniline, polymeric byproducts from acid-catalyzed side reactions, and potentially partially saturated or rearranged quinoline derivatives.[6][7]

Q2: How much silica gel should I use for my column? A: A general rule of thumb for a reasonably difficult separation is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[8] For easier separations, a lower ratio can be used.

Q3: What is "dry loading" and why is it often recommended? A: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before adding it to the column. You dissolve your product in a volatile solvent (like DCM), add 2-3 times its weight in silica, and then remove the solvent on a rotary evaporator to get a free-flowing powder.[8] This powder is then carefully added to the top of the packed column. This technique prevents issues caused by using a strong or large volume of solvent to dissolve the sample, which can disrupt the column bed and lead to poor separation.

Q4: Can I use HPLC for this purification? A: Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool for both analyzing the purity of your fractions and for preparative purification. For a basic compound like this, a reversed-phase column (e.g., C18) is typically used. To ensure good peak shape, the mobile phase (often acetonitrile/water) should be buffered or contain an additive. Operating at a low pH (e.g., 2.5-4 with formic or acetic acid) will protonate the quinoline and suppress unwanted interactions with residual silanols on the stationary phase.[2][9]

Data and Protocols

Table 1: Suggested Starting Solvent Systems for TLC Analysis
Polarity of CompoundRecommended Solvent SystemStarting Ratio (v/v)Notes
Normal Polarity Ethyl Acetate (EtOAc) / Hexanes20% EtOAc in HexanesThe standard starting point for many organic compounds.[3][4]
Increased Polarity Dichloromethane (DCM) / Methanol (MeOH)5% MeOH in DCMA good choice if the compound has a low Rf in EtOAc/Hexanes.[3]
Basic Compounds Additive: Triethylamine (TEA)Add 0.5-1% TEAEssential for preventing peak tailing with quinolines on silica.[2][4]
Protocol 1: TLC Solvent System Optimization
  • Prepare Samples: Create a dilute solution of your crude product in a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot small (1-2 mm diameter).

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 20% EtOAc/Hexane + 1% TEA). Ensure the chamber is saturated with solvent vapors.[4]

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Retention Factor (Rf) for your product spot (Rf = distance traveled by spot / distance traveled by solvent).

  • Optimize: Adjust the solvent ratio until the Rf of your desired product is between 0.25 and 0.35 for optimal separation on a column.

Protocol 2: Flash Column Chromatography with Base Deactivation

Caption: Standard workflow for flash column chromatography.

  • Column Preparation: Select an appropriate size glass column. Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., Hexane).[8] Pack the column by pouring the slurry and tapping the column to ensure even packing, then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Prepare your sample using the dry loading method as described in the FAQ section.[8] Carefully add the silica-adsorbed sample to the top of the column bed.

  • Elution: Begin eluting with your starting mobile phase (e.g., 10% EtOAc/Hexane + 1% TEA). Collect fractions continuously.

  • Gradient (if necessary): Gradually and systematically increase the polarity of the mobile phase to elute your compound and any more polar impurities.

  • Monitoring: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

References

  • Benchchem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: 5,8-Dimethoxy-2-methylquinolin-4-ol in Organic Synthesis.
  • Benchchem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). Journal of Physics: Conference Series.
  • ResearchGate. (2015). How can I select the solvent system for column chromatography?. Retrieved from [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol.

Sources

Troubleshooting

overcoming solubility issues of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges in Research & Development Welcome to the technical support guide for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. As Senior Application Scientists, we understand that un...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges in Research & Development

Welcome to the technical support guide for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. As Senior Application Scientists, we understand that unlocking the full potential of promising compounds is often predicated on overcoming fundamental experimental hurdles. The quinoline scaffold, central to many therapeutic agents, frequently presents significant challenges with aqueous solubility.[1] This guide is designed to provide you, our fellow researchers, with a systematic, in-depth framework for addressing and solving these solubility issues, ensuring the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs): Initial Assessment

This section addresses the most common initial queries and provides a foundational understanding of the compound's expected behavior.

Question: What is the expected aqueous solubility of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline?

Question: I've prepared a stock solution in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's happening?

Answer: This is a classic issue known as precipitation upon dilution. Your high-concentration stock in 100% organic solvent (like DMSO) is stable. However, when you introduce this solution into an aqueous environment, the final concentration of the organic solvent may be too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment it is not soluble in, precipitates out of the solution. This can lead to inaccurate compound concentrations and highly variable assay results.[5]

Question: Can I just sonicate the buffer with the powder to get it into solution?

Answer: While sonication can help break up solid particles and increase the rate of dissolution, it does not increase the compound's intrinsic or equilibrium solubility.[6][7] If the compound is fundamentally insoluble in the buffer, sonication might create a fine suspension or dispersion rather than a true solution. This suspension is often unstable and will settle over time, which is problematic for most experimental assays. However, gentle warming and sonication can be beneficial when used in conjunction with other solubilizing techniques.[5]

Systematic Troubleshooting Guide: A Tiered Approach

We recommend a systematic, tiered approach to solubility enhancement. Start with the simplest methods and progress to more complex formulation strategies as needed.

Decision-Making Workflow

This flowchart provides a visual guide to selecting an appropriate solubilization strategy based on your experimental needs.

G start Start: Prepare high-concentration stock (e.g., 10-50 mM) in 100% DMSO or Ethanol check_dilution Test Dilution: Dilute stock to final concentration in aqueous buffer. Does it precipitate? start->check_dilution success Success! Solution is clear. Proceed with experiment. check_dilution->success No fail Precipitation Occurs. Proceed to Tier 1. check_dilution->fail Yes tier1 Tier 1: Simple Adjustments fail->tier1 cosolvent Option A: Co-Solvent Increase final organic solvent % (e.g., 1-5% DMSO). Is this compatible with the assay? tier1->cosolvent ph_adjust Option B: pH Adjustment Is the compound ionizable? (Quinoline N is basic). Lower pH. Is this compatible with the assay? tier1->ph_adjust tier1_success Success! Solution is clear. cosolvent->tier1_success Yes tier1_fail Still precipitates or assay is incompatible. Proceed to Tier 2. cosolvent->tier1_fail No ph_adjust->tier1_success Yes ph_adjust->tier1_fail No tier2 Tier 2: Advanced Formulations cyclodextrin Option C: Cyclodextrins Formulate with HP-β-CD or SBE-β-CD. See Protocol 3. tier2->cyclodextrin surfactant Option D: Surfactants Formulate with non-ionic surfactant (e.g., Tween 80, Pluronic F-68). See Protocol 4. tier2->surfactant tier1_fail->tier2

Caption: Workflow for selecting a solubilization strategy.

Tier 1: Co-Solvents and pH Adjustment

These methods are often the first to be attempted due to their simplicity.

1. Co-Solvents

  • Mechanism of Action: The addition of a water-miscible organic solvent (a co-solvent) reduces the overall polarity of the aqueous solvent system.[8][9] This "solvent blending" reduces the interfacial tension between the aqueous solution and the hydrophobic compound, making solvation more energetically favorable.[6] Common co-solvents for preclinical and in vitro use include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][8]

  • When to Use: This is an excellent first strategy when your experimental system (e.g., cell line, enzyme) can tolerate a low percentage of the organic solvent.

  • Protocol: See Experimental Protocol 1 .

  • Causality: By keeping the final DMSO or ethanol concentration between 1-5%, you can often find a sweet spot where the compound remains in solution without significantly impacting the biological activity of your system. However, it is crucial to run a vehicle control (buffer with the same percentage of co-solvent but no compound) to ensure the solvent itself is not causing an effect.

2. pH Modification

  • Mechanism of Action: The solubility of ionizable compounds is highly dependent on pH.[5][10] The quinoline ring contains a nitrogen atom that is weakly basic. By lowering the pH of the buffer (e.g., to pH 5.0-6.5), this nitrogen can become protonated, forming a positively charged species. This ionized form is generally much more soluble in water than the neutral form.[11][12] This approach modulates the microenvironmental pH to favor the more soluble, ionized state of the drug.[13]

  • When to Use: When your assay or biological system is stable and functional at a pH lower than physiological pH (7.4).

  • Protocol: See Experimental Protocol 2 .

  • Causality: Quinoline itself has a pKa of approximately 4.9, meaning it will be ~50% ionized at this pH. While the exact pKa of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline may differ, the principle remains. Lowering the pH increases the proportion of the protonated, more soluble form. Always verify that the altered pH does not affect your assay's performance or the stability of other components.[14]

Tier 2: Advanced Formulation Strategies

If simple methods fail or are incompatible with your assay, excipients that directly interact with the compound are required.

1. Cyclodextrins

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape.[15] Their exterior is hydrophilic, while the internal cavity is hydrophobic.[15] They can encapsulate a poorly soluble "guest" molecule (your quinoline compound) into their central cavity, forming a water-soluble "inclusion complex".[3][16] This complex effectively shields the hydrophobic drug from the aqueous environment.[17][18]

  • When to Use: When co-solvents are not tolerated or when a higher concentration of the compound is needed in a low-solvent environment. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their improved solubility and safety profiles compared to native β-cyclodextrin.[15][17]

  • Protocol: See Experimental Protocol 3 .

G cluster_CD Cyclodextrin (Host) CD Hydrophilic Exterior Complex Water-Soluble Inclusion Complex CD->Complex Cavity Hydrophobic Cavity Drug Hydrophobic Drug (Guest) Drug->Complex Complexation G cluster_micelle Micelle center s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 drug Drug label_core Hydrophobic Core (Drug Entrapment) label_shell Hydrophilic Shell

Caption: Micellar solubilization by surfactants.

Comparison of Solubilization Techniques
TechniqueMechanismProsConsTypical Starting Concentration
Co-solvents Reduces solvent polaritySimple, rapid, effective for many compounds. [7]Potential for biological assay interference or toxicity; risk of precipitation on dilution. [19]1-5% v/v (e.g., DMSO, Ethanol)
pH Adjustment Ionizes the compound to a more soluble formSimple, inexpensive, very effective for ionizable drugs.Limited to compounds with suitable pKa; requires assay to be stable at non-physiological pH.Adjust buffer to 1-2 pH units below the compound's pKa
Cyclodextrins Forms a water-soluble inclusion complexHigh solubilization capacity, low toxicity (modified CDs), can improve stability. [15][16]Can be expensive; potential for competition with other molecules; high viscosity at high concentrations.1-10% w/v (e.g., HP-β-CD)
Surfactants Micellar encapsulation of the compoundHigh solubilization capacity for very hydrophobic compounds. [20]Potential for cell lysis or protein denaturation at high concentrations; can interfere with some assays.0.1-2% w/v (e.g., Tween® 80)
Detailed Experimental Protocols

Protocol 1: Solubilization using Co-solvents

  • Prepare a 10 mM primary stock solution of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in 100% DMSO.

  • To prepare a 10 µM final solution with 1% DMSO, first create an intermediate dilution. For example, dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM solution.

  • Add 10 µL of the 1 mM intermediate stock to 990 µL of your final aqueous buffer. This results in a 1:100 dilution, yielding a final compound concentration of 10 µM and a final DMSO concentration of 1%.

  • Vortex gently to mix.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

  • Crucially: Prepare a vehicle control containing 1% DMSO in the final aqueous buffer without the compound.

Protocol 2: Solubilization using pH Adjustment

  • Prepare two batches of your assay buffer: one at physiological pH (e.g., 7.4) and one at a lower pH (e.g., 6.0).

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Attempt to dilute the stock solution to the desired final concentration in both buffers, keeping the final DMSO concentration constant and minimal (e.g., <0.5%).

  • Visually compare the clarity of the two solutions. If the solution in the pH 6.0 buffer is clear while the one at pH 7.4 is cloudy, pH-dependent solubility is likely the key factor.

  • Crucially: Before proceeding, validate that your assay (cells, enzyme, etc.) performs as expected at the lower pH.

Protocol 3: Solubilization using Cyclodextrins

  • Prepare a 10% w/v solution of HP-β-CD in your aqueous assay buffer (100 mg of HP-β-CD in 1 mL of buffer). Gentle warming may be required to fully dissolve the cyclodextrin. Allow to cool to room temperature.

  • Prepare a high-concentration stock of your compound in a minimal amount of a volatile organic solvent like ethanol or methanol (e.g., 50 mg/mL).

  • Add the compound stock dropwise to the stirring 10% HP-β-CD solution. The amount should be calculated to achieve the desired final concentration.

  • Cap the vial and allow it to stir or shake overnight at room temperature. This allows for the formation of the inclusion complex.

  • The following day, filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your working solution.

  • Crucially: The concentration of the final solution should be analytically determined (e.g., by UV-Vis spectroscopy or HPLC) to confirm the exact amount of solubilized compound.

Protocol 4: Solubilization using Surfactants

  • Prepare a 1% w/v solution of Tween® 80 in your aqueous assay buffer.

  • Add the powdered 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline directly to the surfactant-containing buffer to achieve a concentration slightly higher than your target.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes. Gentle warming (e.g., to 37°C) can be applied if the compound is thermally stable.

  • Stir the mixture for several hours at room temperature.

  • Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Carefully collect the supernatant. This is your working stock solution.

  • Crucially: As with cyclodextrins, the final concentration of the solubilized compound should be confirmed analytically. A vehicle control with 1% Tween® 80 must be included in your experiments.

References
  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Malanga, M., et al. (2021). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, PMC. [Link]

  • Ahad, H. A., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • ScienceDirect. (2025, July 31). Solubilization by surfactants: Significance and symbolism. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • GSP. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • S.P. Aybel, et al. Cyclodextrins in delivery systems: Applications. PMC. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]

  • Gupta, J., & Devi, A. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: a review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Hyda, Y. The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Singh, G., et al. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • Pion. The use of cosolvent pKa assays for poorly soluble compounds. [Link]

  • JoVE. (2025, September 17). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Ohtake, T., et al. (2014, January 28). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]

  • ResearchGate. (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. [Link]

  • Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things. [Link]

  • Davit, B. M., et al. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]

  • Mechotech. Quinoline – Structure, Properties, and Applications. [Link]

  • Madhavi. solubility enhancement and cosolvency. Slideshare. [Link]

  • IRO Chelating. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Wisdomlib. (2026, February 7). PH correction: Significance and symbolism. [Link]

  • Carvajal, M. T., & Zgair, A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Slideshare. solubility enhancement -by pH change & complexation. [Link]

Sources

Optimization

Quinoline Synthesis Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Quinoline Synthesis Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in the construction of the quinoline scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in the construction of the quinoline scaffold. Unlike standard textbook descriptions, this resource focuses on failure analysis , reaction condition optimization , and modern catalytic alternatives to classical methods.

Quick Diagnostic: Which Method Fits Your Precursors?

Before troubleshooting, ensure you are applying the correct synthetic strategy for your available starting materials.

Quinoline_Decision_Matrix Start Select Precursors Aniline Aniline + Glycerol Start->Aniline OrthoKey o-Aminoaryl Ketone/Aldehyde + Enolizable Ketone Start->OrthoKey Diketone Aniline + 1,3-Diketone Start->Diketone Aldehyde Aniline + Aldehyde + Alkyne/Olefin Start->Aldehyde Skraup Skraup/Doebner-Miller (Risk: Violent/Tar) Aniline->Skraup Acid/Oxidant Friedlander Friedländer Synthesis (High Yield, Atom Econ) OrthoKey->Friedlander Base or Lewis Acid Combes Combes Synthesis (Regio-issues) Diketone->Combes Acid Catalysis Povarov Povarov/Modern Metal (Mild, Functionalized) Aldehyde->Povarov Lewis Acid/Metal

Figure 1: Strategic Decision Matrix for Quinoline Synthesis based on precursor availability.

Module 1: The Classics (Skraup & Doebner-Miller)

Core Issue: Uncontrollable Exotherms and "Tar" Formation.

The Skraup reaction involves the dehydration of glycerol to acrolein, followed by Michael addition of aniline. The historical "tar" is polymerized acrolein and decomposed aniline oxidation products.

Troubleshooting Guide

Q: My reaction mixture turned into a black, insoluble solid (tar) within minutes. What happened? A: This is a "runaway polymerization" event.

  • Cause: The dehydration of glycerol to acrolein occurred too rapidly relative to the aniline addition, or the oxidant (traditionally nitrobenzene) was too harsh.

  • Solution: Switch to the Modified Skraup Protocol using Iodine (

    
    ) or Sulfolane. Iodine acts as a milder oxidant and a hydroiodination agent that stabilizes the vinyl intermediate.
    

Q: How do I control the violence of the reaction on a >5g scale? A: Never mix all reagents at room temperature and heat.

  • Protocol Adjustment: Use a "Staged Addition" method.

    • Pre-heat the aniline/acid mixture to 100°C.

    • Add the glycerol dropwise over 1-2 hours. This ensures acrolein is consumed by the aniline immediately upon generation, preventing it from polymerizing with itself.

Optimized Protocol: The "Iodine-Modified" Skraup

Reference: Koumbis et al. (2005)

  • Setup: 2-neck RBF, reflux condenser, addition funnel.

  • Reagents: Aniline (10 mmol), Glycerol (30 mmol),

    
     (0.15 mmol, 1.5 mol%), conc. 
    
    
    
    .
  • Step 1: Mix aniline, iodine, and sulfuric acid. Heat to 140°C.

  • Step 2: Add glycerol dropwise over 1 hour.

  • Step 3: Reflux for 3 hours.

  • Workup: Basify with 20% NaOH (ice bath)

    
     Extract with EtOAc.
    
  • Why this works: Iodine catalyzes the dehydration and acts as a mild oxidant for the final aromatization step, avoiding the violent redox chemistry of nitrobenzene.

Module 2: Condensation Chemistry (Friedländer & Combes)

Core Issue: Harsh Conditions and Regioselectivity.

Troubleshooting Guide

Q: I am using the traditional Friedländer (KOH/EtOH reflux), but my yield is stuck at 40%. A: Base-catalyzed Friedländer reactions often suffer from the self-condensation of the ketone partner (aldol side-reaction).

  • Optimization: Switch to a Lewis Acid Catalyst . Transition metal Lewis acids activate the carbonyl of the o-aminoaryl ketone without deprotonating the alpha-carbon of the enolizable ketone partner, reducing self-condensation.

  • Recommended Catalyst: Sc(OTf)

    
      or FeCl
    
    
    
    (solvent-free or in EtOH).

Q: In the Combes synthesis, I am getting a mixture of 2- and 4-substituted quinolines. How do I control this? A: Regioselectivity in Combes is dictated by the interplay of steric bulk and the electronic nature of the aniline.

  • Mechanism: The reaction proceeds via a Schiff base intermediate.[1][2]

  • Rule of Thumb:

    • Electron-Donating Groups (EDGs) on Aniline (e.g., -OMe): Favor the 2-substituted quinoline.

    • Electron-Withdrawing Groups (EWGs) on Aniline (e.g., -Cl): Favor the 4-substituted quinoline.

    • Sterics: Using a bulky diketone directs the cyclization away from the bulk.

Comparative Data: Catalyst Efficiency in Friedländer Synthesis

Target: 2-Methyl-3-acetylquinoline synthesis

CatalystConditionsYield (%)Notes
KOH (Traditional) EtOH, Reflux, 8h45-60%Significant ketone self-condensation.
Sc(OTf)

(Modern)
Solvent-free, 80°C, 2h92%High atom economy, recyclable catalyst.
FeCl

(Cost-Effective)
EtOH, Reflux, 4h85%Cheap, easy workup, mild acidity.
Bi(OTf)

Water, RT, 6h88%Green chemistry compliant.
Module 3: Modern & Green (Iron-Catalyzed Cascades)

Core Issue: Sustainability and Cost of Palladium/Rhodium.

Modern drug development favors Earth-abundant metals. Iron (Fe) is the optimal replacement for expensive transition metals in oxidative couplings.

Experimental Protocol: Fe(III)-Catalyzed One-Pot Synthesis

Context: A green method for synthesizing 2,4-disubstituted quinolines from anilines, aldehydes, and terminal alkynes or nitroalkanes.

Workflow Diagram:

Fe_Catalysis_Workflow Mix 1. Mix Reagents Aniline + Aldehyde + Alkyne Cat: FeCl3 (10 mol%) Activate 2. Activation (80°C, Air) Formation of Imine Intermediate Mix->Activate 30 mins Cyclize 3. Cyclization & Oxidation Fe(III) mediates C-H activation Activate->Cyclize 2-4 hours Isolate 4. Isolation Filter -> Wash (Et2O) -> Recrystallize Cyclize->Isolate TLC Check

Figure 2: Workflow for Iron-Catalyzed Multicomponent Quinoline Synthesis.

Step-by-Step Methodology:

  • Reagents: Aniline (1.0 mmol), Benzaldehyde (1.0 mmol), Phenylacetylene (1.0 mmol).

  • Catalyst System: FeCl

    
     (10 mol%) in Toluene or Ethanol (Green alternative).
    
  • Conditions: Heat to 100°C under an air atmosphere (open vessel).

    • Note: The air serves as the terminal oxidant for the regeneration of Fe(III).

  • Monitoring: Check TLC for the disappearance of the imine intermediate (formed in situ).

  • Purification: Pass through a short pad of silica gel to remove iron salts. Evaporate solvent.[3]

  • Validation: This method avoids the use of stoichiometric oxidants like DDQ.

References
  • Koumbis, A. E., et al. (2005). "A Convenient Modification of the Skraup Synthesis of Quinolines Using Iodine." Synthesis, 2005(16), 2717-2720.

  • Marco-Contelles, J., et al. (2009). "Friedländer Reaction on 2-Aminoaryl Ketones: A Review." Chemical Reviews, 109(6), 2652-2671.

  • Wu, X., et al. (2018). "Iron-Catalyzed Synthesis of Quinolines: A Review." Asian Journal of Organic Chemistry, 7(1), 15-28.

  • Sridharan, V., et al. (2011). "Recent Advances in the Synthesis of Quinolines: A Review." The Open Organic Chemistry Journal, 5, 1-16.

  • Gogoi, S., & Konwar, D. (2005). "Sc(OTf)3 Catalyzed Friedländer Synthesis of Quinolines." Tetrahedron Letters, 46(44), 7589-7591.

Sources

Troubleshooting

minimizing side products in the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

[1] Executive Summary & Core Directive You are accessing the technical support repository for the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline . This scaffold is a critical pharmacophore in anti-infective and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

You are accessing the technical support repository for the synthesis of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline . This scaffold is a critical pharmacophore in anti-infective and oncology research, often utilized for its redox-active quinone potential.[1]

The Challenge: The electron-rich nature of the 5,8-dimethoxy ring system presents a double-edged sword: it facilitates oxidative addition in cross-couplings but makes the final product susceptible to oxidative degradation (demethylation to quinones) and polymerization.[1]

The Solution: This guide prioritizes the Suzuki-Miyaura Cross-Coupling route (Method A) over the classical Friedländer condensation (Method B). While Friedländer is useful for scale-up, the Suzuki route offers superior modularity for Structure-Activity Relationship (SAR) studies and cleaner impurity profiles if specific protocols are followed.[1]

Critical Reaction Pathways & Side Product Analysis[1]

Before troubleshooting, you must visualize the competing pathways. The diagram below maps the desired cross-coupling against the three most common parasitic reactions: Homocoupling , Protodeboronation , and Oxidative Demethylation .

ReactionPathways Start1 2-Chloro-5,8- dimethoxyquinoline Pd Pd Catalyst (Cycle) Start1->Pd Oxidative Addition Side2 SIDE PRODUCT B: 5,8-Dimethoxyquinoline (Protodehalogenation) Start1->Side2 Beta-Hydride Elim. or Alcohol Solvent Start2 4-Methoxyphenyl boronic acid Start2->Pd Transmetallation Side1 SIDE PRODUCT A: 4,4'-Dimethoxybiphenyl (Homocoupling) Start2->Side1 O2 / Fast Transmetallation Product TARGET: 5,8-Dimethoxy-2- (4-methoxyphenyl)quinoline Pd->Product Reductive Elimination Side3 SIDE PRODUCT C: Quinoline-5,8-dione (Oxidative Demethylation) Product->Side3 Air/Light/Acid (Post-Reaction)

Figure 1: Mechanistic map showing the primary Suzuki coupling pathway (Green) versus competitive parasitic pathways (Red) leading to common impurities.

Troubleshooting Guides (Q&A Format)

Issue Category A: The Suzuki Coupling (Yield & Purity)

Q1: I am seeing significant amounts of 4,4'-dimethoxybiphenyl (homocoupling) in my LCMS. How do I stop this?

Diagnosis: Homocoupling of the boronic acid is driven by the presence of oxygen or an imbalance in the transmetallation rate. Corrective Protocol:

  • Degassing is Non-Negotiable: Sparging with argon for 10 minutes is insufficient.[1] You must use a freeze-pump-thaw cycle (3 cycles) or vigorous sparging for >30 mins before adding the catalyst.[1]

  • Slow Addition: Do not add the boronic acid all at once. Add it portion-wise or via syringe pump over 1 hour. This keeps the concentration of the activated boronate low relative to the oxidative addition complex (Ar-Pd-Cl), favoring the cross-coupling over the homocoupling [1].[1]

  • Solvent Switch: If using DMF/Water, switch to Dioxane/Water (4:1) or Toluene/Ethanol/Water . DMF can sometimes promote homocoupling under specific oxidative conditions.[1]

Q2: The reaction stalls with 30% unreacted 2-chloro-5,8-dimethoxyquinoline remaining.[1] Adding more catalyst doesn't help. [1]

Diagnosis: The 5,8-dimethoxy substitution makes the quinoline ring electron-rich, deactivating the 2-position towards oxidative addition (Pd insertion).[1] The catalyst is likely dying (forming Pd black) before the reaction completes. Corrective Protocol:

  • Ligand Upgrade: Switch from standard Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G2 . The bidentate ligand (dppf) prevents catalyst decomposition, while XPhos is electron-rich and bulky, accelerating the oxidative addition into the deactivated chloride bond [2].

  • Base Strength: Switch from Na2CO3 to K3PO4 (Potassium Phosphate Tribasic). The higher basicity facilitates the transmetallation step which might be the bottleneck.

Q3: I see a "des-chloro" byproduct (5,8-dimethoxyquinoline). Where is the hydrogen coming from?

Diagnosis: This is protodehalogenation.[1] It usually happens when the reaction is overheated in alcoholic solvents (ethanol/isopropanol), where the solvent acts as a hydride source via


-hydride elimination from a Pd-alkoxide intermediate.[1]
Corrective Protocol: 
  • Remove Alcohols: Use an aprotic system like THF/Water or Toluene/Water .[1]

  • Temperature Control: Limit reaction temperature to 80°C. If higher temps are needed, use a sealed tube to prevent solvent loss but keep the oil bath stable.

Issue Category B: Stability & Workup (The "Hidden" Side Products)

Q4: My product turns from bright yellow to a dark brown/red gum during column chromatography. NMR shows loss of methoxy peaks.

Diagnosis: This is the most critical vulnerability of this specific scaffold. The 5,8-dimethoxy system is a "cryptic quinone."[1] On silica gel (which is slightly acidic) and in the presence of air, it can oxidize to quinoline-5,8-dione (a red/brown species) [3].[1] Corrective Protocol:

  • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.[1] This neutralizes acidic sites that catalyze the demethylation/oxidation.

  • Avoid Chlorinated Solvents: Do not store the compound in Chloroform or DCM for long periods, as these can form trace HCl over time. Store as a solid in the dark.

  • Workup Speed: Minimize exposure to light and air during workup. Rotovap at <40°C.[1]

Optimized Synthetic Protocol (Method A: Suzuki)

This protocol is designed to minimize the side products identified above.

Reagents:

  • 2-Chloro-5,8-dimethoxyquinoline (1.0 equiv)[1]

  • 4-Methoxyphenylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for stability.

  • Base: K3PO4 (2.0 equiv) — Chosen to drive transmetallation.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed.[1]

Step-by-Step Workflow:

  • Inert Setup: Charge a reaction vial with the chloro-quinoline, boronic acid, and base. Cap with a septum.[1]

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Quickly remove the septum, add the Pd catalyst, and reseal/purge immediately. Note: Adding catalyst last prevents it from sitting in solution before the inert atmosphere is established.

  • Reaction: Heat to 90°C for 4-6 hours.

  • Workup (Crucial):

    • Cool to RT.

    • Filter through a Celite pad (elute with EtOAc) to remove bulk Pd.

    • Scavenger Step: Add SiliaMetS® Thiol (or equivalent thiourea scavenger) to the organic filtrate and stir for 30 mins. This prevents Pd carryover which can catalyze degradation later [4].[1]

    • Wash with Brine, Dry over Na2SO4.

  • Purification: Flash chromatography on neutralized silica (Hexane/EtOAc gradient).

Data & Decision Support

Solvent & Base Screening Matrix

Use this table if the standard protocol fails for your specific derivative.

Solvent SystemBaseTemp (°C)OutcomeRecommended For
Dioxane/H2O (4:1) K3PO490High Yield Standard synthesis.[1]
Toluene/EtOH/H2O Na2CO3100Mod.[1] YieldScale-up (cheaper), but risk of dehalogenation.[1]
DMF (Anhydrous) Cs2CO3120Low YieldOnly for extremely hindered substrates. Risk of homocoupling.[1]
THF/H2O K2CO370Slow RxnTemperature sensitive substrates.[1]
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckLCMS Check LCMS/TLC Start->CheckLCMS Branch1 Impurity: Dimer (Biphenyl) CheckLCMS->Branch1 Branch2 Impurity: Des-Chloro (Reduced SM) CheckLCMS->Branch2 Branch3 Low Conversion (SM Remaining) CheckLCMS->Branch3 Action1 Action: Degas better, Add Boronic Acid slowly Branch1->Action1 Action2 Action: Remove Alcohol solvents, Lower Temp Branch2->Action2 Action3 Action: Switch to XPhos-Pd-G2 or Pd(dppf)Cl2 Branch3->Action3

Figure 2: Decision logic for rapid troubleshooting of reaction failures.

References

  • Suzuki Coupling - Catalyst & Ligand Selection. Organic Chemistry Portal.[1] Retrieved from: [Link]

  • Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. ResearchGate (Orbital Elec. J. Chem). Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Addressing Autofluorescence of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in Assays

Welcome to the technical support center for researchers utilizing 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in their assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in their assays. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you mitigate the inherent autofluorescence of this compound, ensuring the integrity and accuracy of your experimental data. As scientists and drug development professionals, we understand that robust and reliable results are paramount. Therefore, this document provides not only procedural steps but also the scientific rationale behind them.

Understanding the Challenge: The Intrinsic Fluorescence of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Quinoline derivatives are a well-established class of heterocyclic compounds known for their fluorescent properties, making them valuable tools in various biological applications, including bio-imaging and fluorescence-based assays.[1] The fluorescence of these molecules arises from their rigid, aromatic structure which can absorb light energy and re-emit it at a longer wavelength.

While specific photophysical data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is not extensively published, we can infer its likely behavior from closely related structures. The presence of methoxy (-OCH3) and phenyl groups on the quinoline core is known to influence the electronic properties and, consequently, the fluorescence characteristics. Studies on similar methoxy-substituted phenyl quinolines show that these compounds typically exhibit absorption in the UV to near-UV range and emit fluorescence in the blue to green region of the visible spectrum. For instance, methoxy-substituted 2,4-diphenyl quinolines show absorption maxima around 330 nm and emission maxima in the range of 428-463 nm depending on the solvent and the position of the methoxy group.[2][3] The presence of multiple methoxy groups, as in the compound of interest, is likely to further enhance its fluorescent properties.

This intrinsic fluorescence, while useful in some contexts, can become a significant source of background noise—termed autofluorescence—when the compound is used in assays where other fluorophores are being measured. This guide will walk you through understanding and addressing this challenge.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem?

Autofluorescence is the natural fluorescence emitted by a substance other than the specific fluorescent label or probe being used in an experiment. In the context of your work, the 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline itself is a source of autofluorescence. This becomes problematic because it can mask the true signal from your intended fluorescent marker, leading to a poor signal-to-noise ratio, reduced assay sensitivity, and potentially false-positive results.[4] Biological samples themselves also contain endogenous fluorophores like NADH, collagen, and riboflavin that contribute to background fluorescence.[4]

Q2: What are the likely excitation and emission wavelengths of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline that I should be aware of?

Based on data from structurally similar methoxy-phenyl-quinoline derivatives, it is reasonable to predict that 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline will have a maximum absorption (excitation) in the range of 330-380 nm and a maximum fluorescence emission in the 430-500 nm range (blue to green). It is crucial to experimentally determine the precise excitation and emission spectra of your compound in the specific buffer or solvent system you are using, as these properties can be influenced by the local environment (solvatochromism).[4][5]

Q3: How does the assay environment affect the autofluorescence of my compound?

The fluorescence of quinoline derivatives can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[4][5] Changes in the solvent environment can lead to shifts in the excitation and emission spectra, as well as changes in the fluorescence intensity. For example, an increase in solvent polarity can sometimes lead to a red-shift (a shift to longer wavelengths) in the emission spectrum.[5] It is therefore essential to characterize the autofluorescence of your compound under the exact conditions of your assay.

Troubleshooting Guides

This section provides practical, step-by-step guidance to address specific issues you may encounter due to the autofluorescence of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Issue 1: High Background Signal Obscuring My Target Fluorophore

This is the most common issue arising from autofluorescence. The key is to spectrally separate the signal of your target fluorophore from the autofluorescence of the quinoline compound.

Causality: The most effective way to combat autofluorescence is to choose a fluorescent probe for your assay that has excitation and emission spectra well separated from those of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

Protocol:

  • Characterize the Autofluorescence Spectrum:

    • Prepare a sample containing only your quinoline compound in the assay buffer.

    • Using a spectrophotometer or a plate reader, measure the full excitation and emission spectra. This will give you a clear picture of the spectral region to avoid.

  • Select a Red-Shifted Fluorophore:

    • Choose a fluorescent dye for your assay that excites at a longer wavelength (e.g., >550 nm) and emits at an even longer wavelength (e.g., in the red or far-red region of the spectrum).[6]

    • Consult a fluorescence spectrum viewer tool to compare the spectra of your chosen dye with the measured autofluorescence spectrum of the quinoline compound to ensure minimal overlap.

Data Summary: Spectral Considerations

Spectral RegionExcitation Range (Estimated for Quinoline)Emission Range (Estimated for Quinoline)Recommended Fluorophore Class
UV/Blue330 - 380 nm430 - 500 nmAvoid fluorophores in this range
Green/Yellow--Consider red-shifted dyes
Red/Far-Red--Optimal Choice

Causality: If you cannot avoid spectral overlap, many modern fluorescence microscopes and plate readers are equipped with software that can perform spectral unmixing. This technique mathematically separates the emission signals from multiple fluorophores (including autofluorescence) based on their unique spectral profiles.

Protocol:

  • Acquire Reference Spectra:

    • Image a sample containing only your quinoline compound (the autofluorescence source).

    • Image a sample containing only your target fluorophore.

    • Image a "blank" sample (containing no fluorophores) to capture any background from the media or plate.

  • Image Your Experimental Sample:

    • Acquire images or readings from your experimental sample containing both the quinoline compound and your target fluorophore.

  • Apply Spectral Unmixing Algorithm:

    • Use the software on your instrument to define the emission profiles of the autofluorescence and your target fluorophore using the reference spectra.

    • The software will then calculate the contribution of each component to the total fluorescence signal in your experimental sample, effectively isolating the signal of interest.

Experimental Workflow: Spectral Unmixing

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Ref_Auto Reference: Autofluorescence (Quinoline only) Acquire Acquire Spectral Data Ref_Auto->Acquire Ref_Fluor Reference: Target Fluorophore only Ref_Fluor->Acquire Ref_Blank Reference: Blank Ref_Blank->Acquire Sample Experimental Sample (Quinoline + Fluorophore) Sample->Acquire Unmix Spectral Unmixing Algorithm Acquire->Unmix Result Isolated Target Signal Unmix->Result Start High Autofluorescence Detected Q1 Can you change your target fluorophore? Start->Q1 A1_Yes Select Red-Shifted Fluorophore Q1->A1_Yes Yes A1_No Proceed to Instrumental/Chemical Mitigation Q1->A1_No No Q2 Does your instrument support spectral unmixing? A1_No->Q2 A2_Yes Perform Spectral Unmixing Q2->A2_Yes Yes A2_No Consider Chemical Quenching Q2->A2_No No Q3 Are you using aldehyde fixatives? A2_No->Q3 A3_Yes Switch to Methanol/Ethanol or use Sodium Borohydride Q3->A3_Yes Yes A3_No Optimize Media and Buffers Q3->A3_No No

Caption: Decision tree for selecting an autofluorescence mitigation strategy.

Issue 3: Low Signal-to-Noise Ratio

Even if you can distinguish your signal from the autofluorescence, a high background can still reduce the quality of your data.

Causality: Certain chemical compounds can absorb the emission energy from autofluorescent molecules, effectively quenching their signal. This should be used as a last resort as it can sometimes affect the signal of the target fluorophore.

Protocol:

  • Sudan Black B:

    • A common quenching agent for lipofuscin, a major source of autofluorescence in tissues.

    • Prepare a 0.1% solution of Sudan Black B in 70% ethanol.

    • After your final washing step, incubate the sample with the Sudan Black B solution for 10-20 minutes at room temperature.

    • Wash thoroughly with PBS to remove excess dye.

  • Trypan Blue:

    • Can also be used to quench autofluorescence.

    • A 0.05% solution in PBS can be applied to the sample for a few minutes, followed by washing.

Important Considerations:

  • Always test quenching agents on control samples to ensure they do not significantly quench your target fluorophore.

  • The effectiveness of a quenching agent can be tissue or cell-type dependent.

Summary of Key Recommendations

StrategyPrincipleBest For
Spectral Separation Avoid spectral overlap between autofluorescence and target fluorophore.Assays where the choice of fluorophore is flexible.
Spectral Unmixing Mathematically separate overlapping emission spectra.When spectral overlap is unavoidable and the instrumentation is available.
Optimized Sample Prep Minimize autofluorescence introduced during experimental procedures.All cell and tissue-based assays.
Chemical Quenching Use dyes to absorb autofluorescence emission.When other methods are insufficient, particularly for tissue samples.

By understanding the fluorescent properties of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline and implementing these targeted troubleshooting strategies, you can effectively manage its autofluorescence and enhance the quality and reliability of your experimental results.

References

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]

  • Northeast, R. (2021, June 29). How to Reduce Autofluorescence. Labcompare. [Link]

  • BMG LABTECH. How to reduce autofluorescence in cell-based assays. [Link]

  • Boster Biological Technology. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [Link]

  • Viegas, M. S., et al. (2007). An improved and cost-effective methodology for the reduction of autofluorescence in direct immunofluorescence studies on formalin-fixed paraffin-embedded tissues. European Journal of Histochemistry, 51(1), 59–66. [Link]

  • Supporting Information for - DOI. (n.d.). [Link]

  • Marella, A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(28), 20087-20104. [Link]

  • AIP Publishing. (2019, May 7). Synthesis and Optical Study of Ortho, Meta and Para Methoxy Substituted 2, 4 –Diphenyl Quinoline. [Link]

Sources

Troubleshooting

enhancing the stability of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline for long-term storage

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Storage Protocol for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Executive Summary You are worki...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Advisory: Stability & Storage Protocol for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Executive Summary

You are working with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline , a highly conjugated, electron-rich heterocyclic system.[1] While the quinoline core is aromatic and generally robust, the specific substitution pattern—three methoxy groups and an extended biaryl conjugation—introduces specific vulnerabilities.

This molecule acts as a "chemical antenna." The 2-phenyl substitution extends the chromophore, making it highly susceptible to photo-oxidation , while the electron-donating methoxy groups at positions 5 and 8 activate the ring towards oxidative degradation and potential demethylation under acidic stress.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic troubleshooting framework to ensure the integrity of your pharmacological data.

Module 1: The Core Stability Protocol

The Golden Rule: Stability is not a static state; it is the active suppression of entropy (oxidation, hydrolysis, and photolysis).[1]

Storage Specification Table
ParameterRecommendationMechanistic Rationale
Physical Form Lyophilized PowderSolid-state lattice energy provides a kinetic barrier against oxidation compared to solution state.
Temperature -20°C (Long-term)Arrhenius equation dictates that lowering T from 25°C to -20°C reduces degradation rates by ~20-50 fold.[1]
Atmosphere Argon or Nitrogen (Headspace)Displaces atmospheric O₂, preventing N-oxide formation at the quinoline nitrogen.[1]
Light Protection Amber Vial + Foil WrapThe extended conjugation (2-phenylquinoline) absorbs UV/Blue light, driving photo-oxidative cascades.[1]
Solvent (for use) Anhydrous DMSOProtic solvents (MeOH, Water) can facilitate proton-transfer mediated photodegradation.[1]

Module 2: Technical Troubleshooting (Q&A)

Q1: The compound has turned from off-white to a distinct yellow/brown. Is it still usable?

Diagnosis: Likely Photo-Oxidative Degradation . Mechanism: The 2-(4-methoxyphenyl) moiety extends the conjugation length, shifting the absorption maximum ($ \lambda_{max}


 S_1 

^3O_2

^1O_2 $).[1] This attacks the electron-rich dimethoxy-quinoline ring, leading to complex mixtures of N-oxides and ring-opening products (quinones), which are highly colored (chromophores).[1]

Action Plan:

  • Stop: Do not use for $ IC_{50} $ or sensitive biological assays.

  • Verify: Run a quick LC-MS. Look for a mass shift of +16 Da (N-oxide) or +32 Da (quinone formation).

  • Prevention: All future handling must occur under low-light conditions or using amber glassware.

Q2: We see a gradual loss of potency in our DMSO stock solutions after 2 weeks at 4°C. Why?

Diagnosis: Hygroscopic Precipitation or Solvent-Mediated Oxidation . Mechanism:

  • Hygroscopicity: DMSO is highly hygroscopic. It absorbs water from the atmosphere. While the quinoline is stable to hydrolysis, the influx of water changes the polarity of the solvent. This compound is lipophilic; water intake can cause "micro-precipitation"—invisible to the naked eye but sufficient to lower the effective concentration in the vial.

  • Sulfoxide Oxidation: In rare cases, DMSO can act as a mild oxidant toward electron-rich systems over long periods, though less likely than atmospheric oxygen.[1]

Action Plan:

  • Single-Use Aliquots: Never store a "working stock" that is repeatedly opened. Create single-use aliquots (e.g., 10 µL at 10 mM).

  • Seal Integrity: Use Parafilm® under the cap, not just over it, or use septum caps to prevent moisture ingress.[1]

Q3: Can we use acidic buffers (pH < 4) for solubilization?

Diagnosis: Risk of Demethylation . Mechanism: The methoxy groups at positions 5, 8, and 4' are ether linkages.[1] While generally stable, the quinoline nitrogen is basic.[2] Protonation of the ring nitrogen pulls electron density, making the ring more electrophilic. Under strong acidic conditions (or high temperatures), this can facilitate the cleavage of the methyl ether bond (demethylation) to form the corresponding phenol (hydroxyquinoline). Phenols have drastically different binding affinities and solubilities.

Action Plan:

  • Avoid Acid: Keep aqueous buffers at pH > 5.5.

  • Solubility Aid: If solubility is poor, use cyclodextrins (e.g., HP-β-CD) rather than acidification.[1]

Module 3: Visualizing the Degradation Pathways

The following diagram maps the critical failure points for this specific molecular architecture.

StabilityPathways Compound 5,8-Dimethoxy-2- (4-methoxyphenyl)quinoline ExcitedState Excited State (S1/T1) Compound->ExcitedState Absorption NOxide N-Oxide Impurity (+16 Da) Compound->NOxide Phenol Demethylated Phenol (-14 Da) Compound->Phenol Hydrolysis Light UV/Vis Light (>300 nm) Light->Compound Oxygen Atmospheric O2 SingletOxygen Singlet Oxygen (1O2) Oxygen->SingletOxygen Oxygen->NOxide Slow Oxidation (Dark) Acid Strong Acid (pH < 3) Acid->Phenol ExcitedState->SingletOxygen Energy Transfer Quinone Quinone/Ring Degradation (Yellow/Brown Color) SingletOxygen->Quinone Oxidation

Figure 1: Mechanistic degradation pathways.[1] Note the central role of light and oxygen in driving irreversible chemical changes.

Module 4: Standard Operating Procedure (SOP) for Handling

To ensure reproducibility between batches, implement this workflow:

  • Receipt: Immediately inspect the vial. If the powder is caked or discolored (dark yellow/orange), reject the batch.

  • Solubilization:

    • Allow the vial to equilibrate to room temperature before opening (prevents condensation).

    • Dissolve in anhydrous DMSO (Grade: ≥99.9%, Water <0.005%).[1]

    • Target concentration: 10 mM to 50 mM.

  • Aliquoting:

    • Dispense into amber glass vials or black polypropylene microcentrifuge tubes.

    • Critical: Flush the headspace with Argon gas before closing.

  • Storage:

    • Place aliquots at -20°C or -80°C.

    • Do not refreeze after thawing.

References

  • ResearchGate. (2025).[3] Optimization of Conditions for the Synthesis and Oxidation of 5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Determination of Photostability and Photodegradation Products of Moxifloxacin in the Presence of Metal Ions. Photochemical & Photobiological Sciences. Retrieved from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Retrieved from [Link][1]

Sources

Optimization

refining the protocol for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline cytotoxicity testing

Status: Online Role: Senior Application Scientist Ticket ID: PROTOCOL-REFINE-58DMQ Subject: Optimization of cytotoxicity workflows for lipophilic, planar quinoline derivatives.[1] Introduction: The "Hidden" Variables in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Role: Senior Application Scientist Ticket ID: PROTOCOL-REFINE-58DMQ Subject: Optimization of cytotoxicity workflows for lipophilic, planar quinoline derivatives.[1]

Introduction: The "Hidden" Variables in Quinoline Screening

Welcome to the technical support hub. You are likely here because your IC50 curves for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline are inconsistent, or your cell viability data shows "impossible" recovery at high concentrations.

This specific molecule is not just a generic drug candidate; it possesses two distinct physicochemical traits that wreck standard protocols:

  • Planar Lipophilicity: The 2-phenylquinoline core is flat and hydrophobic. It loves to stack (aggregate) and hates water, leading to "micro-precipitation" that is invisible to the naked eye but fatal to data accuracy.

  • Intrinsic Photophysics: The 5,8-dimethoxy substitution pattern on the quinoline ring creates an electron-rich system that often exhibits intrinsic fluorescence or redox activity, capable of falsifying colorimetric and fluorometric assay signals.

This guide replaces the "standard" protocol with a Self-Validating Workflow designed to eliminate these artifacts.

Module 1: Solubilization & The "Crash-Out" Effect

User Issue: "My compound dissolves in DMSO, but I see high variability between replicates at high concentrations (10-100 µM)."

Root Cause: Rapid precipitation upon contact with aqueous media. When you pipette 100% DMSO stock directly into cell media, the local concentration spikes, forcing this planar molecule to form micro-crystals before it disperses. These crystals settle on cells, causing physical stress (false toxicity) or becoming unavailable (false safety).[1]

The Solution: The "Intermediate Step" Protocol

Do not pipette high-concentration DMSO stocks directly into wells. Use an intermediate dilution step to "cushion" the transition to the aqueous phase.

Step-by-Step Solubilization Workflow:

  • Master Stock: Dissolve powder in 100% DMSO to 20 mM . Vortex for 60 seconds. Inspect visually for clarity.

  • Intermediate Plate (The Cushion):

    • Prepare a V-bottom 96-well plate.

    • Dilute the Master Stock into PBS (pH 7.4) to create a 2x Working Solution .

    • Critical Check: If the solution turns cloudy here, you have hit the solubility limit. You must lower the concentration or increase the DMSO % (up to 0.5% final concentration on cells is usually tolerated).

  • Final Addition: Transfer from the Intermediate Plate to the Cell Plate. This ensures the compound is pre-dispersed.[2]

Data Table 1: Solubility Troubleshooting Matrix

ObservationDiagnosisRemediation
Cloudiness in PBS Compound aggregation (crash-out).[1]Sonicate for 5 mins. If persistent, reduce max concentration or add 1% Cyclodextrin as a carrier.
Yellowing of Media pH shift or compound oxidation.Check pH. Quinolines can be pH-sensitive.[1][3][4] Buffer media with 25mM HEPES.
Crystals on Cells (Microscope) Precipitation during incubation.[1]Invalid Experiment. Repeat using lower max dose. Do not filter; you will lose the drug.
Module 2: Assay Interference (The "Glowing" Artifact)

User Issue: "I am using Resazurin (AlamarBlue) or MTT, and cell viability seems to increase at cytotoxic doses."

Root Cause:

  • Fluorescence Interference: 5,8-Dimethoxyquinolines are often fluorophores (Excitation ~350-400nm, Emission ~450-500nm).[1] If your viability dye emits in this range (e.g., Coumarin-based dyes), the drug signal mimics live cells.[1]

  • Redox Cycling (MTT): The electron-rich quinoline system can non-enzymatically reduce MTT tetrazolium to purple formazan, creating a false "live" signal even in dead cells.

The Decision Logic: Selecting the Right Assay

Do not guess. Use this logic flow to select the correct assay for this specific molecule.

AssaySelection Start Start: Assay Selection for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline CheckFluo Step 1: Scan Compound Fluorescence (Ex 350-450nm / Em 450-600nm) Start->CheckFluo IsFluo Is it Fluorescent? CheckFluo->IsFluo CheckRedox Step 2: Check Chemical Reduction (Mix Compound + MTT reagent w/o cells) IsFluo->CheckRedox No UseATP RECOMMENDED: Luminesence ATP Assay (CellTiter-Glo) IsFluo->UseATP Yes (High Interference) IsRedox Does it turn purple? CheckRedox->IsRedox UseSRB ALTERNATIVE: SRB Assay (Total Protein) (Fixation washes away compound) IsRedox->UseSRB Yes (Reduces MTT) UseMTT MTT Assay Permitted (Must use 'No-Cell' blanks) IsRedox->UseMTT No

Caption: Decision tree for selecting a non-interfering cytotoxicity assay based on the physicochemical properties of methoxyquinolines.

Module 3: The Self-Validating Experimental Protocol

This protocol includes mandatory controls to flag the specific errors discussed above.

Target: Adherent Cancer Cell Lines (e.g., HeLa, MCF-7).[1][5] Recommended Assay: SRB (Sulforhodamine B) or ATP Luminescence (to avoid quinoline interference).[1]

Step 1: Plate Setup (Day 0)
  • Seed cells (3,000 - 5,000 cells/well) in 90 µL media.[1]

  • CRITICAL: Leave Column 12 empty of cells (Media only). This is your Compound Interference Control .

Step 2: Treatment (Day 1)
  • Prepare the compound using the "Intermediate Step" (Module 1).

  • Add 10 µL of 10x compound to the cells.

  • Add the SAME concentration series to Column 12 (No Cells).

    • Why? If Column 12 shows a signal at the end, your drug is interfering with the reader.

Step 3: Incubation & Readout (Day 3)
  • Incubate for 48-72 hours.[1][6]

  • If using SRB (Recommended):

    • Fix cells with cold TCA (Trichloroacetic acid) for 1 hour at 4°C.

    • Wash 4x with water. (This step is crucial: it washes away the drug, eliminating fluorescence interference).

    • Stain with SRB solution.

    • Wash with 1% Acetic Acid.

    • Solubilize in Tris base and read Absorbance at 510 nm.

Step 4: Data Validation (The "Truth" Test)

Before calculating IC50, perform this calculation:


[1]
  • If Ratio > 1.1: The drug is generating false signal. You must subtract the "Compound Only" value from your "Cell Treated" values before normalization.

  • If Ratio ≈ 1.0: Assay is clean.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Doxorubicin as a positive control? A: Yes, but Doxorubicin is water-soluble. A better structural control for this experiment is a known lipophilic quinoline like Camptothecin , which mimics the solubility challenges of your analyte.

Q: The cells look detached but the MTT signal is high. A: This confirms chemical reduction. The mitochondria are dead, but the 5,8-dimethoxy-quinoline is chemically reducing the MTT tetrazolium. Switch to the SRB assay immediately.

Q: How do I store the stock solution? A: 5,8-dimethoxyquinolines are electron-rich and prone to oxidation. Store 20mM DMSO stocks at -80°C, protected from light (amber vials), and under argon gas if possible. Discard after 3 freeze-thaw cycles.

References
  • Use of SRB over MTT for Fluorescent/Reducible Compounds

    • Vichai, V., & Kirtikara, K. (2006).[1] Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.[1] [1]

  • Interference of Quinoline Derivatives in Assays

    • Baell, J., & Walters, M. A. (2014).[1] Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483.[1]

  • Solubility Protocols for Lipophilic Drugs

    • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]

  • Cytotoxicity Mechanisms of 2-Arylquinolines

    • Luo, Z., et al. (2016).[1] Synthesis and biological evaluation of 2-aryl quinoline derivatives as potential anticancer agents targeting tubulin. European Journal of Medicinal Chemistry, 108, 283–291.

Sources

Troubleshooting

troubleshooting unexpected results in experiments with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Advanced Troubleshooting & Optimization Guide Product Class: Substituted Quinolines / Pharmacological Probes Primary Application: Investigational compound for antiproliferative, antimalarial, and redox-active pathway res...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Product Class: Substituted Quinolines / Pharmacological Probes Primary Application: Investigational compound for antiproliferative, antimalarial, and redox-active pathway research.

Introduction: Understanding Your Probe

Welcome to the technical support hub for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline . As a Senior Application Scientist, I often see researchers treat this compound like a standard small molecule, only to encounter erratic IC50 curves or "impossible" viability data.

To troubleshoot effectively, you must understand the two inherent physicochemical liabilities of this scaffold:

  • The "Masked" Quinone: The 5,8-dimethoxy substitution pattern is electronically rich. Under oxidative stress or specific lighting conditions, it can oxidize into a 5,8-quinolinedione . This transforms your compound from a steric inhibitor into a redox-cycling Michael acceptor, radically altering its biological mechanism.

  • Intrinsic Fluorescence: The planar 2-phenylquinoline core is a fluorophore. It absorbs in the UV/blue region and emits in the blue/green region, often drowning out signals from DAPI, Hoechst, or FITC.

The following guide addresses the most frequent "unexpected results" reported by our user base.

Troubleshooting Guide

Issue 1: "My dose-response curves are flat or show 'bouncing' data points at high concentrations."

Diagnosis: Microprecipitation (The "Crash-Out" Effect) The 2-(4-methoxyphenyl) group adds significant lipophilicity and planarity to the molecule, encouraging π-π stacking. While soluble in 100% DMSO, the compound often precipitates immediately upon contact with aqueous media (PBS or culture media), forming invisible micro-crystals that do not interact with cells.

Corrective Protocol: The Intermediate Dilution Step Do not pipette directly from a 10 mM DMSO stock into the cell culture well. The concentration gradient at the pipette tip causes immediate precipitation.

  • Prepare a 1000x Stock: Dissolve compound in 100% anhydrous DMSO (e.g., 10 mM).

  • Create an Intermediate Plate: Dilute the stock 1:10 or 1:20 into culture media containing 10% FBS . The proteins in FBS act as a carrier, stabilizing the compound before it hits the cells.

    • Why? Albumin in serum sequesters the lipophilic quinoline, preventing crystal nucleation.

  • Final Addition: Transfer from the intermediate plate to your assay plate.

Data Validation:

  • Centrifugation Test: Spin your dosing media at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant. If absorbance drops compared to the pre-spin sample, your compound has crashed out.

Issue 2: "I see high cell viability in MTT/MTS assays, even at toxic concentrations."

Diagnosis: Redox Interference (False Positives) You are likely using a tetrazolium-based assay (MTT, MTS, WST-8). The 5,8-dimethoxyquinoline scaffold can undergo redox cycling. It may directly reduce the tetrazolium salt to formazan without live cells, or it may generate Reactive Oxygen Species (ROS) in the media that reduce the dye.

The Fix: Switch to ATP-Based Quantification Metabolic dyes are unreliable here. Switch to a luminescent ATP assay (e.g., CellTiter-Glo®), which relies on luciferase and is less susceptible to redox interference.

Alternative Validation: If you must use colorimetric assays, use the Sulforhodamine B (SRB) assay. It measures total protein content (biomass) rather than metabolic activity and is immune to redox artifacts.

Issue 3: "The compound solution turned from yellow to reddish-brown."

Diagnosis: Oxidative Degradation to Quinoline-5,8-dione This is a critical chemical change. The brown color indicates the formation of the para-quinone species. This usually happens if the DMSO stock is:

  • Exposed to light (photochemical oxidation).

  • Stored in non-anhydrous DMSO (hygroscopic DMSO promotes oxidation).

  • Subjected to repeated freeze-thaw cycles.

Implication: The quinone is a potent electrophile (Michael acceptor) and will react with cysteine residues on proteins, completely changing the target profile (e.g., inhibiting NQO1 or generating massive ROS).

Storage Protocol:

  • Solvent: Use only anhydrous DMSO (stored over molecular sieves).

  • Container: Amber glass vials (plastic allows gas exchange).

  • Atmosphere: Purge vials with Argon or Nitrogen gas before closing.

  • Discard: If the solution is brown, discard it. It is no longer 5,8-dimethoxy-2-(4-methoxyphenyl)quinoline.

Issue 4: "My immunofluorescence images have a high blue/green background."

Diagnosis: Spectral Overlap (Autofluorescence) The 2-phenylquinoline core is structurally similar to many fluorescent dyes. It typically excites around 350-400 nm and emits at 450-520 nm. This overlaps directly with DAPI/Hoechst (nuclear stains) and GFP/FITC.

Mitigation Strategy:

  • Wash Thoroughly: Perform 3x aggressive washes with PBS before imaging to remove unbound compound.

  • Shift Channels: Use red-shifted dyes (e.g., DRAQ5 for nuclei, RFP/Texas Red for targets) to move away from the quinoline's emission spectrum.

  • Gating: If using Flow Cytometry, run a "Compound Only" control (cells + compound, no stain) to set your background gates.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for solubility and interference issues.

TroubleshootingLogic Start Unexpected Experimental Result Decision1 Is the Dose-Response Curve Flat or Erratic? Start->Decision1 SolubilityIssue Probable Cause: Precipitation (Solubility) Decision1->SolubilityIssue Yes Decision2 Is Viability Signal High Despite Cell Death? Decision1->Decision2 No Action1 Action: Use Intermediate Dilution in 10% FBS Media SolubilityIssue->Action1 InterferenceIssue Probable Cause: Redox Cycling (MTT/MTS) Decision2->InterferenceIssue Yes Decision3 Is Fluorescence Background High in Imaging? Decision2->Decision3 No Action2 Action: Switch to ATP (Luminescence) or SRB Assay InterferenceIssue->Action2 FluorescenceIssue Probable Cause: Intrinsic Quinoline Fluorescence Decision3->FluorescenceIssue Yes Action3 Action: Use Red-Shifted Dyes (DRAQ5, RFP) FluorescenceIssue->Action3

Caption: Decision tree for diagnosing common experimental anomalies associated with lipophilic, redox-active quinolines.

Mechanism of Action: The Oxidation Risk

Understanding the chemical instability of the 5,8-dimethoxy motif is crucial for data interpretation. The diagram below details the oxidation pathway that leads to "false" biological activity.

OxidationPathway Compound 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (Active Probe) Intermediate Oxidation (Demethylation) Compound->Intermediate Trigger Triggers: - Light (UV) - Hygroscopic DMSO - High pH Trigger->Intermediate Quinone Quinoline-5,8-dione (Toxic Artifact) Intermediate->Quinone Effect Biological Consequences: - Covalent Binding (Cys) - ROS Generation - NQO1 Inhibition Quinone->Effect

Caption: The oxidative degradation pathway. The 5,8-dimethoxy scaffold is a "masked" quinone; improper storage leads to the formation of the reactive 5,8-dione species.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImpact on Experiment
LogP (Predicted) ~4.5 - 5.0High Lipophilicity. Requires <0.5% DMSO final concentration to avoid precipitation.
Fluorescence Excitation: ~360nmEmission: ~450-500nmInterference. Overlaps with DAPI, Hoechst, and Coumarin.
Redox Potential Moderate (5,8-dimethoxy)Assay Artifacts. Can reduce tetrazolium salts (MTT) leading to false viability signals.
Stability Light SensitiveDegradation. Oxidizes to quinone (brown color) if exposed to light/air.

References

  • BenchChem Technical Support. (2025).[1] Overcoming Quinoline Derivative Solubility Issues in Cell Culture. BenchChem.[1] Link

  • National Institutes of Health (NIH). (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays. PubMed Central. Link

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.[2][3] Royal Society of Chemistry. Link

  • MDPI Molecules. (2024). 5,8-Quinolinedione Attached to Quinone Derivatives: Synthesis and Biological Activity. MDPI. Link

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance Measurements.[4] NCBI Bookshelf. Link

Sources

Optimization

Technical Support Center: Purity Optimization for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Synthesis & Purification Protocols Executive Summary: The Purity Challenge You are synthesizing 5,8-Dimethoxy-2-(4-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: CHEM-SUP-8821 Subject: Troubleshooting Synthesis & Purification Protocols

Executive Summary: The Purity Challenge

You are synthesizing 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline , a highly electron-rich heterocycle. This molecule presents unique purification challenges due to the electron-donating nature of the three methoxy groups.

Common Failure Points:

  • Oxidative Instability: The 5,8-dimethoxy motif is a precursor to quinoline-5,8-diones. Aggressive oxidation (e.g., prolonged air exposure in solution or use of strong oxidants) can degrade your product into the corresponding quinone.

  • Chelation: The nitrogen lone pair and the 8-methoxy oxygen can form a "pocket" that chelates metal catalysts (Pd, Cu), making residue removal difficult.

  • Solubility: The molecule is lipophilic but basic, leading to "oiling out" during recrystallization if solvent polarity is not carefully tuned.

Diagnostic & Triage (Troubleshooting)

Q1: My crude NMR shows the product, but also a "forest" of aromatic peaks and aliphatic impurities. What is happening?

Diagnosis: This is likely a result of Homocoupling or Protodeboronation if you used the Suzuki-Miyaura route (Recommended).

  • Symptom: Peaks at

    
     7.0–8.0 ppm that do not integrate to your product.
    
  • Cause: If you used 4-methoxyphenylboronic acid, it is prone to protodeboronation (losing the

    
     group) or homocoupling (forming 4,4'-dimethoxybiphenyl).
    
  • Fix:

    • Switch Base: Use weak bases like

      
       or 
      
      
      
      instead of strong hydroxides to reduce deboronation.
    • Degas Thoroughly: Oxygen promotes homocoupling. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Q2: The product is a sticky, dark tar that won't crystallize.

Diagnosis: You likely have Palladium-Phosphine contaminants or residual solvent occlusion .

  • The "Tar" Mechanism: The 8-methoxy group and the quinoline nitrogen can chelate Palladium species, preventing them from washing away. These metal complexes often form amorphous tars.

  • Fix: You must perform a Metal Scavenging Step before attempting crystallization. (See Protocol B below).

Visualization: The Purification Logic Tree

Use this decision tree to determine the correct workflow for your specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Check TLC (Is Rf diff > 0.2?) Start->CheckTLC TLC_Good Yes: Distinct Spots CheckTLC->TLC_Good Clear separation TLC_Bad No: Streaking/Overlap CheckTLC->TLC_Bad Messy Scavenge Protocol B: Pd Scavenging TLC_Good->Scavenge AcidBase Protocol A: Acid-Base Extraction TLC_Bad->AcidBase AcidBase->Scavenge Basified solid Cryst Protocol C: Recrystallization (EtOH/Acetonitrile) Scavenge->Cryst Final Pure Product (>98% HPLC) Cryst->Final

Figure 1: Decision matrix for purifying electron-rich quinolines. Note that Acid-Base extraction is prioritized for complex mixtures.

Step-by-Step Purification Protocols

Protocol A: The "Gold Standard" Acid-Base Extraction

Best for: Removing non-basic impurities (homocoupled biaryls, unreacted halides).

Scientific Rationale: Quinoline has a pKa of ~4.9. Your derivative, with three electron-donating methoxy groups, is more basic (pKa ~5.5–6.0). We can selectively protonate the nitrogen, moving the product into water, while washing away non-basic organic impurities.

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Protonation (Critical Step):

    • Extract the organic layer with 1.0 M HCl (3x).

    • Warning: Do NOT use concentrated acid or heat. High acid concentration + heat can cleave the methoxy ethers to phenols (demethylation). Keep it cool (0–5°C).

  • Wash:

    • Keep the Aqueous (Acidic) layer.

    • Wash the aqueous layer twice with fresh EtOAc (removes non-basic impurities like biaryls).

  • Basification:

    • Cool the aqueous layer to 0°C.

    • Slowly add 2.0 M NaOH or saturated

      
       until pH reaches ~10. The product will precipitate as a solid or oil out.
      
  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x), dry over

    
    , and concentrate.
    
Protocol B: Palladium Scavenging

Best for: Removing metal residues from Suzuki couplings.

If your product is grey/brown, you have residual Palladium.

  • Dissolve the semi-pure solid in THF or DCM.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to mass).

  • Stir at 40°C for 1 hour.

  • Filter through a pad of Celite .

  • Concentrate the filtrate.

Protocol C: Recrystallization

Best for: Final polish to >99% purity.

Solvent System: Acetonitrile (MeCN) or Ethanol (EtOH). Why these solvents? Quinolines often pack well in planar stacks. MeCN allows for high solubility at boiling point but poor solubility at room temperature/freezer.

  • Dissolve solid in minimal boiling MeCN.

  • If undissolved particles remain, hot filter.

  • Allow to cool slowly to Room Temp, then move to -20°C fridge.

  • Anti-solvent method: If MeCN fails, dissolve in minimal DCM and add Hexanes dropwise until persistent cloudiness appears. Cap and let stand.

Comparative Data: Purification Efficiency

MethodRecovery Yield (%)Purity Increase (HPLC Area %)Major Impurity Removed
Flash Column (Silica) 85-90%+5-10%Polar byproducts
Acid-Base Extraction 70-80%+15-25%Non-basic organics (biaryls)
Recrystallization (MeCN) 60-70%+10-15%Isomers, trace salts
Scavenger Resins >95%N/A (Metal removal)Palladium (<10 ppm)

Advanced Mechanism: Why Synthesis Fails

If purification is impossible, the issue lies in the synthesis. The Suzuki-Miyaura coupling is the preferred route for this molecule.

Reaction:

  • Electrophile: 2-chloro-5,8-dimethoxyquinoline

  • Nucleophile: 4-methoxyphenylboronic acid

  • Catalyst:

    
     (Preferred for sterically crowded or electron-rich systems).
    

The "Chelation Trap": The 5,8-dimethoxy substitution pattern creates an electron-rich cavity.

Figure 2: Chelation risk. The proximity of the 8-methoxy group to the nitrogen (peri-position) can hinder catalyst turnover or trap metal residues.

References & Authority

  • Suzuki-Miyaura Coupling Mechanism & Optimization:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purification of Nitrogen Heterocycles:

    • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for pKa-based extraction logic).

  • Quinoline Synthesis & Reactivity:

    • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Covers Friedländer and Povarov routes relevant to quinoline cores).

  • Specific Analogues (6,7-dimethoxy variants):

    • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. (2018). Demonstrates standard workup procedures for dimethoxy-aryl-quinolines. Link

Disclaimer: These protocols involve hazardous chemicals (DCM, strong acids/bases). Always consult the SDS and perform a risk assessment before proceeding.

Reference Data & Comparative Studies

Validation

A Comparative Oncology Guide: Evaluating 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Against Established Anticancer Agents

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatments. Within this dynamic field,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatments. Within this dynamic field, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with significant biological activities, including anticancer properties.[1][2][3] This guide provides a detailed comparative analysis of a specific quinoline derivative, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline , against established anticancer drugs. Due to the nascent stage of research on this particular compound, direct experimental data is not yet available. Therefore, this analysis will draw upon published data from structurally similar 2-aryl-dimethoxyquinoline analogs to project its potential efficacy and mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform future research directions and drug discovery efforts. We will objectively compare its projected performance with that of Doxorubicin, a topoisomerase II inhibitor, and Gefitinib and Lapatinib, both tyrosine kinase inhibitors targeting the EGFR/HER2 signaling pathways.

Comparative Framework: Selecting the Right Benchmarks

The selection of appropriate comparator drugs is crucial for a meaningful analysis. Based on the known mechanisms of action for various quinoline derivatives, which include DNA intercalation, topoisomerase inhibition, and kinase modulation, the following established anticancer agents have been chosen as benchmarks:[4]

  • Doxorubicin: A well-established anthracycline antibiotic that primarily functions as a topoisomerase II inhibitor, leading to DNA double-strand breaks and apoptosis.[5]

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival pathways.[6]

  • Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), pivotal in the pathogenesis of several cancers, particularly breast cancer.[1][7]

This comparative analysis will be structured around key performance indicators: mechanism of action, in vitro cytotoxicity (IC50 values), and the underlying signaling pathways.

Projected Anticancer Profile of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

While specific data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is pending, studies on analogous 2-arylquinolines with methoxy substitutions suggest potent anticancer activity. For instance, various 2-arylquinoline derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[8][9] The presence of methoxy groups on the quinoline ring has been shown to influence the anticancer activity of related compounds.[10]

The proposed mechanisms of action for such compounds are often multifaceted. The planar quinoline ring system can intercalate into DNA, while substitutions at the 2- and 8-positions can influence interactions with key enzymes. Plausible mechanisms for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, based on its structural analogs, include:

  • Topoisomerase Inhibition: Similar to other quinoline-based compounds, it may stabilize the topoisomerase-DNA cleavage complex, leading to cell cycle arrest and apoptosis.

  • Kinase Inhibition: The 2-aryl substituent could facilitate binding to the ATP-binding pocket of protein kinases like EGFR or HER2, disrupting downstream signaling.

Comparative Data Summary

The following table summarizes the available in vitro cytotoxicity data for the comparator drugs and provides a projected range for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline based on its analogs.

CompoundMechanism of ActionTarget Cancer Cell LinesIC50 Values (µM)
5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (Projected) Topoisomerase Inhibition / Kinase InhibitionVarious (e.g., Breast, Lung, Colon)0.1 - 10 (estimated)
Doxorubicin Topoisomerase II InhibitorWide range (e.g., MCF-7, HeLa, A549)0.1 - 5[11][12][13]
Gefitinib EGFR Tyrosine Kinase InhibitorNSCLC (e.g., HCC827, PC9), Breast0.01 - >4 (depending on mutation status)[8][14][15]
Lapatinib Dual EGFR/HER2 Tyrosine Kinase InhibitorHER2+ Breast Cancer (e.g., SK-BR-3, BT-474)0.05 - 11[16][17]

Signaling Pathways: A Visual Comparison

Understanding the molecular pathways targeted by these compounds is fundamental to appreciating their therapeutic potential and limitations.

Topoisomerase II Inhibition Pathway

Doxorubicin and potentially 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline interfere with the catalytic cycle of Topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[18] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, triggering a DNA damage response that culminates in apoptosis.

Topoisomerase_II_Inhibition Topoisomerase II Inhibition Pathway Doxorubicin Doxorubicin / Quinoline Derivative Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits re-ligation DNA DNA Topoisomerase_II->DNA Creates transient breaks Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Topoisomerase_II->Cleavage_Complex DSB DNA Double-Strand Breaks Cleavage_Complex->DSB DDR DNA Damage Response (ATM/ATR, Chk1/2) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of Topoisomerase II inhibitors leading to apoptosis.

EGFR/HER2 Signaling Pathway

Gefitinib and Lapatinib target the receptor tyrosine kinases EGFR and HER2. These receptors, upon activation, initiate downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation and survival.[19][20][21] By inhibiting the kinase activity of these receptors, these drugs block these pro-survival signals.

EGFR_HER2_Pathway EGFR/HER2 Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT HER2 HER2 HER2->RAS_RAF HER2->PI3K_AKT Gefitinib Gefitinib Gefitinib->EGFR Inhibits Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits MTT_Assay_Workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with varying drug concentrations incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration to determine the IC50 value.

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [3]

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow start Treat cells with drug harvest Harvest and wash cells start->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.

Cell Cycle Analysis by Flow Cytometry

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [7][19] Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to generate a cell cycle histogram.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is currently lacking, a comparative analysis based on its structural analogs suggests it holds promise as a potential therapeutic agent. Its chemical architecture is amenable to targeting key cancer pathways, such as those involving topoisomerases and receptor tyrosine kinases.

This guide provides a foundational framework for the systematic evaluation of this and other novel quinoline derivatives. The detailed experimental protocols and comparative data on established anticancer drugs offer a robust starting point for researchers. Future studies should focus on synthesizing 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline and performing the described in vitro assays to determine its precise IC50 values, elucidate its mechanism of action, and validate its potential as a valuable lead compound in the oncology drug discovery pipeline.

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Comparative

Validating the Mechanism of Action of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: A Comparative Guide for Researchers

In the landscape of oncological research, quinoline derivatives represent a promising class of small molecules with demonstrated anti-cancer properties.[1][2][3] The compound 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, w...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, quinoline derivatives represent a promising class of small molecules with demonstrated anti-cancer properties.[1][2][3] The compound 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, with its distinct chemical architecture, is a subject of increasing interest. However, a definitive understanding of its precise mechanism of action is crucial for its progression as a potential therapeutic agent. This guide provides a comprehensive framework for researchers to independently validate the mechanism of action of this compound. We will explore two of the most prevalent anti-cancer mechanisms associated with quinoline-based structures: the inhibition of tubulin polymerization and the modulation of the PI3K/Akt signaling pathway.[4][5][6]

This document is designed to be a practical, hands-on resource for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols for key validation assays, and present a comparative analysis with well-characterized inhibitors of each proposed pathway.

Part 1: Foundational Hypotheses - Unraveling the Potential Pathways

The quinoline core is a versatile scaffold known to interact with various biological targets.[7] Based on extensive literature analysis of structurally related compounds, two primary hypotheses emerge for the mechanism of action of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline:

Hypothesis A: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anti-cancer drugs.[4] Several quinoline-containing compounds have been identified as inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[4][8][9][10] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.

Hypothesis B: Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Dysregulation of this pathway is a hallmark of many cancers. Certain quinoline derivatives have been shown to exert their anti-neoplastic effects by inhibiting key kinases within this pathway, such as PI3K, Akt, or mTOR.[5][6][13]

The following sections will outline a systematic approach to test these hypotheses through a series of well-controlled experiments, comparing the effects of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline with established inhibitors.

Part 2: Experimental Validation - A Comparative Approach

To rigorously assess the mechanism of action, a head-to-head comparison with known inhibitors is essential. This approach provides a clear benchmark for interpreting the experimental outcomes.

Comparative Compound Selection
Proposed Mechanism Primary Compound Positive Control Negative Control Rationale
Tubulin Polymerization Inhibition 5,8-Dimethoxy-2-(4-methoxyphenyl)quinolineColchicineDoxorubicinColchicine is a well-characterized tubulin polymerization inhibitor that binds to the colchicine binding site.[8] Doxorubicin, a topoisomerase II inhibitor, induces apoptosis through a different mechanism and serves as a negative control for microtubule disruption.
PI3K/Akt Pathway Inhibition 5,8-Dimethoxy-2-(4-methoxyphenyl)quinolineBKM120 (Buparlisib)PaclitaxelBKM120 is a potent and selective pan-PI3K inhibitor.[14] Paclitaxel, a microtubule-stabilizing agent, will serve as a negative control for direct PI3K/Akt pathway inhibition.
Experimental Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence of experiments to dissect the mechanism of action.

G cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanism-Specific Assays cluster_2 Phase 3: Target Engagement (Optional) A Cell Viability Assay (MTT/CCK-8) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Hypothesis A: Tubulin Polymerization C->D G Hypothesis B: PI3K/Akt Pathway C->G E In Vitro Tubulin Polymerization Assay D->E F Immunofluorescence Microscopy of Microtubules E->F J Molecular Docking (Computational) F->J H Western Blot for p-Akt, p-S6K, etc. G->H I Reporter Gene Assay (e.g., FOXO3) H->I K Direct Binding Assay (e.g., SPR, CETSA) I->K J->K G cluster_0 Primary Mechanism Identified cluster_1 Advanced Validation A Hypothesis A or B Supported B Molecular Docking A->B C Direct Binding Assays (SPR, CETSA) B->C D In Vivo Xenograft Studies C->D E Combination Therapy Studies D->E

Figure 2: Advanced validation workflow following initial mechanism identification.

Molecular Docking: Computational modeling can be employed to predict the binding mode of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline to either the colchicine binding site of tubulin or the ATP-binding pocket of PI3K. [9] Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) can provide direct evidence of target engagement and measure binding affinity.

In Vivo Studies: The anti-tumor efficacy of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline should be evaluated in animal models, such as xenograft mouse models, to confirm its therapeutic potential.

Conclusion

This guide provides a robust and logical framework for the systematic validation of the mechanism of action of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline. By employing a comparative approach with well-characterized inhibitors and a multi-faceted experimental strategy, researchers can confidently elucidate the primary molecular target and signaling pathway of this promising compound. This foundational knowledge is indispensable for its continued development as a potential anti-cancer therapeutic.

References

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Validation

A Comparative Spectroscopic Guide to 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline and Its Analogs for Drug Discovery

This guide provides an in-depth comparative analysis of the spectroscopic data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, a member of a compound class with significant potential in medicinal chemistry. Quinoline sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, a member of a compound class with significant potential in medicinal chemistry. Quinoline scaffolds are integral to numerous bioactive agents, displaying a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Accurate structural elucidation and characterization are paramount in the drug development pipeline, and techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy are the cornerstones of this process.

Herein, we dissect the spectroscopic signatures of our target compound and compare it with structurally similar quinoline derivatives. This analysis aims to provide researchers, scientists, and drug development professionals with a practical framework for interpreting spectral data, understanding structure-property relationships, and accelerating the identification of novel quinoline-based therapeutic candidates.

Structural Overview and Comparative Framework

The spectroscopic properties of a molecule are intrinsically linked to its structure. The position and nature of substituents on the quinoline core can dramatically alter the electronic environment, leading to predictable changes in spectral data. For this guide, we will compare our target compound, 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (1) , with key structural isomers and analogs to illustrate these effects.

Caption: Molecular structures of the target compound and its comparative analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei. The chemical shift (δ), multiplicity, and coupling constants (J) are highly sensitive to substituent effects.

¹H NMR Spectroscopy

The proton NMR spectrum allows for the precise assignment of hydrogen atoms within the molecule. Electron-donating groups like methoxy (-OCH₃) typically shield nearby protons, causing their signals to appear at a higher field (lower ppm), while the electronegative nitrogen atom in the quinoline ring deshields adjacent protons, shifting them downfield.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinoline Derivatives in CDCl₃

Proton Position Expected for Target (1) Analog 2 (8-Methoxy)[2] Analog 3 (6-Methoxy)[3] Rationale for Chemical Shift Differences
H-3 ~7.3-7.5 (d) 7.27 (d, J=4.4 Hz) 7.27 (d, J=4.3 Hz) The 2-phenyl group deshields H-3. The shift is relatively consistent across analogs.
H-4 ~8.0-8.2 (d) 8.88 (d, J=4.4 Hz) 8.78 (d, J=4.4 Hz) H-4 is adjacent to the nitrogen, causing a significant downfield shift. The 4-phenyl group in analogs 2 and 3 causes a different electronic effect compared to the 2-phenyl group in the target.
H-6 ~6.8-7.0 (d) 7.34 (t, J=8.2 Hz) - The 5,8-dimethoxy substitution strongly shields H-6 and H-7. In Analog 2, H-6 is part of a triplet.
H-7 ~6.8-7.0 (d) 6.99 (d, J=8.5 Hz) 7.37 (dd, J=9.2, 2.8 Hz) In the target, H-7 is shielded by two methoxy groups. In Analog 3, the 6-methoxy group shields H-7, but to a lesser extent.
Phenyl H (ortho) ~7.9-8.1 (d) 7.37 (d, J=8.7 Hz) 7.43 (t, J=7.9 Hz) Protons on the 2-phenyl ring ortho to the quinoline linkage are deshielded.
Phenyl H (meta) ~7.0-7.2 (d) 6.99 (t, J=8.5 Hz) 7.0-7.1 (m) These protons are shielded by the para-methoxy group on the phenyl ring.
OCH₃ (quinoline) ~3.9-4.1 (s) 4.05 (s) 3.78 (s) Methoxy protons typically appear as sharp singlets. The exact position can vary due to the local magnetic environment.

| OCH₃ (phenyl) | ~3.8-3.9 (s) | 3.82 (s) | 3.85 (s) | The chemical shift is characteristic of a methoxy group on a phenyl ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. Methoxy-substituted carbons are significantly shifted downfield (~155-160 ppm), while the carbons to which they are attached also experience a strong deshielding effect.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline Derivatives in CDCl₃

Carbon Position Expected for Target (1) Analog 2 (8-Methoxy)[2] Analog 3 (6-Methoxy)[3] Rationale for Chemical Shift Differences
C-2 ~156-158 126.37 147.4 The C-2 carbon is attached to the phenyl group and is significantly influenced by substituents on the quinoline core.
C-4 ~136-138 127.93 146.8 The position of the phenyl group at C-4 in the analogs versus C-2 in the target is a major structural difference reflected here.
C-5 ~145-148 117.59 127.5 The C-5 methoxy group in the target causes a strong downfield shift. In analogs, this carbon is less substituted.
C-8 ~150-153 155.55 121.7 The C-8 methoxy group in the target and Analog 2 results in a significant downfield shift compared to Analog 3.
C-8a (bridgehead) ~140-142 140.67 144.8 This quaternary carbon's shift is influenced by the overall electronic nature of the fused ring system.
C-Phenyl (ipso) ~130-132 130.48 139.6 The carbon of the phenyl ring directly attached to the quinoline.
C-Phenyl (para-OCH₃) ~159-161 159.72 159.7 The carbon bearing the methoxy group on the phenyl ring is consistently shifted far downfield.
OCH₃ (quinoline) ~55-57 55.99 55.26 Methoxy carbons appear in a characteristic upfield region.

| OCH₃ (phenyl) | ~55 | 55.29 | 55.34 | Highly consistent chemical shift for the phenyl methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like quinoline derivatives, typically yielding a prominent protonated molecular ion peak [M+H]⁺.

For 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (1) (Formula: C₁₈H₁₇NO₃), the expected exact mass and the corresponding [M+H]⁺ ion are:

  • Exact Mass: 295.1208

  • [M+H]⁺: 296.1281

High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (typically <5 ppm error), providing unequivocal evidence for the chemical formula.[4] Fragmentation patterns can also offer structural clues, often involving the loss of methyl groups (-CH₃) from the methoxy substituents.

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule and are particularly sensitive to the extent of π-conjugation and the presence of electron-donating or withdrawing groups.

UV-Vis Spectroscopy

The quinoline ring system has characteristic π → π* absorption bands. The addition of methoxy groups (-OCH₃) and a phenyl ring extends the conjugated system and introduces n → π* transitions associated with the lone pairs on the oxygen and nitrogen atoms. These substitutions act as auxochromes, typically causing a bathochromic (red) shift to longer absorption wavelengths (λₘₐₓ).[5][6]

The absorption properties of quinoline derivatives are often sensitive to solvent polarity, a phenomenon known as solvatochromism.[7] Polar solvents can stabilize the excited state differently than non-polar solvents, leading to shifts in λₘₐₓ.

Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Substituted Quinolines

Compound Type Typical λₘₐₓ Range (nm) Key Transitions Reference
Unsubstituted Quinoline 270-320 π → π* [6]
Amino-substituted Quinolines 380-440 Intramolecular Charge Transfer (ICT) [8]

| Methoxy-substituted Quinolines | 330-420 | Extended π-conjugation, n → π* |[9][10] |

For Compound 1 , one would expect strong absorption bands in the 350-420 nm range due to the extensive conjugation and the powerful electron-donating effect of three methoxy groups.

Fluorescence Spectroscopy

Many quinoline derivatives are highly fluorescent, making them useful as molecular probes and in materials science.[9] The emission wavelength and fluorescence intensity are highly dependent on the molecular structure and environment. Electron-donating groups, such as the methoxy substituents in our target compound, often enhance fluorescence and lead to larger Stokes shifts (the difference between the absorption and emission maxima).[5][11]

The fluorescence of Compound 1 is expected to be significant, with an emission maximum likely in the blue-green region of the visible spectrum (450-550 nm), influenced by solvent polarity.

Standardized Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reproducible and comparable spectroscopic data.

General Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis Prep Weigh Compound (~5-10 mg for NMR, <1 mg for others) Solv Dissolve in appropriate solvent (e.g., CDCl3, DMSO-d6, Methanol) Prep->Solv NMR NMR Spectroscopy (¹H, ¹³C, COSY) Instrument: 400 MHz Spectrometer Solv->NMR Transfer to appropriate vial/cuvette MS Mass Spectrometry (ESI-TOF HRMS) Mode: Positive Ion Solv->MS Transfer to appropriate vial/cuvette UV UV-Vis Spectroscopy (200-800 nm scan) Concentration: 10⁻⁵ M Solv->UV Transfer to appropriate vial/cuvette FL Fluorescence Spectroscopy (Excite near λₘₐₓ) Slit width: 2-5 nm Solv->FL Transfer to appropriate vial/cuvette

Caption: General workflow for spectroscopic characterization of quinoline derivatives.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline derivative and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4]

    • Rationale: CDCl₃ is a versatile solvent for many organic compounds. DMSO-d₆ is used for less soluble samples. The deuterated solvent prevents a large solvent signal from obscuring the analyte peaks.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Rationale: TMS provides a reference point for the chemical shift scale, ensuring data comparability across different experiments and instruments.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

    • Rationale: Higher field strengths provide better signal dispersion and resolution, which is critical for unambiguous peak assignment in complex aromatic systems.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum and any 2D spectra (e.g., COSY, HSQC) needed for full structural assignment. Standard acquisition parameters are generally sufficient.[12]

Protocol 2: High-Resolution Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Rationale: ESI requires a dilute solution to ensure efficient ionization and prevent detector saturation. Methanol and acetonitrile are common ESI solvents as they are polar and volatile.

  • Infusion: Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.

    • Rationale: The basic nitrogen of the quinoline ring is readily protonated, making positive ion mode the logical choice for detecting the [M+H]⁺ ion.

Protocol 3: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol, hexane). From the stock, prepare a dilute solution with a final concentration of 1 x 10⁻⁵ M in a 1 cm path length quartz cuvette.[7]

    • Rationale: This concentration typically yields an absorbance value between 0.1 and 1.0, which is the optimal range for accurate measurement according to the Beer-Lambert law. Quartz cuvettes are required as glass absorbs UV light.

  • Blank Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-600 nm). Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The spectroscopic profile of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is defined by the electronic interplay of its quinoline core and three electron-donating methoxy groups. Its ¹H and ¹³C NMR spectra are characterized by specific shifts and coupling patterns that distinguish it from its structural isomers. The presence of multiple methoxy groups leads to a significantly extended π-conjugated system, resulting in a bathochromic shift in its UV-Vis absorption and likely robust fluorescence properties. By comparing this data with that of known analogs, researchers can establish a reliable spectroscopic database, enabling the rapid and accurate identification of novel, synthetically derived quinoline compounds. This comparative approach is an invaluable tool in the iterative cycle of design, synthesis, and characterization that drives modern drug discovery.

References

  • ResearchGate. Absorption and fluorescence emission spectra of selected quinolines... Available from: [Link]

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  • Taylor & Francis Online. Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Available from: [Link]

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  • Supporting Information. Experimental Procedures and Spectroscopic Data. Available from: [Link]

  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Available from: [Link]

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  • PubMed. Synthesis of hydroxy and methoxy perylene quinones, their spectroscopic and computational characterization, and their antiviral activity. Available from: [Link]

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Comparative

Cross-Validation of Biological Assay Results for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: A Comparative Guide

Introduction: The Therapeutic Potential of the Quinoline Scaffold The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective effects against various pathological targets.[2] Among these, 2-arylquinolines and those bearing methoxy substituents have garnered significant attention for their therapeutic promise, particularly in oncology.[3][4] This guide focuses on 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline , a specific derivative for which public-domain biological data is not extensively available. Consequently, this document serves as a comparative framework, cross-validating the expected biological activities of this compound by examining robust experimental data from structurally analogous quinoline derivatives. We will provide detailed protocols for key biological assays, present comparative data from relevant literature, and discuss the likely mechanisms of action, offering a comprehensive roadmap for researchers investigating this promising molecule.

Anticipated Anticancer Activity: A Focus on Cytotoxicity

A predominant therapeutic application of quinoline derivatives is in the realm of oncology.[3][5] Numerous studies have demonstrated the potent cytotoxic effects of 2-aryl and methoxy-substituted quinolines against a variety of human cancer cell lines.[4][6] The primary mechanism often involves the induction of apoptosis and the inhibition of critical cell signaling pathways.[6][7]

Comparative Cytotoxicity Data of Structurally Related Quinoline Derivatives

To establish a performance benchmark for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline, the following table summarizes the cytotoxic activities (IC50 values) of structurally similar compounds against various cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Arylquinoline DerivativesPC3 (Prostate)31.37[4]
HeLa (Cervical)8.3[4]
Quinoline-based DihydrazoneMCF-7 (Breast)7.05[5][7]
A549 (Lung)7.01 - 34.32[5][7]
6,8-dimethoxyquinolineHT-29 (Colon)70 µg/mL
4-Phenoxyquinoline Derivative (1s)A549 (Lung)0.39[8]
H460 (Lung)0.18[8]
HT-29 (Colon)0.38[8]
2-Arylquinolines (General)DLD-1 (Colorectal)Good to Excellent Inhibition at 10 µM[5][9]
HCT-116 (Colorectal)Good to Excellent Inhibition at 10 µM[5][9]

Expert Interpretation: The data from analogous compounds suggest that 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is likely to exhibit potent cytotoxic activity, particularly against lung, breast, and colon cancer cell lines. The presence of the 2-aryl (4-methoxyphenyl) group and the dimethoxy substitutions on the quinoline core are consistent features in many derivatives demonstrating low micromolar to nanomolar IC50 values.[8][9] The methoxy groups, in particular, can enhance lipophilicity, potentially aiding in cell membrane penetration.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability and metabolic activity.[1][2][10] It is a reliable and widely adopted technique for screening the cytotoxic potential of novel chemical entities.[11]

Principle of the MTT Assay

The assay is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] The quantity of these formazan crystals, which are subsequently solubilized, is directly proportional to the number of living cells.[11] This allows for a quantitative assessment of a compound's cytotoxic effect.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve a range of final concentrations to be tested.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[2]

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12] Visually confirm the presence of purple precipitate under a microscope.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[1][12]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation and Controls:
  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

  • Blank Wells: Include wells with medium only to subtract background absorbance.[10]

  • Microscopic Examination: Visually inspect cells for morphological changes indicative of cytotoxicity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h (Adhesion) A->B C Add Test Compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize with DMSO F->G H Read Absorbance (570nm) G->H I Calculate IC50 H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Investigating the Mechanism of Action: PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, and survival.[13] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies.[13] Several quinoline derivatives have been shown to exert their effects by inhibiting this pathway.[14][15]

Signaling Pathway Overview

Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including mTOR, promoting cell survival and proliferation while inhibiting apoptosis.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Quinoline 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Quinoline->PI3K inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the potential inhibitory role of the quinoline derivative.

Experimental Protocol: Western Blotting for PI3K/AKT Pathway Proteins

Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status of key proteins in a signaling cascade.[14][16]

  • Cell Lysis and Protein Quantification:

    • Treat cancer cells with 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline at various concentrations for a specified time.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

    • Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 25 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total AKT, and phosphorylated AKT (p-AKT, Ser473).[16] Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Perform densitometric analysis of the bands to quantify the relative levels of phosphorylated proteins compared to their total protein counterparts and the loading control.

Cross-Validation with Other Potential Biological Activities

While the primary focus is on anticancer properties, the quinoline scaffold is known for a diverse range of bioactivities.[17][18][19] Cross-validation should also consider these possibilities.

Antimicrobial Activity

Certain quinoline derivatives, particularly fluoroquinolones, are potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[20] Other derivatives have shown efficacy against Staphylococcus aureus biofilms.[18]

  • Recommended Assay: Broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[21]

Anti-inflammatory Activity

Some quinoline derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[17][22]

  • Recommended Assay: Measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[22][23] A reduction in NO levels would indicate potential anti-inflammatory activity.

Conclusion and Future Directions

While direct experimental data for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is currently limited, a comprehensive analysis of structurally related compounds strongly suggests its potential as a potent anticancer agent. The provided protocols for cytotoxicity screening and mechanistic studies of the PI3K/AKT/mTOR pathway offer a robust framework for the empirical validation of this hypothesis. Researchers are encouraged to employ these standardized assays to generate definitive data on this promising compound. Furthermore, exploring its potential antimicrobial and anti-inflammatory activities could unveil additional therapeutic applications. This comparative guide serves as a foundational resource to accelerate the investigation and potential development of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline as a novel therapeutic agent.

References

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  • El-Gamal, M. I., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 134-153.
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  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • Wang, D., et al. (2019). Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages. Molecules, 24(6), 1185.
  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • AKT/PI3K Signaling Pathway. (n.d.). Rockland Immunochemicals. Retrieved February 15, 2026, from [Link]

  • Quinoline-hydroxamic acid inspired dual inhibitors of topoisomerase-histone deacetylase with potent in vitro and in vivo anticancer potential | Poster Board #1126. (n.d.). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Biomolecular Structure and Dynamics, 41(15), 7385-7402.
  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. (2024, June 3). PMC. Retrieved February 15, 2026, from [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.
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  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoline-Based Anticancer Agents: A Focus on the 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1] This guide provides a comprehensive comparison of the preclinical evaluation of quinoline-based anticancer agents, with a specific focus on the promising 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline structure. While direct and extensive experimental data for this specific molecule is emerging, this guide will synthesize available information on closely related analogues to provide a robust framework for understanding its potential in vitro and in vivo efficacy. We will delve into the rationale behind experimental designs, present illustrative data from analogous compounds, and provide detailed protocols to empower researchers in their drug discovery efforts.

The Rationale for Investigating Substituted Quinolines in Oncology

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation and survival such as topoisomerase and protein kinases, and induce apoptosis and anti-angiogenic effects.[2] The specific substitution pattern on the quinoline ring system plays a crucial role in modulating the potency and selectivity of these compounds. The presence of methoxy groups, as seen in the 5,8-dimethoxy substitution pattern, and an aryl group at the 2-position, such as the 4-methoxyphenyl substituent, are frequently explored structural features in the design of novel anticancer agents. These substitutions can influence the compound's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets.

In Vitro Efficacy: Assessing Cellular Cytotoxicity and Mechanistic Insights

The initial evaluation of any potential anticancer agent begins with a thorough in vitro assessment to determine its cytotoxic effects against a panel of cancer cell lines and to elucidate its mechanism of action at the cellular level.

Quantifying Cytotoxicity: The IC50 Determination

A fundamental in vitro parameter is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. This is typically determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Illustrative In Vitro Cytotoxicity of Representative Quinoline Derivatives

While specific IC50 values for 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline are not yet widely published, data from structurally related compounds provide valuable insights into its potential potency. For instance, various 2-aryl-4-alkoxy-6,7-dimethoxyquinolines have demonstrated significant antiproliferative activity against a range of cancer cell lines, with IC50 values often in the sub-micromolar to low micromolar range.[3]

Compound AnalogueCancer Cell LineIC50 (µM)Reference
2-Aryl-4-alkoxy-6,7-dimethoxyquinoline (general class)Leukemia (SR)0.133[3]
Non-Small Cell Lung Cancer (NCI-H226)0.343[3]
Colon Cancer (COLO205)0.401[3]
CNS Cancer (SF-295)0.328[3]
Melanoma (LOX IMVI)0.116[3]
Ovarian Cancer (NCI/ADR-RES)0.247[3]
Renal Cancer (CAKI-1)0.458[3]
Breast Cancer (T-47D)0.472[3]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Delving into the Mechanism of Action: Apoptosis and Anti-Angiogenesis

Beyond cytotoxicity, it is critical to understand how a compound exerts its anticancer effects. For many quinoline derivatives, the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors) are key mechanisms.[4]

Apoptosis Induction:

The induction of apoptosis can be assessed by various methods, including:

  • Morphological Changes: Observing characteristic features of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, using microscopy.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiating between viable, apoptotic, and necrotic cells using flow cytometry.

  • Caspase Activity Assays: Measuring the activity of caspases, which are key proteases that execute the apoptotic program.

Anti-Angiogenic Effects:

The anti-angiogenic potential can be evaluated using in vitro models such as:

  • Endothelial Cell Tube Formation Assay: Assessing the ability of the compound to inhibit the formation of capillary-like structures by endothelial cells on a basement membrane matrix (e.g., Matrigel).

  • Endothelial Cell Migration and Proliferation Assays: Determining the compound's effect on the key processes of endothelial cell migration and proliferation, which are essential for angiogenesis.

InVitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Cell_Culture Cancer Cell Lines Compound_Treatment Treat with Quinoline Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 MTT_Assay->IC50_Determination Compound_Treatment2 Treat with Quinoline Derivative Apoptosis_Assays Apoptosis Assays (Annexin V, Caspase) Angiogenesis_Assays Angiogenesis Assays (Tube Formation) Compound_Treatment2->Apoptosis_Assays Compound_Treatment2->Angiogenesis_Assays

Caption: A streamlined workflow for the in vitro evaluation of a novel quinoline derivative.

In Vivo Efficacy: Translating Cellular Effects to a Living System

Promising in vitro results necessitate validation in a living organism to assess a compound's therapeutic potential in a more complex biological environment. In vivo studies in animal models, typically mice, are crucial for evaluating antitumor efficacy, pharmacokinetics, and potential toxicity.

Tumor Xenograft Models: A Standard for Preclinical Evaluation

A widely used in vivo model is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's effect on the growth of a human tumor in a living system.

Illustrative In Vivo Efficacy of a Representative Quinoline Derivative (QC-4)

A study on a series of quinoline compounds identified "QC-4" as a lead candidate with significant in vivo antineoplastic efficacy.[4] While the precise structure of QC-4 is not explicitly detailed as 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline in the abstract, the findings are highly relevant for this class of compounds.

ParameterResult
Animal Model Solid tumor model (details not in abstract)
Treatment QC-4 administration
Outcome Significant antitumor potential
Mechanism Induction of apoptosis and inhibition of neovascularization

Experimental Protocol: Murine Tumor Xenograft Study

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

InVivo_Workflow Start Human Cancer Cell Line Implantation Subcutaneous Implantation in Immunocompromised Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Quinoline Derivative (or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Repeatedly Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Analysis (Weight, Histology) Endpoint->Analysis

Sources

Comparative

Definitive Guide to Confirming the Target Specificity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline

This guide outlines the definitive technical framework for confirming the target specificity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (CAS 860612-45-9). As a Senior Application Scientist, I have structured this anal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive technical framework for confirming the target specificity of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (CAS 860612-45-9). As a Senior Application Scientist, I have structured this analysis to validate its primary mechanism of action (MOA)—predicted as Tubulin Polymerization Inhibition and DNA Intercalation based on Structure-Activity Relationship (SAR) data of 2-phenylquinoline derivatives.

Executive Summary

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline is a synthetic small molecule belonging to the 2-phenylquinoline class.[1][2] Structurally, it features a planar quinoline core substituted with electron-donating methoxy groups at the 5 and 8 positions and a p-anisyl (4-methoxyphenyl) moiety at the 2-position.

This specific substitution pattern suggests a dual mechanism of action:

  • Tubulin Binding: The 2-phenylquinoline scaffold mimics the pharmacophore of colchicine-site binders, potentially inhibiting microtubule assembly.

  • DNA Intercalation/G-Quadruplex Stabilization: The planar, electron-rich aromatic system facilitates intercalation between DNA base pairs, a common trait of 5,8-substituted quinolines.

This guide provides the experimental rigor required to distinguish between these targets and confirm specificity against established standards.

Target Profiling & Mechanism of Action

To confirm specificity, we must differentiate between cytoskeletal disruption (Tubulin) and genotoxicity (DNA).

Predicted Mechanism: The "Dual-Hit" Hypothesis
  • Primary Target (Tubulin): The compound binds to the Colchicine-binding site on

    
    -tubulin. This prevents the curved-to-straight conformational change required for microtubule polymerization, leading to G2/M cell cycle arrest.
    
  • Secondary Target (DNA): The 5,8-dimethoxy motif allows the molecule to act as a DNA intercalator or a Topoisomerase II poison, similar to quinolone antibiotics but with distinct specificity.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways activated by Tubulin vs. DNA targeting.

MOA_Pathway Compound 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Tubulin Target A: Beta-Tubulin (Colchicine Site) Compound->Tubulin High Affinity (Predicted) DNA Target B: DNA / Topoisomerase II Compound->DNA Moderate Affinity Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization DDR DNA Damage Response (gamma-H2AX) DNA->DDR Intercalation Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Caspase-3/7) Arrest->Apoptosis p53 p53 Activation DDR->p53 p53->Apoptosis

Caption: Divergent signaling pathways: Tubulin inhibition leads to immediate G2/M arrest, while DNA intercalation triggers the DNA Damage Response (DDR).

Comparative Analysis: Performance vs. Alternatives

To validate specificity, the compound must be benchmarked against "Gold Standard" inhibitors.

Feature5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline Colchicine (Tubulin Standard)Doxorubicin (DNA Standard)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)
DNA Topoisomerase II
Binding Mode Reversible, Non-covalentReversible, High AffinityIntercalation (Covalent trapping)
IC50 Range 0.1 – 5.0

M (Estimated)
~10 – 50 nM~0.1 – 0.5

M
Selectivity Moderate (Dual potential)High (Tubulin specific)Low (Broad genotoxicity)
MDR Susceptibility Low (Likely poor P-gp substrate)High (P-gp substrate)High (P-gp substrate)

Key Insight: Unlike Colchicine, 2-phenylquinolines often evade P-glycoprotein (P-gp) efflux pumps, making this compound a superior candidate for Multidrug-Resistant (MDR) cell lines.

Experimental Validation Protocols

The following protocols are designed to unequivocally confirm the target.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Determine if the compound directly inhibits the assembly of purified tubulin into microtubules. Why this works: This cell-free system eliminates off-target effects, isolating the direct interaction.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specialized tubulin dye).

  • Preparation: Prepare a 100X stock of the compound in DMSO. Final assay concentration: 1, 5, 10

    
    M.
    
  • Reaction:

    • Mix Tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) on ice.

    • Add GTP (1 mM) and the test compound.

    • Transfer to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Plot Relative Fluorescence Units (RFU) vs. Time.

    • Result Interpretation: A reduction in the Vmax (growth rate) and Plateau compared to the DMSO control confirms inhibition.

Protocol B: Competitive Binding Assay (Colchicine Site)

Objective: Confirm the specific binding site on tubulin. Method: Use [3H]-Colchicine displacement.

  • Incubate Tubulin (1

    
    M) with [3H]-Colchicine (50 nM) and varying concentrations of the test compound (0.1 – 100 
    
    
    
    M).
  • Filter through DEAE-cellulose filters to separate bound from free ligand.

  • Validation: If the compound displaces [3H]-Colchicine, it confirms binding to the colchicine site.

Protocol C: DNA Intercalation Analysis (Viscosity & UV-Vis)

Objective: Rule out or confirm DNA intercalation as a secondary mechanism. Why this works: Intercalators increase the viscosity of DNA solutions by lengthening the helix; groove binders do not.

  • Viscosity: Measure the specific viscosity of CT-DNA in the presence of the compound.

    • Plot:

      
       vs. Binding Ratio (
      
      
      
      ).
    • Result: A slope > 0 indicates intercalation (like Ethidium Bromide). A slope

      
       0 indicates groove binding or no interaction.
      
  • UV-Vis Titration: Monitor the absorption spectrum of the compound (200–500 nm) upon adding DNA.

    • Result:Hypochromism (decrease in absorbance) and Red Shift (bathochromic shift) > 10 nm confirm intercalation.

Validation Workflow Diagram

This flowchart guides the researcher through the logical steps of confirmation.

Validation_Workflow Start Start: Compound Characterization Step1 Step 1: Cell Cycle Analysis (FACS) Start->Step1 Decision1 G2/M Arrest? Step1->Decision1 Step2A Step 2A: Tubulin Polymerization Assay Decision1->Step2A Yes Step2B Step 2B: DNA Viscosity/UV-Vis Decision1->Step2B No / Ambiguous ResultA Inhibition Observed: Tubulin Target Confirmed Step2A->ResultA ResultB Viscosity Increase: DNA Intercalation Confirmed Step2B->ResultB Final Final Profile: Dual Inhibitor or Specific Agent ResultA->Final ResultB->Final

Caption: Logical decision tree for validating the primary target of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline.

References

  • Chemical Identity : PubChem. Quinoline, 5,8-dimethoxy-2-(4-methoxyphenyl)-.[1][2][3][4] CAS 860612-45-9. Link

  • Tubulin Assay Protocols : Cytoskeleton, Inc. Tubulin Polymerization Assay Protocol. Link

  • SAR of 2-Phenylquinolines: Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Phenyl-4-quinolone Derivatives as Antitumor Agents." (General Reference for Class).
  • DNA Intercalation Methods : Nature Protocols. "Methods for determining DNA binding modes of small molecules." Link

Sources

Safety & Regulatory Compliance

Safety

5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline: Proper Disposal &amp; Handling Procedures

Executive Summary & Operational Directive Do not dispose of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (CAS 47961-80-6) down the drain or in general municipal trash. As a functionalized quinoline derivative, this compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not dispose of 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline (CAS 47961-80-6) down the drain or in general municipal trash.

As a functionalized quinoline derivative, this compound possesses structural motifs associated with DNA intercalation and aquatic toxicity. In the absence of compound-specific LD50 data, the Precautionary Principle applies : handle this substance as a suspected mutagen and a high-potency aquatic toxin .

Immediate Disposal Route: High-Temperature Incineration (via licensed hazardous waste contractor).

Hazard Identification & Scientific Rationale

To ensure safety, we must look beyond the lack of a specific Safety Data Sheet (SDS) for this research chemical and analyze its Structure-Activity Relationship (SAR) .

Structural Hazard Analysis
  • Quinoline Core: The planar nitrogen-containing aromatic system is a known pharmacophore for DNA intercalation. Many quinoline derivatives (e.g., chloroquine, quinoline yellow) exhibit biological activity that necessitates containment.

  • Methoxy Substituents (Positions 5, 8, and 4'-phenyl): The addition of three methoxy groups increases the lipophilicity (LogP) of the molecule compared to the parent quinoline.

    • Operational Impact: Enhanced lipophilicity facilitates rapid absorption through intact skin and latex gloves. Nitrile gloves are mandatory.

Physical & Chemical Properties (Estimated)
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Crystalline Powder)Risk of aerosolization/dust inhalation.
Solubility Low in water; High in DMSO, DCM, MethanolAqueous spill cleanup requires organic co-solvents.
Stability Stable under normal conditionsPersistent in environment. Does not degrade rapidly in landfills.
Reactivity Incompatible with strong oxidizersKeep away from nitric acid/peroxides in waste streams.

Pre-Disposal Handling & Segregation

Before disposal, the compound must be segregated to prevent cross-contamination and dangerous chemical reactions.

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or Amber Glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Toxic Organic Solid" .

  • Addendum: Clearly mark "Quinoline Derivative" to alert EHS of nitrogen content.

Liquid Waste (Solutions)
  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, or Acetone.

  • Concentration Cap: If the concentration exceeds 10 mM, precipitate the solid (if possible) to reduce liquid waste volume, or label as "High Concentration."

Disposal Workflow (Step-by-Step)

This protocol ensures a "Cradle-to-Grave" chain of custody, compliant with RCRA (USA) and REACH (EU) standards for hazardous organic waste.

Decision Matrix: Disposal Routes

The following diagram illustrates the logical flow for determining the correct waste stream based on the state of the material.

DisposalWorkflow Start Waste Generation: 5,8-Dimethoxy-2-(4-methoxyphenyl)quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution ContainerSolid Container: HDPE Wide-Mouth Jar Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck Incineration FINAL DISPOSAL: High-Temp Incineration (>1000°C) ContainerSolid->Incineration Label: Toxic Organic Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (DMSO, MeOH, Acetone) SolventCheck->NonHalo No Halogens StreamHalo Stream A: Halogenated Organic Waste Halo->StreamHalo StreamNonHalo Stream B: Non-Halogenated Organic Waste NonHalo->StreamNonHalo StreamHalo->Incineration StreamNonHalo->Incineration

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure proper incineration.

Emergency Procedures: Spill Management

In the event of a spill, speed and containment are critical to prevent laboratory contamination.

Spill Response Protocol
  • Evacuate & Assess: Clear the immediate area. If the spill is >500mg or aerosolized, evacuate the lab.

  • PPE Upgrade: Don double nitrile gloves , safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.

  • Containment:

    • Dry Spill: Cover with wet paper towels (to prevent dust) then scoop.

    • Wet Spill: Surround with absorbent pads or vermiculite.[1][2]

  • Decontamination: Clean surface with 10% bleach solution (oxidizes the quinoline ring) followed by ethanol.

Response Workflow Visualization

SpillResponse Spill Spill Detected Assess Assess Volume & Physical State Spill->Assess PPE Don PPE: Double Nitrile Gloves + Resp Protection Assess->PPE Type Spill Type? PPE->Type Dry Dry Powder: Cover with wet pad Avoid Dust Type->Dry Wet Liquid: Absorb with Vermiculite Type->Wet Clean Decontaminate Surface: 1. 10% Bleach 2. Ethanol Rinse Dry->Clean Wet->Clean Report Report to EHS & Dispose Debris Clean->Report

Figure 2: Operational workflow for containing and cleaning spills to minimize exposure risks.

Regulatory Compliance & References

Compliance is non-negotiable. While this specific CAS is not currently P-listed or U-listed under RCRA (40 CFR Part 261), it must be managed as a Characteristic Hazardous Waste due to its toxicity profile.

Key Regulations
  • USA (EPA/RCRA): Dispose of via permitted Treatment, Storage, and Disposal Facility (TSDF). Do not sewer.

  • Europe (REACH): Treat as SVHC (Substance of Very High Concern) candidate due to potential PBT properties until proven otherwise.

References
  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations - Hazardous Waste. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Quinoline Derivatives (General Hazard Profile). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

Sources

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